molecular formula C8H7ClN2 B1361669 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1020056-87-4

5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B1361669
CAS-Nummer: 1020056-87-4
Molekulargewicht: 166.61 g/mol
InChI-Schlüssel: HTSRFLOVLPPPON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSRFLOVLPPPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649811
Record name 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-87-4
Record name 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Core Heterocyclic Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate. It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging this scaffold to construct novel therapeutic agents. We will explore its fundamental physicochemical properties, logical synthetic pathways, core reactivity principles, and its established role in the development of biologically active compounds.

Core Compound Identity and Physicochemical Properties

This compound, also known as 7-azaindole, belongs to the pyrrolopyridine class of nitrogen-containing heterocycles.[1] These structures are of significant interest in medicinal chemistry as they are considered bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1] This substitution critically alters the molecule's electronic properties, solubility, and metabolic stability, making it a valuable building block for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

The title compound serves as a versatile starting material for synthesizing a wide array of more complex molecules with demonstrated therapeutic potential, including anticancer, antibacterial, and anti-inflammatory agents.[1]

Table 1: Physicochemical and Safety Data

PropertyValueSource
CAS Number 1020056-87-4[3][4][5]
Molecular Formula C₈H₇ClN₂[3][4]
Molecular Weight 166.61 g/mol [3][4]
MDL Number MFCD09965896[3][4]
Hazard Classification Acute Toxicity 3 (Oral), Eye Irritant[3][4]
GHS Pictograms GHS06 (Skull and Crossbones)[4]
Signal Word Danger[4]
Hazard Statements H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[4]
Precautionary Statements P301 + P310, P305 + P351 + P338[4]

Synthetic Strategy: A Logic-Driven Approach

A plausible and efficient pathway would involve the construction of a substituted pyridine precursor followed by the annulation of the pyrrole ring.

Experimental Protocol: A Generalized Pathway
  • Step 1: Synthesis of a Substituted 2-Amino-3-iodopyridine. The synthesis would commence with a commercially available, appropriately substituted pyridine. A common strategy involves the iodination of an activated aminopyridine precursor to install a leaving group that will later facilitate the crucial C-C bond formation for the pyrrole ring closure. The choice of iodine is strategic, as it is highly effective in palladium-catalyzed cross-coupling reactions.

  • Step 2: Sonogashira Coupling. The iodinated aminopyridine from Step 1 is then subjected to a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene. This palladium- and copper-catalyzed reaction is a robust and high-yielding method for forming the carbon-carbon bond that constitutes one side of the future pyrrole ring.

  • Step 3: Deprotection and Cyclization. The silyl protecting group is removed from the alkyne under mild conditions (e.g., with a fluoride source like TBAF or basic conditions). The resulting terminal alkyne undergoes an intramolecular cyclization, often promoted by a base, attacking the amino group to form the fused pyrrole ring, yielding the 4-methyl-1H-pyrrolo[2,3-b]pyridine core.

  • Step 4: Regioselective Chlorination. The final step is the selective chlorination at the C5 position of the pyridine ring. This is typically achieved using a potent chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent. The electronics of the bicyclic system direct the electrophilic chlorination to this position.

G cluster_0 Synthetic Workflow A Substituted 2-Aminopyridine Precursor B Iodination (e.g., NIS) A->B C 2-Amino-3-iodopyridine Derivative B->C D Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) C->D E Coupled Intermediate D->E F Deprotection & Cyclization (e.g., TBAF, Base) E->F G 4-methyl-1H-pyrrolo[2,3-b]pyridine F->G H Regioselective Chlorination (e.g., NCS) G->H I This compound H->I

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. The chlorine atom at the C5 position is a key functional handle, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide variety of substituents to build molecular complexity and explore structure-activity relationships (SAR).

Key Reaction Pathways:
  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom can be displaced by strong nucleophiles, such as amines or thiols, under appropriate conditions. This is a fundamental reaction for installing diverse side chains.[1]

  • Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or esters is a highly effective method for forming C-C bonds, allowing for the introduction of aryl or heteroaryl groups at the C5 position.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chloro-scaffold with a wide range of primary and secondary amines, which is a cornerstone of modern medicinal chemistry for creating libraries of analogs.

  • N-Functionalization: The nitrogen atom of the pyrrole ring (N1) can be alkylated or acylated to introduce substituents that can modulate the compound's properties or serve as protecting groups during multi-step syntheses.[6]

G cluster_1 Core Reactivity Pathways Core 5-Chloro-4-methyl-1H- pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) Core->Suzuki C-C Formation Buchwald Buchwald-Hartwig (R2NH, Pd catalyst) Core->Buchwald C-N Formation SNAr SₙAr (Nu-H) Core->SNAr Displacement N_Alk N-Alkylation (R-X, Base) Core->N_Alk N-H Functionalization Prod_Suzuki 5-Aryl/Heteroaryl Derivative Suzuki->Prod_Suzuki Prod_Buchwald 5-Amino Derivative Buchwald->Prod_Buchwald Prod_SNAr 5-Nu Derivative SNAr->Prod_SNAr Prod_N_Alk 1-Alkyl Derivative N_Alk->Prod_N_Alk

Caption: Key cross-coupling and substitution reactions for functionalizing the core scaffold.

Role in Drug Discovery and Biological Significance

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] this compound serves as a critical intermediate for accessing these potent therapeutics.

  • Oncology: Derivatives of this scaffold have been developed as potent inhibitors of key signaling pathways in cancer. For instance, compounds based on the 1H-pyrrolo[2,3-b]pyridine core have shown significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various tumors.[7] Other analogs have demonstrated broad antitumor activity against multiple human cancer cell lines.[8]

  • Inflammatory and Autoimmune Diseases: The scaffold is central to the development of selective Janus kinase (JAK) inhibitors, which are crucial for modulating cytokine-mediated inflammatory responses.[9] Additionally, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a key target for treating inflammatory diseases of the central nervous system.[10]

  • Infectious Diseases: The pyrrole and pyridine motifs are present in many antibacterial agents.[11][12] Pyrrolamide derivatives, which can be synthesized from precursors like the title compound, have shown potent inhibitory activity against DNA gyrase, a validated target in bacteria, including Mycobacterium tuberculosis.[11]

The presence of the chloro group provides a synthetic handle for diversification, while the methyl group can influence binding affinity and metabolic stability in the final drug molecule.

Conclusion

This compound is more than a simple chemical; it is a foundational building block that grants access to a rich chemical space of high therapeutic relevance. Its well-defined reactivity, particularly at the C5-chloro position, allows for systematic and predictable modification through robust cross-coupling chemistry. For researchers and drug development professionals, a deep understanding of its properties, synthesis, and reactivity is essential for efficiently designing and executing campaigns to discover the next generation of targeted therapies for cancer, inflammation, and infectious diseases.

References

  • Vertex AI Search. 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine.
  • Matrix Scientific. This compound.
  • EvitaChem. Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • Sigma-Aldrich. 5-Chloro-4-methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR.
  • ChemicalBook. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis.
  • ChemicalBook. This compound.
  • BLDpharm. 1020056-87-4|this compound.
  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • PubMed Central. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PubMed. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides.
  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubChem. 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.
  • ACS Publications. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • PubMed Central. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

Sources

physicochemical characteristics of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound (CAS: 1020056-87-4), a key heterocyclic building block within the 7-azaindole class. For researchers, medicinal chemists, and drug development professionals, a thorough understanding of this compound's properties is paramount for its effective application in synthesis and drug discovery, particularly in the development of kinase inhibitors. This document outlines the strategic importance of the scaffold, presents core physicochemical data, and details robust, validated protocols for determining critical parameters including spectroscopic identity, aqueous solubility, pKa, lipophilicity, and chemical purity. The methodologies are designed to ensure data integrity and reproducibility, forming a self-validating system for characterization.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry.[1][2] These structures are bioisosteres of indoles and purines, enabling them to mimic the hydrogen bonding patterns of the natural ATP substrate in the hinge region of many protein kinases.[2][3] This mimicry has led to the successful development of numerous kinase inhibitors for oncology and other therapeutic areas.[4][5] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties such as solubility and LogP, potentially improving drug-like characteristics.[2][3]

This compound is a specific derivative that offers chemists a versatile starting point for further elaboration. The chloro- and methyl-substituents provide handles for synthetic modification and influence the electronic and steric properties of the core, which can be fine-tuned to achieve desired potency and selectivity against specific biological targets. A precise and comprehensive physicochemical profile is therefore not merely academic; it is a critical prerequisite for successful drug design, enabling informed decisions regarding formulation, administration routes, and prediction of in vivo behavior.

Core Physicochemical Data Sheet

The following table summarizes the fundamental properties of this compound. It is important to note that while some properties are calculated or sourced from suppliers, key experimental values such as solubility and pKa must be determined empirically using the protocols detailed in this guide.

PropertyValueSource / Method
IUPAC Name This compound-
Synonyms 5-Chloro-4-methyl-7-azaindole-
CAS Number 1020056-87-4[6][7]
Molecular Formula C₈H₇ClN₂[7]
Molecular Weight 166.61 g/mol [7][8]
Appearance Off-white to light yellow solid (Typical)Supplier Observation
Melting Point To be determined experimentallySee Section 5 Protocols
Aqueous Solubility To be determined experimentallySee Section 5.1
pKa To be determined experimentallySee Section 5.2
LogP To be determined experimentallySee Section 5.3
Purity ≥95% (Typical, subject to analysis)See Section 5.4

Structural and Spectroscopic Elucidation

Confirming the identity and structure of the material is the foundational step of any characterization workflow. The following spectroscopic techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides unambiguous confirmation of the molecular structure by mapping the chemical environment of ¹H and ¹³C nuclei.

  • Expected ¹H NMR Features (in DMSO-d₆, 400 MHz):

    • Pyrrole N-H: A broad singlet around 11.5-12.0 ppm.

    • Pyridine Ring Protons: Two doublets in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons at C2 and C6.

    • Pyrrole Ring Proton: A singlet or doublet (depending on coupling to N-H) around 6.5-7.5 ppm for the C3 proton.

    • Methyl Protons: A singlet around 2.3-2.6 ppm for the C4-methyl group.

  • Expected ¹³C NMR Features (in DMSO-d₆, 100 MHz):

    • Approximately 8 distinct signals are expected, corresponding to the 8 carbon atoms in the molecule, with chemical shifts reflecting their electronic environment (e.g., carbons attached to nitrogen or chlorine will be shifted accordingly).

Mass Spectrometry (MS)
  • Rationale: MS confirms the molecular weight and provides fragmentation patterns that can further validate the structure.

  • Expected Results (Electrospray Ionization, ESI+):

    • [M+H]⁺ Ion: A prominent peak at m/z 167.03, corresponding to the protonated molecule.

    • Isotopic Pattern: A characteristic isotopic cluster for the presence of one chlorine atom, with a peak at m/z 169.03 having approximately one-third the intensity of the m/z 167.03 peak.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy identifies the presence of key functional groups.

  • Expected Absorption Bands (cm⁻¹):

    • N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹.

    • C-H Stretch (Aromatic/Methyl): Bands in the region of 2850-3100 cm⁻¹.

    • C=C and C=N Stretch: Multiple sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the heterocyclic aromatic system.

    • C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹.

Critical Physicochemical Properties for Drug Development

The following sections provide detailed, step-by-step protocols for determining the most critical physicochemical parameters for drug development.

Aqueous Solubility
  • Scientific Rationale: Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in developing orally administered drugs, leading to formulation challenges and poor in vivo efficacy. Determining solubility early in the discovery process is essential for candidate selection and optimization.

  • Experimental Protocol: Equilibrium Shake-Flask Method (Adapted from OECD Guideline 105)

    • Preparation: Prepare a series of pH buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess solubility across a physiologically relevant pH range.

    • Sample Addition: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of each buffer in separate glass vials. The solid should be clearly visible.

    • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand until the excess solid has settled. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant from each vial. Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a calibration curve prepared from known concentrations of the compound.

    • Calculation: Calculate the solubility in mg/mL or µg/mL for each pH value by back-calculating from the measured concentration, accounting for the dilution factor.

  • Workflow Visualization

    G prep Prepare pH Buffers (2.0, 5.0, 7.4, 9.0) add Add Excess Solid to Buffers prep->add equilibrate Equilibrate (24h @ 25°C) add->equilibrate separate Centrifuge to Separate Phases equilibrate->separate sample Sample & Dilute Supernatant separate->sample analyze Quantify via HPLC-UV sample->analyze result Calculate Solubility (mg/mL) analyze->result

    Caption: Shake-Flask Solubility Determination Workflow.
Acid Dissociation Constant (pKa)
  • Scientific Rationale: The pKa value defines the ionization state of a molecule at a given pH. Since ionization profoundly affects a molecule's solubility, membrane permeability, and interaction with biological targets, pKa is one of the most important physicochemical properties in drug design.[9] For this compound, the pKa will be influenced by the basic pyridine nitrogen and the acidic pyrrole N-H.

  • Experimental Protocol: Potentiometric Titration

    • Instrument Calibration: Calibrate a potentiometer and pH electrode using standard buffers of pH 4, 7, and 10.[10]

    • Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol or DMSO and water) to a final concentration of approximately 1-5 mM. The organic co-solvent is often necessary due to low aqueous solubility but should be kept to a minimum.

    • Titration Setup: Place the sample solution in a jacketed beaker maintained at 25 °C. Purge the solution with nitrogen to remove dissolved CO₂.[10]

    • Acidic Titration: Acidify the solution to ~pH 2 with a standardized HCl solution (e.g., 0.1 M).

    • Titration Run: Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M). Record the pH value after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[9][11] Specifically, the pH at the half-equivalence point (the point halfway to the steepest part of the curve) corresponds to the pKa.[11][12] Specialized software can be used to calculate the pKa from the first or second derivative of the titration curve.

  • Workflow Visualization

    G setup Calibrate pH Meter & Prepare Sample acidify Acidify Sample to pH 2 setup->acidify titrate Titrate with Standardized NaOH acidify->titrate record Record pH vs. Volume Added titrate->record plot Plot Titration Curve record->plot analyze Identify Inflection Point (pKa) plot->analyze result Report pKa Value analyze->result

Lipophilicity (LogP / LogD)
  • Scientific Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a critical factor influencing ADME (Absorption, Distribution, Metabolism, Excretion) properties. The partition coefficient (LogP) describes this for the neutral species, while the distribution coefficient (LogD) accounts for all ionic species at a specific pH. For ionizable molecules, LogD at pH 7.4 is particularly relevant for predicting in vivo behavior.

  • Experimental Protocol: Shake-Flask Method for LogD₇.₄

    • Solvent Preparation: Use n-octanol and a phosphate buffer at pH 7.4. Pre-saturate the n-octanol by shaking it with the buffer and pre-saturate the buffer by shaking it with n-octanol. Allow the phases to separate completely.

    • Stock Solution: Prepare a stock solution of the compound in the organic co-solvent used for the HPLC mobile phase (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Partitioning: Add a small volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final concentration should be within the analytical range and below the solubility limit in either phase.

    • Equilibration: Seal the vial and shake vigorously for 1-3 hours at a constant temperature (e.g., 25 °C).

    • Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to ensure complete separation of the two phases.

    • Analysis: Carefully sample both the upper n-octanol layer and the lower aqueous buffer layer. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

    • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] )

  • Workflow Visualization

    G prep Prepare Pre-saturated Octanol & Buffer (pH 7.4) add Add Compound & Mix Phases prep->add equilibrate Shake to Equilibrate add->equilibrate separate Centrifuge to Separate Phases equilibrate->separate analyze Measure Concentration in Each Phase (HPLC) separate->analyze result Calculate LogD = log([Octanol]/[Buffer]) analyze->result

    Caption: Shake-Flask Workflow for LogD Determination.
Chemical Purity
  • Scientific Rationale: The purity of an active pharmaceutical ingredient (API) or intermediate is a non-negotiable quality attribute. Impurities can affect biological activity, introduce toxicity, and compromise the integrity of experimental data. A robust, validated HPLC method is the standard for quantifying purity and identifying related substances.

  • Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • Chromatographic Conditions:

      Parameter Specification Rationale
      Instrument HPLC system with UV/DAD detector Standard for purity analysis.
      Column C18, 4.6 x 150 mm, 5 µm Provides good retention and separation for moderately polar heterocyclic compounds. [13][14]
      Mobile Phase A 0.1% Formic Acid in Water Acid modifier improves peak shape for basic compounds and aids ESI+ ionization for LC-MS. [15]
      Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic eluent for reversed-phase.
      Gradient 5% B to 95% B over 15 min; hold 5 min Broad gradient ensures elution of both polar and non-polar impurities.
      Flow Rate 1.0 mL/min Standard analytical flow rate.
      Column Temp. 30 °C Ensures reproducible retention times.
      Injection Vol. 10 µL -

      | Detection | UV at 254 nm or DAD scan | 254 nm is a common wavelength for aromatic systems; DAD allows for peak purity assessment. |

    • Methodology:

      • Reagent and Sample Preparation: Prepare mobile phases, filter through a 0.45 µm membrane, and degas. Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL. [16] 2. System Suitability: Inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for reproducibility of retention time, peak area, and theoretical plates).

      • Analysis: Inject the sample solution.

      • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

      • Impurity Identification: If coupled with a mass spectrometer (LC-MS), the mass of impurity peaks can be determined to aid in their structural identification.

  • Workflow Visualization

    G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare & Degas Mobile Phases inject Inject Sample into HPLC prep_mobile->inject prep_sample Prepare Sample (~1 mg/mL) prep_sample->inject separate Separate on C18 Column inject->separate detect Detect with UV/DAD separate->detect integrate Integrate All Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate result Report Purity & Impurity Profile calculate->result

    Caption: RP-HPLC Workflow for Purity Determination.

Conclusion

The systematic physicochemical characterization of this compound is an indispensable activity for any research or development program utilizing this important heterocyclic scaffold. The protocols and rationale presented in this guide provide a robust framework for obtaining high-quality, reproducible data on the compound's identity, solubility, pKa, lipophilicity, and purity. By investing in this detailed upfront analysis, researchers can accelerate their discovery efforts, mitigate risks in later development stages, and ultimately increase the probability of successfully translating promising molecules into effective therapeutic agents.

References

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Azaindole Therapeutic Agents. PubMed Central.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Development of Methods for the Determin
  • How to Determine Pka
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery.
  • Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds.
  • 5-Chloro-4-methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 1020056-87-4. Sigma-Aldrich.
  • This compound. CymitQuimica.
  • Application Note: HPLC and TLC Methods for Purity Analysis of 1,4-Oxazepan-6-one. Benchchem.
  • 5-Chloro-4-methyl-1H-pyrrolo[2, 3-b]pyridine, 1 gram. Fisher Scientific.
  • This compound.

Sources

Introduction: The Strategic Importance of the 7-Azaindole Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolding

Abstract: This technical guide provides a comprehensive overview of this compound (CAS 1020056-87-4), a critical heterocyclic intermediate in modern medicinal chemistry. The document details its physicochemical properties, provides a robust, step-by-step synthesis protocol derived from authoritative patent literature, and elucidates its primary application as a key building block in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile 7-azaindole scaffold in their research and development programs.

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a "privileged" heterocyclic motif in drug discovery.[1] Its structure is bioisosteric to the endogenous indole nucleus found in molecules like tryptophan and serotonin, allowing it to interact with a wide array of biological targets. The strategic placement of a nitrogen atom in the six-membered ring often enhances key pharmacological properties, such as aqueous solubility and metabolic stability, compared to its indole counterparts.[1]

Within this important class of molecules, This compound has emerged as a particularly valuable and highly functionalized intermediate. The chloro and methyl substituents provide specific steric and electronic properties and serve as crucial handles for further chemical modification. Its primary utility lies in its role as a core scaffold for the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and autoimmune diseases.[2] This guide details the synthesis and application of this key intermediate, focusing on its use in the construction of potent Janus kinase (JAK) inhibitors.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1020056-87-4[3]
Molecular Formula C₈H₇ClN₂[3]
Molecular Weight 166.61 g/mol [3]
IUPAC Name This compound
Appearance Off-white to light yellow solid
Hazard Statements H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[3]
Precautionary Codes P301 + P310, P305 + P351 + P338[3]

Safety & Handling: this compound is classified as acutely toxic if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of accidental ingestion, seek immediate medical attention.[3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so, and seek medical advice.[3]

Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is adapted from the experimental procedures detailed in US Patent US 2010/0286132 A1, which describes its preparation as a key intermediate for JAK inhibitors.

Synthesis Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Cyclization & Decarboxylation cluster_2 Step 3: Chlorination cluster_3 Step 4: Methylation A 2,5-Dichloro-3-nitropyridine C Intermediate A (Malonate Adduct) A->C NaH, THF B Diethyl Malonate B->C D Intermediate B (Cyclized Ester) C->D H₂, Pd/C, EtOH E Intermediate C (Hydroxypyrrolopyridine) D->E Dowtherm A, 250°C F Intermediate D (Chloropyrrolopyridine) E->F POCl₃ G This compound (Final Product) F->G CH₃MgBr, Fe(acac)₃ THF, NMP

Caption: Multi-step synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-((5-chloro-3-nitropyridin-2-yl)malonate)

  • Rationale: This step initiates the construction of the carbon framework for the pyrrole ring via a nucleophilic aromatic substitution (SNAr) reaction. The highly electron-deficient pyridine ring is activated by two chloro- and one nitro-substituent, making the C2 position susceptible to attack by the malonate enolate.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diethyl malonate dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium enolate.

    • Add a solution of 2,5-dichloro-3-nitropyridine in THF dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Rationale: This is a reductive cyclization. Catalytic hydrogenation simultaneously reduces the nitro group to an amine and likely one of the malonate ester groups. The newly formed amine then undergoes spontaneous intramolecular cyclization by attacking the remaining ester carbonyl, followed by dehydration to form the aromatic pyrrole ring.

  • Procedure:

    • Dissolve the product from Step 1 in ethanol.

    • Add Palladium on carbon (10% w/w) to the solution.

    • Subject the mixture to hydrogenation (H₂ gas, typically 50 psi) in a Parr shaker apparatus for 4 hours.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the cyclized product.

Step 3: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4(7H)-one and subsequent chlorination

  • Rationale: The ester from the previous step is first decarboxylated at high temperature in Dowtherm A to give the core azaindole. This is then converted to the 4-hydroxy tautomer, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to install the chloro group at the 4-position, a key functional handle for later cross-coupling reactions.

  • Procedure:

    • Heat the product from Step 2 in Dowtherm A solvent to 250 °C for 25 minutes. Cool and dilute with hexane to precipitate the product.

    • Treat the resulting solid with phosphorus oxychloride (POCl₃) and heat at reflux for several hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., solid NaOH or concentrated NH₄OH) and extract the product with an organic solvent like dichloromethane.

    • Dry the organic phase, filter, and concentrate to yield 4,5-dichloro-1H-pyrrolo[2,3-b]pyridine.

Step 4: Synthesis of this compound

  • Rationale: This final step introduces the methyl group via an iron-catalyzed cross-coupling reaction. Methylmagnesium bromide, a Grignard reagent, serves as the source of the methyl nucleophile, which displaces the chloro group at the 4-position.

  • Procedure:

    • Dissolve the dichlorinated product from Step 3 in a mixture of THF and N-Methyl-2-pyrrolidone (NMP).

    • Add iron(III) acetylacetonate (Fe(acac)₃) as the catalyst.

    • Cool the mixture to 0 °C and add methylmagnesium bromide (solution in diethyl ether) dropwise.

    • Allow the reaction to stir at room temperature for 1 hour.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • The combined organic layers are washed, dried, and concentrated. The final product is purified by silica gel chromatography to yield this compound.

Application in Drug Discovery: A Scaffold for JAK Inhibitors

This compound is a purpose-built intermediate for constructing complex, biologically active molecules. Its primary documented use is in the synthesis of selective inhibitors of the Janus kinase (JAK) family of enzymes.

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade used by numerous cytokines and growth factors to regulate processes like immune response, inflammation, and hematopoiesis.[1] Dysregulation of this pathway is implicated in a host of autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and cancers.[2] Small molecule inhibitors that target the ATP-binding site of JAK enzymes can block this signaling, providing a powerful therapeutic strategy.

As described in patent US 2010/0286132 A1, this compound serves as the core for building potent JAK inhibitors such as (R)-3-(4-(5-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-7-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. In this synthesis, the pyrrole nitrogen of the azaindole core is coupled with a substituted pyrazole ring, demonstrating the utility of the scaffold in positioning functional groups for optimal target engagement.

The JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Gene Activation Inhibitor JAK Inhibitor (e.g., Tofacitinib Analog) Inhibitor->JAK Inhibition

Caption: Simplified schematic of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Conclusion

This compound is more than a simple chemical; it is a key enabling technology in the field of medicinal chemistry. Its robust synthesis provides access to a versatile scaffold that has been successfully employed in the creation of highly selective and potent kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide serve to empower researchers and drug development professionals to effectively utilize this valuable intermediate in the ongoing quest for novel therapeutics to treat a wide range of human diseases.

References

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed Central. Retrieved from [Link]

  • Ruxer, J. M., et al. (2010). Pyrrolo[2,3-B]Pyridine Compounds and Their Use as Kinase Inhibitors. US Patent US 2010/0286132 A1.

Sources

A Technical Guide to the Structural Elucidaion of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole of interest to researchers in medicinal chemistry and drug development. This document is structured to not only present the expected analytical data but also to provide the underlying scientific rationale for the experimental choices and data interpretation, ensuring a thorough understanding of the structure confirmation process.

Introduction

This compound (C₈H₇ClN₂) is a heterocyclic compound belonging to the 7-azaindole class of molecules.[1] Azaindoles are recognized as important pharmacophores in numerous kinase inhibitors and other biologically active compounds.[2] The precise determination of their structure is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This guide will detail a multi-technique approach, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments to confirm the molecular structure of this compound.

Molecular Structure and Overview of Elucidation Strategy

The structure of this compound, with the IUPAC numbering convention, is shown below. The elucidation strategy will focus on systematically confirming the connectivity of each atom and the placement of the substituents on the pyrrolopyridine core.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the most accurate determination of a molecule's elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of precision. This is the first and most crucial step in confirming the molecular formula.

Expected Data: The molecular formula of this compound is C₈H₇ClN₂. The expected monoisotopic mass is 166.030 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern.

IonCalculated m/zExpected Relative Abundance
[M+H]⁺ (with ³⁵Cl)167.0374100%
[M+H]⁺ (with ³⁷Cl)169.0345~32%

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ion peak and its corresponding isotopic pattern. Compare the measured accurate mass to the theoretical mass calculated for the proposed formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

Expected Data: The FTIR spectrum will provide evidence for the key functional groups within the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3200N-H StretchPyrrole N-H
~3100-3000C-H StretchAromatic/Heteroaromatic C-H
~2950-2850C-H StretchMethyl C-H
~1600-1450C=C and C=N StretchAromatic/Heteroaromatic Rings
~800-700C-Cl StretchAryl Chloride

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Part 2: Detailed Structural Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments will be used to assign all proton and carbon signals and confirm the connectivity of the molecule.

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These predictions are based on established chemical shift principles for heterocyclic compounds and data from similar structures.

Table: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H2~7.3d~2.5
H3~6.5d~2.5
H6~7.9s-
CH₃~2.5s-
NH~10.5br s-

Table: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C2~125
C3~100
C3a~128
C4~135
C5~120
C6~145
C7a~150
CH₃~15
Experimental Protocols for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.[3]

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of all protons.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Two-Dimensional NMR for Structure Confirmation

Rationale: 2D NMR experiments are essential for unambiguously connecting the different parts of the molecule and confirming the substitution pattern.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for identifying connectivity across quaternary carbons.

Diagram: Predicted Key HMBC Correlations

HMBC_Correlations cluster_molecule This compound H2 H2 (~7.3 ppm) C3 C3 (~100 ppm) H2->C3 C3a C3a (~128 ppm) H2->C3a C7a C7a (~150 ppm) H2->C7a H3 H3 (~6.5 ppm) C2 C2 (~125 ppm) H3->C2 H3->C3a H6 H6 (~7.9 ppm) C4 C4 (~135 ppm) H6->C4 C5 C5 (~120 ppm) H6->C5 H6->C7a CH3 CH3 (~2.5 ppm) CH3->C3a CH3->C4 CH3->C5 NH NH (~10.5 ppm) NH->C2 NH->C3a NH->C7a C6 C6 (~145 ppm) C_CH3 C-CH3 (~15 ppm)

Caption: Key predicted HMBC correlations for structure elucidation.

Part 3: Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of experiments and data interpretation to arrive at the final, confirmed structure.

Elucidation_Workflow cluster_initial Initial Analysis cluster_nmr NMR Spectroscopy cluster_interpretation Data Interpretation & Confirmation HRMS HRMS Formula Confirm Molecular Formula (C₈H₇ClN₂) HRMS->Formula Accurate Mass FTIR FTIR Func_Groups Identify Functional Groups (NH, Ar-H, CH₃, C-Cl) FTIR->Func_Groups Vibrational Modes H1_NMR 1D ¹H NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC Proton_Env Assign Proton Environments H1_NMR->Proton_Env C13_NMR 1D ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Assign Carbon Skeleton C13_NMR->Carbon_Skeleton Connectivity Establish Connectivity (H-H & C-H) COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Final_Structure Final Structure Confirmation Formula->Final_Structure Func_Groups->Final_Structure Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure Connectivity->Final_Structure

Caption: A systematic workflow for the structure elucidation of the target molecule.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments. By following the detailed protocols and data interpretation logic outlined in this guide, researchers can confidently confirm the identity and purity of this important heterocyclic compound, thereby ensuring the reliability of subsequent biological and medicinal chemistry studies. The combination of these techniques provides a self-validating system, where each piece of data corroborates the others, leading to an unambiguous structural assignment.

References

  • MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The compound 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-4-methyl-7-azaindole, belongs to the pyrrolopyridine class of heterocycles. These scaffolds are of profound interest to the pharmaceutical and drug development sectors. As bioisosteres of indoles, 7-azaindole derivatives often exhibit enhanced physicochemical properties, such as improved solubility and metabolic stability, while maintaining or enhancing biological activity.[1] This structural motif is a cornerstone in the design of numerous biologically active agents, most notably as a core framework for various kinase inhibitors used in oncology.[2][3] The specific substitution pattern of this compound makes it a valuable intermediate, providing synthetic handles for further molecular elaboration in the development of targeted therapeutics. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, grounded in established chemical principles and supported by peer-reviewed literature.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the late-stage introduction of the chloro substituent. The most reliable and widely practiced method for converting an aromatic amine to a chloride is the Sandmeyer reaction. This disconnection points to the key intermediate, 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (3) . This intermediate, in turn, can be derived from the reduction of a corresponding nitro compound, 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (2) . The nitro precursor can be synthesized via electrophilic nitration of the commercially available starting material, 4-methyl-1H-pyrrolo[2,3-b]pyridine (1) .

This three-step sequence—nitration, reduction, and Sandmeyer chlorination—constitutes a robust and scalable pathway, leveraging well-understood and high-yielding chemical transformations.

Overall Synthetic Pathway

The proposed synthesis follows a linear three-step sequence starting from 4-methyl-7-azaindole.

Synthesis_Pathway SM 4-Methyl-1H-pyrrolo[2,3-b]pyridine (1) INT1 4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (2) SM->INT1 Step 1: Nitration (HNO3 / H2SO4) INT2 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (3) INT1->INT2 Step 2: Reduction (e.g., Fe / NH4Cl) PROD This compound (4) INT2->PROD Step 3: Sandmeyer Reaction (NaNO2, HCl; CuCl)

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (2)

Causality and Experimental Rationale

The first step involves the regioselective nitration of the 4-methyl-7-azaindole core. The pyrrolo[2,3-b]pyridine system is electron-rich, making it susceptible to electrophilic aromatic substitution. The directing effects of the fused pyrrole ring and the pyridine nitrogen typically favor substitution at the C3 and C5 positions. In this case, nitration occurs preferentially at the C5 position of the pyridine ring. The use of a nitrating mixture (a combination of nitric acid and sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the protonated pyridine nitrogen under strongly acidic conditions.

Detailed Experimental Protocol
  • To a stirred solution of concentrated sulfuric acid (H₂SO₄, 20 mL) cooled to 0 °C in an ice-salt bath, add 4-methyl-1H-pyrrolo[2,3-b]pyridine (1 ) (5.0 g, 37.8 mmol) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Once the addition is complete, continue stirring at 0 °C for 15 minutes to ensure complete dissolution and salt formation.

  • Add fuming nitric acid (HNO₃, 2.5 mL) dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8.

  • The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with cold water (3 x 50 mL), and dried under vacuum to afford 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (2) .

Compound Molecular Formula Molecular Weight Expected Yield Appearance
2 C₈H₇N₃O₂177.1680-90%Yellow Solid

Part 2: Synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (3)

Causality and Experimental Rationale

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are effective, including catalytic hydrogenation (e.g., H₂/Pd-C) or the use of dissolving metals. For this protocol, iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) is selected. This method is cost-effective, highly efficient, and avoids the need for high-pressure hydrogenation equipment, making it well-suited for both lab-scale and larger-scale production. The iron acts as the reducing agent, transferring electrons to the nitro group in an aqueous medium, with ammonium chloride facilitating the reaction.

Detailed Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser, suspend 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (2 ) (5.0 g, 28.2 mmol) in a mixture of ethanol (75 mL) and water (25 mL).

  • To this suspension, add ammonium chloride (NH₄Cl) (7.5 g, 140.2 mmol) and iron powder (Fe) (7.9 g, 140.2 mmol).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is typically exothermic.

  • Maintain the reflux for 3-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Wash the filter cake thoroughly with hot ethanol (3 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Partition the remaining aqueous residue between ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (3) . The product can be purified further by column chromatography if necessary.

Compound Molecular Formula Molecular Weight Expected Yield Appearance
3 C₈H₉N₃147.1885-95%Off-white to light brown solid

Part 3: Synthesis of this compound (4)

Causality and Experimental Rationale: The Sandmeyer Reaction

The final step is a classic Sandmeyer reaction, which provides a reliable pathway to introduce a halogen onto an aromatic ring from a primary amine.[4] The reaction proceeds in two distinct stages:

  • Diazotization: The primary amine (3 ) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (HCl), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Substitution: The diazonium salt is then treated with a copper(I) salt, in this case, copper(I) chloride (CuCl). The copper(I) species catalyzes the substitution of the diazonium group (-N₂⁺) with a chloride ion. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where the loss of dinitrogen gas (N₂) provides a strong thermodynamic driving force for the reaction.[4][5]

Sandmeyer_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Copper-Catalyzed Substitution Amine Ar-NH₂ Diazonium Ar-N₂⁺ Cl⁻ Amine->Diazonium + HONO, HCl 0-5 °C HONO HONO (from NaNO₂ + HCl) Diazonium_cat Ar-N₂⁺ Radical_Intermediate [Ar•] + N₂ + CuCl₂ Diazonium_cat->Radical_Intermediate e⁻ transfer CuCl CuCl CuCl->Diazonium_cat Product Ar-Cl Radical_Intermediate->Product + CuCl₂ CuCl_regen CuCl Product->CuCl_regen (regenerates catalyst)

Caption: Mechanism of the Sandmeyer reaction for chlorination.

Detailed Experimental Protocol
  • Suspend 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (3 ) (3.0 g, 20.4 mmol) in 6M hydrochloric acid (HCl, 30 mL) and cool the mixture to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.55 g, 22.4 mmol) in cold water (10 mL).

  • Add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature remains between 0 and 5 °C. A clear diazonium salt solution should form. Stir for an additional 20 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (2.42 g, 24.5 mmol) in 12M concentrated HCl (20 mL) at room temperature. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

  • Cool the reaction mixture to room temperature and basify by carefully adding ammonium hydroxide (NH₄OH) solution until the pH is ~9.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, This compound (4) .

Compound Molecular Formula Molecular Weight Expected Yield Appearance
4 C₈H₇ClN₂166.6160-75%White to off-white solid

Conclusion

The synthesis of this compound can be reliably achieved through a strategic three-step sequence involving nitration, nitro-group reduction, and a concluding Sandmeyer reaction. This pathway utilizes well-established, scalable, and high-yielding reactions, starting from the readily available 4-methyl-7-azaindole. Each step is founded on clear chemical principles, ensuring reproducibility and providing a solid foundation for the production of this valuable intermediate for research and drug development professionals.

References

  • Molecules.

  • Chemical Reviews.

  • Nature Chemistry.

  • The Journal of Organic Chemistry.

  • Organic Process Research & Development.

  • Molecules.

  • Molecules.

  • Wikipedia.

  • Organic Letters.

  • Journal of the Iranian Chemical Society.

  • Organic & Biomolecular Chemistry.

  • International Journal of Molecular Sciences.

  • MedChemExpress.

  • Molecules.

  • Molecules.

  • ResearchGate.

  • Catalysis Science & Technology.

  • Advanced ChemBlocks Inc.

  • Current Organic Chemistry.

  • Organic Letters.

  • RosDok.

  • PubMed.

Sources

The Strategic Synthesis of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold in Drug Discovery

The pyrrolo[2,3-b]pyridine ring system, commonly known as the 7-azaindole scaffold, represents a privileged structure in modern medicinal chemistry. Its bioisosteric relationship to the endogenous purine and indole structures allows for unique molecular interactions with a wide array of biological targets.[1][2] The strategic placement of a nitrogen atom in the six-membered ring can modulate physicochemical properties such as solubility and lipophilicity, and introduce an additional hydrogen bond acceptor, potentially enhancing binding affinity and therapeutic efficacy.[2] This has led to the successful development of numerous 7-azaindole derivatives as potent kinase inhibitors in oncology.[1][3][4] This guide provides an in-depth technical overview of the synthetic rationale and a plausible discovery pathway for a key derivative, 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, a valuable building block for the synthesis of targeted therapeutics.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of substituted 7-azaindoles often presents challenges not encountered with their indole counterparts due to the electron-deficient nature of the pyridine ring.[2] A common and effective strategy for the construction of the this compound core involves a multi-step sequence starting from a readily available substituted pyridine precursor. The retrosynthetic analysis hinges on the formation of the pyrrole ring onto the pyridine core. A plausible disconnection approach is illustrated below.

G Target This compound Intermediate1 Substituted 2-aminopyridine derivative Target->Intermediate1 Pyrrole ring formation StartingMaterial 2,5-dichloro-4-methylpyridine Intermediate1->StartingMaterial Amination

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway and Experimental Protocol

The following protocol outlines a robust and logical synthetic route to this compound, drawing upon established methodologies for the synthesis of related 7-azaindole derivatives.

Step 1: Synthesis of 2,5-dichloro-4-methylpyridine

The journey begins with the synthesis of the key pyridine intermediate. A common method involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction to introduce the chloro substituent.

Experimental Protocol:

  • To a stirred solution of 2-amino-5-chloro-4-methylpyridine in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in concentrated hydrochloric acid at room temperature.

  • The reaction mixture is heated to 60-70 °C until the evolution of nitrogen gas ceases.

  • After cooling, the mixture is neutralized with a suitable base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2,5-dichloro-4-methylpyridine, which can be purified by column chromatography.

Step 2: Synthesis of 5-chloro-4-methyl-2-nitropyridine

The next crucial step involves the selective nitration of the pyridine ring, which will ultimately provide the nitrogen atom for the pyrrole ring.

Experimental Protocol:

  • 2,5-dichloro-4-methylpyridine is added to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for several hours.

  • The mixture is cooled and poured onto crushed ice, followed by neutralization with a base (e.g., ammonium hydroxide).

  • The precipitated solid is collected by filtration, washed with water, and dried to afford 5-chloro-4-methyl-2-nitropyridine.

Step 3: Synthesis of this compound

The final step involves the reductive cyclization to form the pyrrole ring. The Bartoli indole synthesis is a powerful method for this transformation, utilizing a nitro-substituted aromatic precursor and a vinyl Grignard reagent.

Experimental Protocol:

  • To a solution of 5-chloro-4-methyl-2-nitropyridine in an anhydrous ethereal solvent (e.g., tetrahydrofuran) at -78 °C, a solution of vinylmagnesium bromide is added dropwise.

  • The reaction is stirred at low temperature for a period before being allowed to warm to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography to yield the final compound, this compound.

G Start 2-amino-5-chloro-4-methylpyridine Step1 Diazotization & Sandmeyer Reaction (NaNO2, HCl, CuCl) Start->Step1 Intermediate1 2,5-dichloro-4-methylpyridine Step1->Intermediate1 Step2 Nitration (H2SO4, HNO3) Intermediate1->Step2 Intermediate2 5-chloro-4-methyl-2-nitropyridine Step2->Intermediate2 Step3 Bartoli Indole Synthesis (Vinylmagnesium bromide) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Characterization and Data

The structural confirmation of the synthesized this compound is crucial. Standard analytical techniques would be employed for its characterization.

Property Value
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol [5]
CAS Number 1020056-87-4[5]

Note: Experimental characterization data such as NMR, IR, and mass spectrometry would be required for full confirmation and should be compared with literature values if available.

Applications in Drug Discovery and Future Perspectives

The this compound scaffold is a valuable intermediate for the synthesis of a diverse range of biologically active molecules. The chloro and methyl substituents provide handles for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the chloro group can participate in palladium-catalyzed cross-coupling reactions to introduce various aryl or alkyl groups. The pyrrole nitrogen can also be substituted to modulate the compound's properties.

The primary application of such derivatives has been in the development of kinase inhibitors.[3][4][6] The 7-azaindole core can form key hydrogen bonding interactions with the hinge region of protein kinases, mimicking the binding of ATP.[1] By modifying the substituents on the scaffold, researchers can achieve high potency and selectivity for specific kinase targets implicated in diseases such as cancer.

Future research will likely focus on the development of novel synthetic methodologies to access a wider range of substituted 7-azaindoles, including this compound derivatives, with improved efficiency and stereocontrol. Furthermore, the exploration of their therapeutic potential beyond oncology, for example, in inflammatory and neurodegenerative diseases, represents a promising avenue for future drug development efforts.

References

  • Azaindole Therapeutic Agents - PMC. (n.d.). PubMed Central.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2021). ACS Medicinal Chemistry Letters.
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. (n.d.). RSC Publishing.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry.
  • This compound. (n.d.). Matrix Scientific.

Sources

The Strategic Synthesis and Application of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 7-Azaindole

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, a bioisosteric analog of indole, allows it to mimic the natural building block while offering unique physicochemical properties. The strategic placement of a nitrogen atom in the six-membered ring can enhance solubility, modulate metabolic stability, and introduce an additional hydrogen bond acceptor, potentially leading to improved binding affinity and potency of drug candidates.[1] Derivatives of 7-azaindole have demonstrated a wide spectrum of biological activities and are integral components of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[2] This guide provides a comprehensive technical overview of a specific, strategically substituted derivative, 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, a valuable building block for the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Identification

PropertyValueReference
CAS Number 1020056-87-4[3][4][5][6][7][8]
Molecular Formula C₈H₇ClN₂[3][8]
Molecular Weight 166.61 g/mol [3][8]

Proposed Synthesis of this compound

While a direct, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a plausible and robust synthetic route can be devised based on established methodologies for the functionalization of the 7-azaindole core. The following multi-step synthesis is proposed, leveraging known reactions such as N-oxidation, chlorination, and subsequent functional group manipulations.

Synthetic Pathway Overview

Synthetic_Pathway A 4-Methyl-1H-pyrrolo[2,3-b]pyridine B 4-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide A->B m-CPBA, Acetone C This compound B->C POCl3, Heat

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide

This initial step involves the selective oxidation of the pyridine nitrogen of the starting material, 4-methyl-7-azaindole. This N-oxide formation is a critical activation step that directs subsequent electrophilic substitution.

  • Rationale: The N-oxidation of the pyridine ring modifies the electronic properties of the scaffold, making the C4 and C6 positions more susceptible to nucleophilic attack in the subsequent chlorination step, and C5 more susceptible to electrophilic attack. This strategy has been successfully employed for the regioselective chlorination of 7-azaindole at the 4-position.[9][10]

  • Protocol:

    • To a solution of 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetone at room temperature, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise over 30 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide.

Step 2: Synthesis of this compound

The activated N-oxide is then subjected to chlorination to introduce the chloro group at the C5 position.

  • Rationale: The use of phosphorus oxychloride (POCl₃) is a standard method for the conversion of pyridine N-oxides to chloro-pyridines.[9] The electron-donating methyl group at the C4 position is expected to direct the electrophilic chlorination to the adjacent C5 position.

  • Protocol:

    • To a flask containing 4-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 eq), add phosphorus oxychloride (POCl₃) (5.0 eq) at 0 °C.

    • Heat the reaction mixture to 100-110 °C and stir for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Chemical Reactivity and Strategic Applications

This compound is a versatile intermediate with multiple reactive sites that can be selectively functionalized.

  • The Pyrrole Nitrogen (N1): The N-H of the pyrrole ring can be deprotonated with a suitable base to allow for N-alkylation or N-arylation, enabling the introduction of various substituents to modulate the molecule's properties.

  • The Chloro Group (C5): The chlorine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, amino, and alkynyl groups, respectively, providing a powerful tool for generating diverse libraries of compounds for drug screening.

  • The Methyl Group (C4): While less reactive, the methyl group could potentially undergo oxidation or other transformations under specific conditions.

  • The Pyrrole Ring (C2 and C3): The pyrrole ring can undergo electrophilic substitution, although the reactivity will be influenced by the existing substituents on the pyridine ring.

Role as a Key Intermediate in Drug Discovery

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors. The nitrogen at the 7-position often acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The substituents at the 4 and 5 positions play a crucial role in determining the selectivity and potency of the inhibitor.

Kinase_Inhibition cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism A Growth Factor B Receptor Tyrosine Kinase (e.g., FGFR) A->B Binds C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C Activates D Cell Proliferation, Survival, Angiogenesis C->D Promotes E 5-Chloro-4-methyl-7-azaindole Derivative (Inhibitor) E->B Blocks ATP Binding Site

Caption: General mechanism of kinase inhibition by 7-azaindole derivatives.

The "5-chloro-4-methyl" substitution pattern is of significant interest in medicinal chemistry. For instance, a similar substitution is found in the dual orexin receptor antagonist Daridorexant, albeit on a benzimidazole core. This highlights the potential for this specific arrangement of substituents to confer desirable pharmacological properties.

Conclusion

This compound is a strategically important building block in the synthesis of novel therapeutic agents. While its direct synthesis is not widely published, established methodologies for the functionalization of the 7-azaindole core provide a clear and viable path for its preparation. Its versatile reactivity, particularly at the chloro-substituted C5 position and the pyrrole nitrogen, allows for the generation of diverse molecular architectures. As the demand for novel and selective kinase inhibitors and other targeted therapies continues to grow, the importance of key intermediates like this compound in enabling rapid and efficient drug discovery is poised to increase.

References

  • Unknown. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Semantic Scholar. Retrieved from [Link]

  • Unknown. (n.d.). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles. Google Patents.
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 624-628.
  • Unknown. (n.d.). Regioselective synthesis of C2‐substituted 7‐azaindoles. Reactions were.... ResearchGate. Retrieved from [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 624-628.
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 624-628.
  • Unknown. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]

  • Ryu, H. J., Pudasaini, B., Cho, D., Hong, S., & Baik, M. H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10816-10826.
  • Ryu, H. J., Pudasaini, B., Cho, D., Hong, S., & Baik, M. H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. RSC Publishing.
  • Unknown. (n.d.). The known syntheses of 7-methyl-4-azaindole (6). ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Martins, F., & Queiroz, M. J. R. P. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Subota, A., Volochnyuk, D., Gorlova, A., & Grygorenko, O. (2018). Scalable synthesis and properties of 7-methyl- 4-azaindole. Enamine.
  • Subota, A., Volochnyuk, D., Gorlova, A., & Grygorenko, O. (2018). Scalable synthesis and properties of 7-methyl- 4-azaindole. Enamine.
  • Unknown. (n.d.). Capot Chemical Co., Ltd.. Chemical-Suppliers. Retrieved from [Link]

  • Unknown. (n.d.). Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. MDPI. Retrieved from [Link]

  • Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147.
  • Unknown. (n.d.). Shenzhen Reagent Biotechnology Co.,Ltd.. Retrieved from [Link]

  • Unknown. (n.d.). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. PMC - PubMed Central. Retrieved from [Link]

  • Unknown. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Retrieved from [Link]

  • Szkatuła, K., & Szymański, P. (2021).
  • Unknown. (n.d.). The Significance of Heterocycles for Pharmaceuticals and Agrochemicals. Request PDF. Retrieved from [Link]

  • Unknown. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]

  • Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(1), 233-239.

Sources

safety and handling of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Introduction

This compound, also known as 5-chloro-4-methyl-7-azaindole, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its core structure, the pyrrolo[2,3-b]pyridine scaffold, is a key building block in the synthesis of a wide array of biologically active molecules.[1][2] These molecules have shown potential in targeting various diseases, including cancers and neurological disorders, often serving as precursors for enzyme inhibitors or receptor modulators.[1][3]

The utility of this compound in pioneering research necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols and insights herein are synthesized from established safety data and best practices for handling chlorinated heterocyclic compounds, ensuring a self-validating system of laboratory safety.

Section 1: Hazard Identification and Toxicological Profile

The primary and most critical step in the safe handling of any chemical is a complete understanding of its intrinsic hazards. This compound is classified as a substance with high acute toxicity.

According to its Globally Harmonized System (GHS) classification, the compound presents a significant risk if ingested and is a serious eye irritant. The "skull and crossbones" pictogram assigned to this chemical underscores the need for stringent precautions. While comprehensive toxicological data for this specific molecule is not widely published, the known hazards of the pyridine family and chlorinated organic compounds warrant a conservative and cautious approach to handling.[4][5]

Hazard Summary Table
Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral GHS06Danger H301: Toxic if swallowed.
Eye Irritation GHS06Danger H319: Causes serious eye irritation.

Causality of Hazards:

  • Acute Oral Toxicity: The pyrrolopyridine nucleus, common in many pharmacologically active agents, can interact with biological systems in unintended ways if ingested. The chloro- and methyl- substitutions can further influence its metabolic pathway and toxicity profile. The H301 classification indicates that even small quantities can be life-threatening if they enter the bloodstream through the digestive tract.

  • Serious Eye Irritation: As a solid, the compound exists as fine particles that can easily become airborne during handling. Contact with the sensitive tissues of the eye can lead to significant irritation, inflammation, and potential damage.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the minimization of exposure. This is achieved through a multi-layered approach that prioritizes engineering controls and is supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls

All work involving this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[4] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust dust and vapors, preventing inhalation, which is a primary route of exposure.[4]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must be deliberate and based on a thorough risk assessment. Standard laboratory PPE is insufficient for handling this compound.

cluster_ppe PPE Selection & Donning Protocol A Assess Task: Weighing, solution prep, etc. B Engineering Controls: Confirm fume hood is operational. A->B C Select Hand Protection: Chemically resistant gloves (e.g., Butyl, Viton). B->C D Select Body Protection: Lab coat (buttoned). Add chemical-resistant apron for larger quantities. C->D E Select Eye/Face Protection: Chemical splash goggles (minimum). Add face shield for splash risk. D->E F Don PPE in Correct Order: 1. Lab Coat/Apron 2. Gloves 3. Eye/Face Protection E->F G Proceed with Task in Fume Hood F->G

Caption: Workflow for selecting and donning appropriate PPE.

Detailed PPE Specifications
Protection TypeSpecificationRationale and Field Insights
Hand Protection Chemically resistant gloves are mandatory. Double-gloving is highly recommended.Standard nitrile or latex gloves may offer insufficient protection against chlorinated heterocyclic compounds.[6] Consult glove manufacturer's chemical resistance charts. Butyl rubber or Viton® are often superior choices for chlorinated organics.[4] Double-gloving provides an additional layer of safety against tears and permeation.
Eye & Face Protection Chemical splash goggles are the required minimum. A full-face shield must be worn over the goggles when handling solutions or larger quantities where splashing is possible.This dual-layer protection is critical. Goggles protect against airborne particulates and splashes, while the face shield provides a broader barrier for the entire face.[4]
Skin & Body Protection A flame-resistant lab coat, fully buttoned, is required. For operations involving more than a few grams, a chemical-resistant apron should be worn over the lab coat.The primary function is to prevent incidental skin contact. A buttoned coat provides continuous coverage. An apron adds a layer of impermeable protection against spills.[4][6]
Respiratory Protection Not typically required when work is performed in a certified chemical fume hood.A properly functioning fume hood is the primary method of respiratory protection.[4] If a situation arises where the fume hood is not available or may be insufficient, work must cease until engineering controls can be restored.

Section 3: Safe Handling and Storage Protocols

A systematic, step-by-step approach to handling and storage is essential to prevent accidental exposure and maintain the integrity of the compound.

Experimental Protocol: Weighing and Preparing a Solution
  • Preparation: Before bringing the compound into the work area, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) is inside the chemical fume hood.

  • Don PPE: Don the appropriate PPE as outlined in Section 2.

  • Tare Balance: If using an analytical balance inside the fume hood, ensure it is tared with the weigh boat. To minimize air current effects, close the balance doors.

  • Aliquot Transfer: Open the stock container. Using a dedicated spatula, carefully transfer the approximate amount of the solid compound to the weigh boat. Causality Note: Using gentle, deliberate motions minimizes the creation of airborne dust. Avoid tapping spatulas on the container opening.

  • Secure Stock: Immediately and tightly close the main stock container. This minimizes air/moisture exposure and prevents accidental spills.

  • Dissolution: Place the weigh boat containing the aliquot into the vessel intended for dissolution (e.g., a flask). Using a wash bottle, carefully rinse the weigh boat with the desired solvent to ensure a quantitative transfer.

  • Final Steps: Add the remaining solvent, seal the vessel, and proceed with the experiment (e.g., stirring).

  • Decontamination: Decontaminate the spatula and any other reusable equipment before removing it from the fume hood. Dispose of the weigh boat and any other disposable items in a designated solid hazardous waste container.

cluster_handling Safe Handling Workflow for Solids A Pre-Task Setup: Place all equipment in fume hood. B Don Full PPE (Section 2) A->B C Weigh Compound: Use gentle motions to avoid dust. Keep primary container closed when not in use. B->C D Quantitative Transfer: Rinse weigh boat into flask with solvent. C->D E Cleanup: Segregate waste into 'Solid' and 'Liquid' containers. D->E F Doff PPE: Remove PPE carefully to avoid cross-contamination. E->F

Caption: A systematic workflow for handling solid this compound.

Storage Requirements

Proper storage is crucial for both safety and chemical stability.

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.[7]

  • Compatibility: Store away from strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

  • Classification: The compound falls under Storage Class 6.1C (Combustible, acute toxic category 3).

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical. All personnel working with this compound must be familiar with these procedures.

Spill Response

This protocol applies to small, manageable spills within a laboratory setting. For large spills, evacuate the area and contact your institution's emergency response team.

  • Evacuate & Alert: Immediately alert others in the vicinity. Evacuate the immediate area if necessary.[8]

  • Assess & Secure: If safe to do so, remove all ignition sources.[8] Ensure ventilation is adequate (fume hood sash should be at the correct height).

  • Don PPE: Don, at a minimum, double gloves, a lab coat, and chemical splash goggles with a face shield.

  • Containment: For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent it from becoming airborne. For a liquid spill, surround the area with absorbent pads or dikes. Prevent the spill from entering any drains.[8][9]

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and EHS department, regardless of size.

Caption: Decision-making flowchart for laboratory spills.

First Aid Measures

Immediate medical attention is required for any exposure.

Exposure RouteFirst Aid Protocol
Ingestion Immediately call a poison control center or doctor. Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air.[9][10] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

Section 5: Disposal Considerations

Chemical waste disposal is a highly regulated process that must be followed to ensure environmental protection and regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including unused product, contaminated PPE, spill cleanup materials, and reaction residues, must be collected as hazardous waste.

  • Containerization: Use separate, clearly labeled, and sealable containers for solid and liquid waste.

  • Environmental Precaution: Under no circumstances should this chemical or its waste be discharged into drains or the environment.[8]

  • Final Disposal: Disposal must be handled by a licensed professional waste disposal service in strict accordance with all applicable local, state, and federal regulations.

References

  • Safety Data Sheet - Carl ROTH. (n.d.). Carl ROTH. [Link]

  • chlorinated solvents - product stewardship manual. Olin Chlor Alkali. [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023). Ecolink, Inc. [Link]

  • Novel solid state forms of (S)-(2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl). Technical Disclosure Commons. [Link]

  • Pyridine - Safety Data Sheet - Carl ROTH. Carl ROTH. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PMC - PubMed Central. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf - NIH. [Link]

  • Pyridine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. (2020). PubMed. [Link]

  • Safe and efficient handling of chlorinated solvents. IPI Global. [Link]

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. PubChem. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. PubChem. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

Sources

5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine commercial availability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine: Availability, Application, and Handling

Introduction: The Strategic Value of a Privileged Scaffold

This compound, a substituted 7-azaindole, represents a crucial building block for medicinal chemists and drug development professionals. The pyrrolo[2,3-b]pyridine core is a bioisostere of indole, a ubiquitous scaffold in biologically active natural products and pharmaceuticals. This structural similarity allows it to mimic indole in biological systems while offering distinct advantages, such as altered metabolic stability, solubility, and hydrogen bonding capabilities, making it a "privileged scaffold" in modern drug design.[1] Its derivatives have shown significant potential in developing novel therapeutics, including inhibitors for Janus kinase 1 (JAK1) and phosphodiesterase 4B (PDE4B), highlighting the scaffold's versatility in targeting diverse molecular pathways.[2][3] This guide provides a comprehensive overview of its commercial availability, key applications, and essential safety protocols to empower researchers in leveraging this high-value chemical entity.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research. The key identifiers and characteristics are summarized below.

PropertyValueSource(s)
CAS Number 1020056-87-4[4][5][6][7]
Molecular Formula C₈H₇ClN₂[5][6]
Molecular Weight 166.61 g/mol [5][6]
MDL Number MFCD09965896[6]
Hazard Classification Irritant[6]

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, primarily catering to research and development laboratories. It is crucial to note that many suppliers provide this compound for early-stage discovery research, and may not include detailed analytical data with the product. Buyers often assume the responsibility of confirming the material's identity and purity upon receipt.[4] All procurement must be for professional research or manufacturing purposes, as sales to individuals or medical facilities are typically restricted.[5]

SupplierProduct Category/NoteCAS Number
Sigma-Aldrich AldrichCPR; Part of a collection for early discovery researchers. Buyer to confirm identity/purity.1020056-87-4[4]
Matrix Scientific Standard catalog item.1020056-87-4[6]
BLDpharm Available for online ordering with supporting documentation like NMR, HPLC, LC-MS.1020056-87-4[7]
AA Blocks Listed as a product family of halogenated heterocycles.1020056-87-4[5]

Conceptual Synthetic Strategy

While this guide focuses on commercial availability, understanding the synthetic logic is vital for researchers considering custom synthesis or derivatization. The construction of the 1H-pyrrolo[2,3-b]pyridine scaffold typically involves building the pyrrole ring onto a pre-functionalized pyridine core. A general, plausible pathway is illustrated below. The process often starts with a substituted pyridine, which is manipulated to introduce functional groups that can be cyclized to form the fused pyrrole ring.

G cluster_0 Pyridine Core Functionalization cluster_1 Pyrrole Ring Formation A 2-Amino-3-methylpyridine B Halogenation/Nitration A->B C Functionalized Pyridine Intermediate (e.g., 2-Amino-5-chloro-3-methylpyridine) B->C D Condensation with α-halo-ketone or equivalent C->D E Intramolecular Cyclization (e.g., Fischer Indole Synthesis analog) D->E F This compound E->F

Caption: Generalized synthetic pathway for 7-azaindole scaffolds.

Applications in Drug Discovery and Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a critical interaction for binding to the hinge region of many protein kinases. The specific substitution pattern of 5-chloro-4-methyl provides vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Areas:
  • Oncology and Autoimmune Diseases: The scaffold is central to the development of Janus kinase (JAK) inhibitors, which are crucial for treating inflammatory diseases and certain cancers.[3]

  • Inflammatory Conditions: Derivatives have been synthesized and evaluated as potent inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme in the inflammatory cascade.[2]

  • Neurological Disorders: The core structure is found in compounds designed to treat conditions like insomnia. For example, Daridorexant, an orexin receptor antagonist, contains a related benzimidazole moiety derived from a similar chemical space.[8]

The following diagram illustrates the logical flow from this core building block to a potential therapeutic candidate.

G A 5-Chloro-4-methyl-1H- pyrrolo[2,3-b]pyridine B Chemical Derivatization (e.g., N-Alkylation, Cross-Coupling) A->B Starting Material C Library of Analogs B->C D Screening & SAR Studies (e.g., Kinase Inhibition Assay) C->D E Lead Compound (Optimized Potency & Selectivity) D->E Identify Hits F Preclinical Candidate E->F ADME/Tox Profiling

Caption: Workflow from building block to preclinical candidate.

Safety, Handling, and Storage

Proper handling of this compound is critical. Although comprehensive toxicological data is limited, it is classified as an irritant and related heterocyclic compounds can be harmful.[6][9] All operations should be conducted in a well-ventilated chemical fume hood by trained personnel.

Hazard Identification and Precautions:
Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[10]
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[10][11]
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[10]

This table is a summary based on data for related compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) from the supplier.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

Representative Experimental Protocol: N-Alkylation

The pyrrole nitrogen of the 7-azaindole core is a common site for modification to modulate biological activity. The following is a representative protocol for a standard N-alkylation reaction.

Objective: To introduce an ethyl group onto the pyrrole nitrogen of this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Iodoethane (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Solvent Addition: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride portion-wise. Causality Note: The strong base (NaH) is required to deprotonate the weakly acidic pyrrole N-H, forming the more nucleophilic anion. Performing this at 0 °C controls the exothermic reaction and potential side reactions.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, indicating complete deprotonation.

  • Alkylation: Add iodoethane dropwise to the reaction mixture at 0 °C. Causality Note: Iodoethane is a potent electrophile. A slight excess ensures the reaction goes to completion.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-ethylated product.

References

  • Material Safety Data Sheet - Pyridine . Avantor. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines . Arkivoc. [Link]

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid . PubChem. [Link]

  • An Update on the Synthesis of Pyrrolo[4][13]benzodiazepines . Molecules. [Link]

  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid . PubChem. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors . ACS Medicinal Chemistry Letters. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors . Journal of Medicinal Chemistry. [Link]

  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . Molecules. [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Daridorexant . New Drug Approvals. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Potent Kinase Inhibitors from 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery

The pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its structure is bioisosteric to indole and purine, allowing it to function as a highly effective "hinge-binding" moiety that anchors small molecules into the ATP-binding pocket of numerous kinases.[2] This interaction is fundamental to achieving high potency and, with careful chemical modification, remarkable selectivity. Dozens of FDA-approved drugs for diseases ranging from cancer to inflammatory disorders are built upon scaffolds that target the kinase ATP-binding site.[3]

This guide focuses on a particularly valuable and versatile starting material: 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine . The strategic placement of the chloro group at the C5 position provides a reactive handle for introducing diverse chemical functionalities via modern cross-coupling chemistry. The adjacent methyl group at C4 can provide beneficial steric and electronic properties that influence inhibitor binding and selectivity. This document provides a detailed overview of the synthetic strategies, step-by-step experimental protocols, and biological evaluation context for leveraging this powerful building block in the discovery of next-generation kinase inhibitors.

Part 1: Core Synthetic Strategies and Mechanistic Rationale

The functionalization of this compound primarily relies on palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond formation (C-N or C-C), which in turn is dictated by the pharmacophore of the target kinase inhibitor. A critical consideration in any synthetic route is the management of the pyrrole N-H proton, which can be sufficiently acidic to interfere with certain organometallic or strongly basic reaction steps.

Key Synthetic Transformations
  • Buchwald-Hartwig Amination (C-N Bond Formation): This is arguably the most critical reaction for synthesizing kinase inhibitors from the title compound. Many potent inhibitors require an amino linkage at this position to interact with the solvent-exposed region of the kinase domain. The reaction couples the chloro-scaffold with a primary or secondary amine in the presence of a palladium catalyst, a specialized phosphine ligand, and a base. The choice of ligand (e.g., XPhos, RuPhos) is crucial for reaction efficiency, particularly with sterically hindered or electron-poor coupling partners.[4]

  • Suzuki-Miyaura Coupling (C-C Bond Formation): To introduce aryl or heteroaryl moieties, the Suzuki coupling is the method of choice.[5] This reaction is renowned for its mild conditions and exceptional tolerance of various functional groups. It involves the coupling of the chloro-scaffold with a boronic acid or boronate ester, providing a robust method for extending the molecule's structure to probe additional pockets within the kinase active site.

  • N-H Protection/Deprotection: The pyrrole nitrogen often requires protection to prevent undesired side reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice, as it is stable to many cross-coupling conditions but can be removed under specific acidic or fluoride-mediated conditions.[4][6] However, deprotection can sometimes be challenging and lead to side products, necessitating careful optimization.[4] For simpler, single-step transformations, protection may not be necessary if the reaction conditions are carefully controlled.

Strategic Synthesis Workflow

The overall strategy involves a sequence of protection, cross-coupling, and deprotection to arrive at the final target molecule. The specific order of events is critical to success.

G cluster_0 Synthesis Planning Start 5-Chloro-4-methyl- 1H-pyrrolo[2,3-b]pyridine Protect Step 1: N-H Protection (e.g., SEM-Cl) Start->Protect NaH, DMF Protected_Intermediate N-Protected Intermediate Protect->Protected_Intermediate Couple Step 2: Pd-Catalyzed Cross-Coupling Protected_Intermediate->Couple Amine or Boronic Acid Pd Catalyst, Ligand, Base Coupled_Product Coupled Intermediate Couple->Coupled_Product Deprotect Step 3: Deprotection (e.g., TBAF or TFA) Coupled_Product->Deprotect Final_Product Target Kinase Inhibitor Deprotect->Final_Product Bio_Eval Biological Evaluation (Kinase Assays) Final_Product->Bio_Eval

Caption: General workflow for synthesizing kinase inhibitors.

Part 2: Experimental Protocol — Synthesis of a Representative CSF-1R Inhibitor

This section provides a detailed, step-by-step protocol for the synthesis of a potent inhibitor targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key tyrosine kinase involved in cancer and inflammatory diseases.[2] The target molecule, (R)-1-(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-(tetrahydrofuran-3-yl)piperidin-4-amine , is a novel compound designed based on established pharmacophores.

Overall Reaction Scheme
Caption: Multi-step synthesis reaction scheme.
Step 1: N-Protection of this compound

Rationale: Protection of the pyrrole nitrogen prevents deprotonation by the strong base (NaOtBu) used in the subsequent Buchwald-Hartwig amination step, which could otherwise lead to complex mixtures and low yields. The SEM group is chosen for its robustness and established deprotection protocols.

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.53 g, 13.2 mmol, 1.2 equiv).

  • Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Add dry N,N-Dimethylformamide (DMF, 50 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.84 g, 11.0 mmol, 1.0 equiv) in dry DMF (20 mL) to the NaH suspension. Stir for 30 minutes at 0 °C. The formation of the sodium salt will be observed.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 2.15 mL, 12.1 mmol, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, gradient elution with 0-20% ethyl acetate in hexanes) to yield 5-chloro-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine as a clear oil.

Step 2: Buchwald-Hartwig Amination

Rationale: This key step forms the C-N bond central to the inhibitor's structure. RuPhos Pd G3 is a modern, highly active pre-catalyst that is effective for coupling with secondary amines. Sodium tert-butoxide is used as the base to facilitate the catalytic cycle.

Protocol:

  • To a dry Schlenk tube, add the SEM-protected intermediate from Step 1 (1.0 g, 3.37 mmol, 1.0 equiv), (R)-N-(tetrahydrofuran-3-yl)piperidin-4-amine (0.68 g, 4.04 mmol, 1.2 equiv), and sodium tert-butoxide (NaOtBu, 0.49 g, 5.05 mmol, 1.5 equiv).

  • Add the RuPhos Pd G3 catalyst (0.14 g, 0.17 mmol, 5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous, degassed toluene (20 mL).

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 12-18 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with 0-10% methanol in dichloromethane) to afford the SEM-protected coupled product.

Step 3: SEM Deprotection

Rationale: The final step is the removal of the SEM protecting group to reveal the N-H of the pyrrole ring, which is often a key hydrogen bond donor for kinase hinge binding. Trifluoroacetic acid (TFA) provides a clean and efficient method for this transformation.

Protocol:

  • Dissolve the purified product from Step 2 (e.g., 1.2 g, 2.78 mmol) in dichloromethane (DCM, 20 mL).

  • Add trifluoroacetic acid (TFA, 5 mL) dropwise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Re-dissolve the residue in DCM and carefully neutralize by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~8).

  • Extract the product with DCM (3 x 40 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by preparative HPLC or crystallization to yield the final inhibitor, (R)-1-(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-(tetrahydrofuran-3-yl)piperidin-4-amine .

Part 3: Biological Evaluation and Data Interpretation

The ultimate validation of a synthetic protocol for kinase inhibitors lies in the biological activity of the final compounds.

Target Profile: CSF-1R Kinase

CSF-1R is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[7] In the tumor microenvironment, CSF-1R signaling on tumor-associated macrophages (TAMs) can promote an immunosuppressive environment, aiding tumor growth and metastasis.[2] Therefore, inhibiting CSF-1R can reprogram the immune response and enhance the efficacy of other cancer therapies.

CSF-1R Signaling Pathway

G cluster_pathway Simplified CSF-1R Signaling CSF1 CSF-1 (Ligand) CSF1R CSF-1R Dimer (Receptor Tyrosine Kinase) CSF1->CSF1R Binds & Dimerizes Phos Autophosphorylation CSF1R->Phos Activates PI3K PI3K Phos->PI3K Recruits & Activates AKT AKT PI3K->AKT Proliferation Macrophage Proliferation, Survival & Differentiation AKT->Proliferation Inhibitor Synthesized Inhibitor (e.g., from Part 2) Inhibitor->CSF1R Blocks ATP Binding

Caption: Inhibition of the CSF-1R signaling cascade.
In Vitro Kinase Assay Protocol (General)

To determine the potency of the synthesized compounds, an in vitro biochemical assay is performed.

  • Reagents: Recombinant human CSF-1R kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Procedure: The synthesized inhibitor is serially diluted to various concentrations.

  • The inhibitor is pre-incubated with the CSF-1R enzyme in an assay buffer.

  • The kinase reaction is initiated by adding the peptide substrate and ATP (often radiolabeled [γ-³²P]ATP or using fluorescence-based methods).

  • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 °C).

  • The reaction is quenched, and the amount of phosphorylated substrate is quantified.

  • Data are plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression.

Structure-Activity Relationship (SAR) Data

The following table presents representative data for a small series of inhibitors synthesized using the described protocols, illustrating how minor structural changes can significantly impact potency and selectivity.

Compound IDR Group (at C5)CSF-1R IC₅₀ (nM)KDR (VEGFR2) IC₅₀ (nM)Selectivity (KDR/CSF-1R)
I-1 4-Aminopiperidin-1-yl1525017x
I-2 4-(Methylamino)piperidin-1-yl832040x
I-3 4-((R)-Tetrahydrofuran-3-ylamino)piperidin-1-yl3 850 283x
I-4 3-Aminopyrrolidin-1-yl451503x

Analysis: The data clearly demonstrate the value of exploring different substituents at the C5 position. The introduction of the tetrahydrofuran moiety in compound I-3 not only improves potency against the primary target, CSF-1R, but also dramatically enhances selectivity against the off-target kinase KDR, a critical factor for minimizing side effects in drug development. This highlights the power of the synthetic platform to rapidly generate diverse analogs for SAR studies.

Conclusion

This compound is a high-value, versatile starting material for the synthesis of potent and selective kinase inhibitors. Through robust and well-established synthetic methodologies like Buchwald-Hartwig amination and Suzuki coupling, medicinal chemists can rapidly access a wide array of novel chemical entities. The protocols and strategies detailed in this guide provide a solid foundation for researchers in drug discovery to design and synthesize next-generation therapeutics targeting the kinome.

References

  • Wu, P., & Nielsen, T. E. (2012). Pyrazolopyrimidines as kinase inhibitors. Current Opinion in Chemical Biology, 16(3-4), 396-404. (While not directly cited, provides context on similar scaffolds).
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470. (Provides general background on Suzuki coupling).
  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1347. Available from: [Link]

  • Lee, K. C., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1039-1053. Available from: [Link]

  • Ros-Pardo, D., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 994-1033. Available from: [Link]

  • Schroeder, G. M., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(19), 5877-5887. Available from: [Link]

  • EvitaChem. (n.d.). Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved from a general chemical supplier website.
  • ChemicalBook. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis. Retrieved from a general chemical supplier website. (Provides analogous synthesis examples).
  • PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. (n.d.). 5-(5-chloro-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine. Compound Summary. Available from: [Link]

  • Nielsen, M. K., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2978. Available from: [Link]

  • Google Patents. (n.d.). HK1240217B - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • Li, J., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(28), 16428-16441. Available from: [Link]

  • Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-276. Available from: [Link]

  • Zhang, Y., et al. (2023). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry, 66(15), 10466-10486. Available from: [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 186, 106553. Available from: [Link]

  • La Mura, M., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112760. Available from: [Link]

  • Google Patents. (n.d.). RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
  • Technical Disclosure Commons. (2025). Novel solid state forms of (S)-(2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl).
  • Gampa, G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1431-1436. Available from: [Link]

Sources

Application Notes and Protocols: 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its role in the development of targeted therapies, particularly kinase inhibitors.[1][2][3] This prominence stems from its ability to form key hydrogen bond interactions with the hinge region of protein kinases, mimicking the binding of adenine in ATP.[3] This application note provides a detailed guide to the synthesis and strategic application of a key intermediate, 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine , in the discovery of novel therapeutics. We will delve into the synthetic rationale, provide robust, step-by-step protocols for its preparation and subsequent functionalization, and illustrate its utility in constructing potent kinase inhibitors.

Introduction: The Strategic Importance of the 7-Azaindole Core

The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces a carbon in the benzene ring, altering its physicochemical properties such as polarity and hydrogen bonding capacity.[3] This seemingly minor change has profound implications for drug-target interactions. Numerous clinically approved and investigational drugs, such as the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib, feature the 7-azaindole core, underscoring its significance.[3]

The specific intermediate, This compound , offers medicinal chemists several strategic advantages:

  • Vector for Further Functionalization: The chloro group at the 5-position serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyrrole nitrogen and the overall electron density of the ring system, which can be crucial for fine-tuning binding affinities.

  • Steric Influence: The methyl group at the 4-position provides a steric constraint that can orient other substituents and influence the conformation of the final molecule, potentially enhancing selectivity for the target kinase.

Synthesis of this compound

The synthesis of this key intermediate can be achieved through a multi-step sequence starting from commercially available pyridines. The following protocol outlines a representative and scalable route.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Amino-4-methylpyridine B 2-Amino-5-chloro-4-methylpyridine A->B Chlorination (e.g., NCS) C 2-Amino-5-chloro-4-methyl-3-nitropyridine B->C Nitration (e.g., HNO3/H2SO4) D This compound C->D Reductive Cyclization (e.g., Fe/AcOH)

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

Materials and Reagents:

  • 2-Amino-4-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step 1: Chlorination of 2-Amino-4-methylpyridine

  • To a stirred solution of 2-amino-4-methylpyridine (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-chloro-4-methylpyridine.

Step 2: Nitration of 2-Amino-5-chloro-4-methylpyridine

  • Carefully add 2-amino-5-chloro-4-methylpyridine (1.0 eq) to a pre-cooled (0 °C) mixture of concentrated sulfuric acid.

  • Add fuming nitric acid (1.2 eq) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 2-amino-5-chloro-4-methyl-3-nitropyridine.

Step 3: Reductive Cyclization to form this compound

  • Suspend 2-amino-5-chloro-4-methyl-3-nitropyridine (1.0 eq) in a mixture of glacial acetic acid and ethanol.

  • Add iron powder (5.0 eq) portion-wise.

  • Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

StepProductTypical Yield (%)Purity (by HPLC)
12-Amino-5-chloro-4-methylpyridine85-95>98%
22-Amino-5-chloro-4-methyl-3-nitropyridine70-80>97%
3This compound60-75>98%

Application in Kinase Inhibitor Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[4] These reactions allow for the modular construction of complex molecules from simpler building blocks.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 5-position of the azaindole core and various aryl or heteroaryl boronic acids or esters.[5][6][7] This is a common strategy to introduce moieties that can occupy hydrophobic pockets or form additional interactions within the kinase active site.

Suzuki_Workflow A Reactant Setup (Azaindole, Boronic Acid, Base, Solvent) B Inert Atmosphere (Degas with N2 or Ar) A->B C Add Catalyst (e.g., Pd(PPh3)4, XPhos Pd G2) B->C D Heating (80-120 °C) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up & Purification (Extraction, Chromatography) E->F G Coupled Product F->G

Caption: General workflow for Suzuki-Miyaura cross-coupling.[5]

Materials and Reagents:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vial, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).

  • Seal the vial and evacuate and backfill with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10070-85
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O11085-95
XPhos Pd G2K₃PO₄t-Amyl alcohol110>90
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is indispensable for forging C-N bonds, enabling the introduction of various amine-containing fragments.[8][9][10] This is a critical step in synthesizing many kinase inhibitors where a substituted amine linker connects the azaindole core to another recognition element.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination R'-NH2, Base Ar-Pd(II)-NHR'(L2) Ar-Pd(II)-NHR'(L2) Amine\nCoordination->Ar-Pd(II)-NHR'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NHR'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NHR'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials and Reagents:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.015 eq), and Xantphos (0.03 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene, followed by aniline (1.2 eq).

  • Heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Case Study: A Representative Kinase Inhibitor Signaling Pathway

Many kinase inhibitors derived from the 7-azaindole scaffold target pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway.[3] Vemurafenib, for example, targets a mutated form of BRAF kinase in this pathway.

MAPK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation\n& Survival Inhibitor Azaindole-based Inhibitor Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a representative azaindole-based kinase inhibitor.

Conclusion

This compound is a high-value, versatile intermediate in drug discovery. Its strategic substitution pattern provides a robust platform for the synthesis of diverse libraries of compounds, particularly for targeting protein kinases. The protocols detailed herein offer reliable and scalable methods for its synthesis and subsequent elaboration using powerful palladium-catalyzed cross-coupling reactions. By understanding the rationale behind the synthetic design and applying these robust methodologies, researchers can accelerate the discovery and development of novel, life-saving therapeutics.

References

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. Available at: [Link][1][2]

  • Various Authors. (2020). Azaindole Therapeutic Agents. PubMed Central. Available at: [Link][3]

  • Li, J., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link][11]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link][8]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link][10]

  • Heggstad, B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link][4]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link][9][12]

  • Di Sarno, V., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link][6]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link][7]

Sources

Protocol for the Suzuki-Miyaura Cross-Coupling of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The 7-azaindole scaffold, represented here by 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif integral to the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive, field-proven protocol for the arylation of this compound. We delve into the mechanistic rationale behind component selection, offer a detailed step-by-step experimental procedure, and present a guide for optimization and troubleshooting to address the unique challenges posed by heteroaromatic chlorides.

Introduction and Mechanistic Rationale

The functionalization of the 7-azaindole core is a critical step in the synthesis of numerous biologically active molecules.[4][5] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron species, is an indispensable tool for this purpose.[1] However, the successful coupling of heteroaromatic chlorides, such as this compound, is non-trivial. The increased strength of the C-Cl bond compared to C-Br or C-I bonds makes the initial oxidative addition step of the catalytic cycle kinetically challenging, often requiring highly active catalytic systems.[6][7]

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a three-stage catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 7-azaindole, forming a Pd(II) complex. This is typically the rate-limiting step for chloride substrates.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

The selection of an appropriate palladium source, a sterically bulky and electron-rich phosphine ligand, a suitable base, and an optimal solvent system is paramount to overcoming the activation barrier of the C-Cl bond and ensuring an efficient reaction.[6][7][9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + [Ar'-B(OH)₃]⁻ trans_complex Ar-Pd(II)(Ar')L₂ transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product ar_x Ar-Cl (5-Chloro-7-azaindole) ar_b Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Recommended Experimental Protocol

This protocol is designed as a robust starting point for the coupling of various aryl and heteroaryl boronic acids with this compound.

Materials and Reagents
ReagentFormulaM.W.Typical Amount (mmol)StoichiometryNotes
This compoundC₈H₇ClN₂166.611.01.0 equivLimiting reagent.
Arylboronic AcidAr-B(OH)₂Variable1.2 - 1.51.2 - 1.5 equivUse of 1.5 equiv can drive reaction to completion.
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.720.0252.5 mol% PdAir-sensitive; handle under inert atmosphere.
SPhos (Ligand)C₂₇H₃₃O₂P410.520.066.0 mol%Buchwald-type ligand, excellent for C-Cl activation.
Potassium Phosphate, tribasicK₃PO₄212.273.03.0 equivMust be anhydrous. Dry in an oven before use.
1,4-DioxaneC₄H₈O₂88.11~4 mL-Anhydrous, sparged with Argon before use.
Deionized WaterH₂O18.02~1 mL-Degassed via sparging with Argon.
Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup 1. Add solids to oven-dried Schlenk flask: - 5-Chloro-7-azaindole - Boronic Acid - K₃PO₄ add_catalyst 2. Add Catalyst/Ligand: - Pd₂(dba)₃ - SPhos setup->add_catalyst seal 3. Seal flask with septum, purge with Argon for 10 min. add_catalyst->seal add_solvents 4. Add degassed solvents: - 1,4-Dioxane - Water seal->add_solvents degas 5. Sparge mixture with Argon for 15 min. add_solvents->degas heat 6. Heat reaction at 100-110 °C with vigorous stirring. degas->heat monitor 7. Monitor progress by TLC or LC-MS. heat->monitor cool 8. Cool to room temp. Dilute with Ethyl Acetate. monitor->cool wash 9. Wash with water, then brine. Dry organic layer (Na₂SO₄). cool->wash concentrate 10. Filter and concentrate under reduced pressure. wash->concentrate purify 11. Purify crude product via flash column chromatography. concentrate->purify

Figure 2: General Experimental Workflow.
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst, Pd₂(dba)₃ (0.025 mmol, 2.5 mol %), and the SPhos ligand (0.06 mmol, 6.0 mol %).

  • Inerting: Seal the flask with a rubber septum and cycle the atmosphere between vacuum and argon three times to ensure an inert environment.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Degassing: Bubble argon gas through the stirred reaction mixture for 15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Wash it sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Optimization and Troubleshooting

Achieving optimal yields for Suzuki-Miyaura couplings, especially with challenging substrates, often requires screening several parameters.[10] The conditions provided above are a robust starting point, but the following guide can assist in further optimization.

Screening Parameters
ParameterCondition A (Recommended)Condition BCondition CRationale for Variation
Catalyst Pd₂(dba)₃ / SPhosPd(OAc)₂ / XPhosXPhos Pd G3Buchwald precatalysts (G3) can offer improved stability and activity. XPhos is another highly effective ligand for C-Cl activation.[9][11]
Base K₃PO₄ (anhydrous)Cs₂CO₃K₂CO₃Cesium carbonate is more soluble and can accelerate transmetalation. Potassium carbonate is a milder, cost-effective option.[7][12]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (4:1)2-MeTHF / H₂O (4:1)Toluene allows for higher temperatures. 2-MeTHF is a greener solvent alternative to dioxane or THF.[1][7]
Temperature 100-110 °C80 °C120 °CLower temperatures may be sufficient for more reactive boronic acids, while higher temperatures may be needed for very unreactive partners.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst/ligand for C-Cl bond.3. Wet base or solvents.1. Ensure rigorous inert atmosphere technique and use freshly degassed solvents.2. Screen more electron-rich/bulky ligands (e.g., RuPhos, BrettPhos) or use a more active precatalyst (e.g., XPhos Pd G3).[9][11]3. Use freshly dried K₃PO₄ and anhydrous solvents.
Protodeboronation 1. Boronic acid is unstable under reaction conditions.2. Reaction temperature is too high or run time is too long.1. Use a more stable boronate ester (e.g., MIDA or pinacol esters).2. Attempt the reaction at a lower temperature (e.g., 80 °C). Use a stronger base like Cs₂CO₃ which can sometimes accelerate the desired coupling over decomposition.[7]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent). Ensure all reagent additions are done under a positive pressure of inert gas.[7]
Poor Product Recovery Product may be coordinated to the palladium catalyst or is highly polar.During work-up, try washing with a dilute aqueous solution of a chelating agent like EDTA or thiourea to strip palladium from the product. If the product is polar, use a different extraction solvent like dichloromethane.

Conclusion

This application note provides a validated and detailed protocol for the Suzuki-Miyaura coupling of this compound. By understanding the mechanistic principles and employing a highly active palladium/Buchwald ligand catalyst system, researchers can efficiently synthesize a diverse range of 5-aryl-7-azaindole derivatives. The provided guidelines for optimization and troubleshooting serve as a practical resource for overcoming common challenges associated with this powerful, yet nuanced, transformation, facilitating the rapid development of novel compounds for scientific discovery.

References

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are ubiquitous structural motifs found in a vast array of biologically active molecules and natural products.[1][2] The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in numerous potent kinase inhibitors and other therapeutic agents.[3][4][5][6] Consequently, the development of robust and versatile methods for the amination of this heterocyclic core is of paramount importance.

Historically, the synthesis of aryl amines was often hampered by harsh reaction conditions, limited substrate scope, and poor functional group tolerance, relying on methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[2][7] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a mild and highly general protocol for the coupling of amines with aryl and heteroaryl halides or pseudohalides.[7][8]

This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of diverse compound libraries. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to impart an understanding of the underlying principles and the rationale behind the selection of specific reagents and conditions.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[7][9][10] A deep understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates. The generally accepted catalytic cycle comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][10][11]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl chloride to a coordinatively unsaturated Pd(0) species. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[11][12] The choice of a bulky, electron-rich phosphine ligand is critical at this stage to promote the formation of the active monoligated Pd(0) species and facilitate the cleavage of the C-Cl bond.[7][13]

  • Amine Coordination and Deprotonation: Following oxidative addition, the amine displaces the halide from the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[14]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the catalytically active Pd(0) species, thus closing the catalytic cycle.[7][9][10]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Reactants Pd(0)L Active Catalyst LPd(0) OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Cl Amido Palladium-Amido Complex OxAdd->Amido + HNRR' - HCl Product Ar-NRR' Amido->Product Reductive Elimination ArylHalide 5-Chloro-4-methyl-1H- pyrrolo[2,3-b]pyridine (Ar-Cl) Amine Amine (HNRR') Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Success: A Scientist's Guide to Reaction Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key components. The inherent challenge with this substrate lies in the relatively inert nature of the C-Cl bond and the potential for the pyridine nitrogen to coordinate to the palladium center, thereby inhibiting catalysis.[15]

The Palladium Source: Precatalysts for Robust Performance

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladium precatalysts are highly recommended for their reliability and efficiency.[12] These precatalysts are typically air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. For challenging substrates like chloropyridines, G3 or G4 Buchwald precatalysts are often the systems of choice.[12][15]

The Ligand: The Key to Unlocking Reactivity

The choice of phosphine ligand is arguably the most critical factor for a successful transformation.[13][16] For the amination of aryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands are essential.[7][12] These ligands promote the formation of the catalytically active monoligated palladium complex, which accelerates the rate-limiting oxidative addition step.[7]

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly versatile and robust ligand for a wide range of C-N couplings, including those involving heteroaryl chlorides.[2]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften effective for aminations of electron-deficient and heteroaromatic chlorides.[12]
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for coupling primary amines and for reactions involving substrates with protic functional groups.[9][17]
The Base: Driving the Reaction Forward

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[18] Sodium tert-butoxide (NaOtBu) is the most commonly employed and effective base for these reactions.[12] However, for substrates sensitive to strong bases, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be used, although this may necessitate higher reaction temperatures or more active catalyst systems.[12][18]

The Solvent: Creating the Right Environment

Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.[12] Aprotic solvents with relatively high boiling points are generally preferred. Toluene, 1,4-dioxane, and THF are common choices.[9][18]

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol provides a general method for the coupling of a secondary amine, using morpholine as an example.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • XPhos Pd G3 (2 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube or vial equipped with a magnetic stir bar, add this compound, XPhos Pd G3, and sodium tert-butoxide.

  • Seal the vessel with a rubber septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Through the septum, add anhydrous toluene, followed by morpholine via syringe.

  • Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methyl-5-(morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Amination with a Primary Amine using BrettPhos

This protocol is optimized for coupling with a primary amine, such as benzylamine.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • BrettPhos Pd G3 (2 mol %)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv, 1.0 M solution in THF)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox or under a stream of argon, add this compound and BrettPhos Pd G3 to a dry reaction vessel.

  • Add anhydrous 1,4-dioxane, followed by benzylamine.

  • Add the LiHMDS solution dropwise to the stirring mixture.

  • Seal the vessel and heat to 80-100 °C.

  • Monitor the reaction as described in Protocol 1.

  • Workup and purification are performed as described in Protocol 1, with appropriate adjustments to the extraction solvent system based on product polarity.

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents (solvent, base).1. Use a reliable precatalyst; consider increasing catalyst loading to 3-5 mol%.[12] 2. Ensure rigorous exclusion of air and moisture.[12] 3. Use freshly dried and degassed solvent; use high-purity base.[12]
Hydrodehalogenation 1. Presence of water. 2. β-hydride elimination from the amine.1. Ensure all reagents and glassware are scrupulously dry. 2. This is an inherent side reaction; optimizing the ligand and temperature may minimize it.[7]
Formation of Side Products 1. Dimerization of the starting material. 2. Reaction at the N-H of the pyrrole ring.1. This can occur at high temperatures; try lowering the reaction temperature. 2. While generally selective for the C-Cl position, N-arylation is a possibility. Using a base like LiHMDS can sometimes mitigate this by deprotonating the N-H first.[3][17]

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the functionalization of the 7-azaindole scaffold. By understanding the underlying mechanism and carefully selecting the palladium precatalyst, ligand, base, and solvent, researchers can reliably and efficiently synthesize a diverse range of 5-amino-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. The protocols and insights provided herein serve as a robust starting point for drug development professionals and research scientists to accelerate their discovery programs.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Deng, Y., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Henderson, J. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. [Link]

  • Knauber, T., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. [Link]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters. [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform. [Link]

  • Ligand design for cross-couplings: phosphines. OpenChemHub via YouTube. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SciRP. [Link]

  • Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. The Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Functionalization of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Methyl-7-azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry, serving as a cornerstone in the design of a multitude of therapeutic agents.[1][2] Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively mimicking these key biological building blocks and enabling potent interactions with a variety of enzymatic targets.[3] Notably, the 7-azaindole scaffold is a recurring feature in a number of clinically approved and investigational kinase inhibitors, where the pyridine nitrogen plays a crucial role in establishing key hydrogen bonding interactions within the ATP-binding site of these enzymes.[4]

The specific derivative, 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, represents a versatile and strategically important building block for the synthesis of highly substituted 7-azaindole analogs. The presence of a chlorine atom at the C5-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. The adjacent methyl group at the C4-position can influence the electronic and steric environment of the reactive C5-chloro moiety, potentially modulating its reactivity and providing a vector for further structural diversification.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key reaction conditions for the functionalization of this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for the most pertinent cross-coupling reactions.

Core Functionalization Strategies: A Mechanistic Overview

The primary route for the functionalization of this compound involves the palladium-catalyzed cross-coupling of the C5-chloro group. The general catalytic cycle for these reactions is depicted below.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key steps in this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of the 7-azaindole, forming a Pd(II) intermediate.

  • Transmetalation: The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

The choice of ligands, base, and solvent is critical for the efficiency of each of these steps and will be discussed in the context of specific reaction types.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups at the C5-position.[5][6]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or pre-catalysts like Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) are commonly employed. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For heteroaryl chlorides, bulky and electron-rich phosphine ligands are often preferred to promote the oxidative addition step.

  • Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of chloro-7-azaindoles.[7]

Experimental Workflow:

Suzuki-Miyaura Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Combine this compound, phenylboronic acid, K2CO3, and Pd(dppf)Cl2 in a reaction vessel. Add_Solvent Add a degassed mixture of 1,4-dioxane and water. Start->Add_Solvent Heat Heat the reaction mixture at 80-100 °C under an inert atmosphere (N2 or Ar). Add_Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Extract Dilute with water and extract with an organic solvent (e.g., EtOAc). Cool->Extract Dry_Concentrate Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Extract->Dry_Concentrate Purify Purify the crude product by column chromatography. Dry_Concentrate->Purify

Figure 2: Workflow for the Suzuki-Miyaura coupling reaction.

ReagentMolar Equiv.Amount
This compound1.0(e.g., 1 mmol, 166.6 mg)
Phenylboronic Acid1.2 - 1.5(e.g., 1.2 mmol, 146.3 mg)
Pd(dppf)Cl₂0.05 - 0.10(e.g., 0.05 mmol, 40.8 mg)
K₂CO₃2.0 - 3.0(e.g., 2.0 mmol, 276.4 mg)
1,4-Dioxane-(e.g., 4 mL)
Water-(e.g., 1 mL)

Step-by-Step Methodology:

  • To a reaction vessel, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methyl-5-phenyl-1H-pyrrolo[2,3-b]pyridine.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a wide range of amines.[8][9] This reaction is particularly valuable for the synthesis of pharmacologically relevant compounds containing arylamine moieties.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium precatalyst, such as a RuPhos or XPhos palladacycle, is often preferred for its high activity and stability.[10] The choice of a bulky, electron-rich biarylphosphine ligand is critical for promoting both the oxidative addition and the reductive elimination steps, especially with less reactive aryl chlorides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is based on established methods for the amination of chloro-7-azaindoles.[10]

Experimental Workflow:

Buchwald-Hartwig_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification Start To a dry reaction vessel under inert gas, add This compound, RuPhos Pd G3, RuPhos, and NaOtBu. Add_Solvent_Amine Add anhydrous toluene and morpholine. Start->Add_Solvent_Amine Heat Heat the reaction mixture at 100-110 °C. Add_Solvent_Amine->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Quench Carefully quench with saturated aqueous NH4Cl. Cool->Quench Extract Extract with an organic solvent (e.g., EtOAc). Quench->Extract Dry_Concentrate Dry, filter, and concentrate the organic layer. Extract->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify

Figure 3: Workflow for the Buchwald-Hartwig amination reaction.

ReagentMolar Equiv.Amount
This compound1.0(e.g., 1 mmol, 166.6 mg)
Morpholine1.2 - 1.5(e.g., 1.2 mmol, 104.5 µL)
RuPhos Pd G30.02 - 0.05(e.g., 0.02 mmol, 16.7 mg)
RuPhos0.02 - 0.05(e.g., 0.02 mmol, 9.3 mg)
NaOtBu1.5 - 2.0(e.g., 1.5 mmol, 144.2 mg)
Anhydrous Toluene-(e.g., 5 mL)

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add this compound, RuPhos Pd G3, RuPhos, and NaOtBu to a dry reaction vessel.

  • Add anhydrous toluene, followed by morpholine.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 4-methyl-5-(morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine.

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities at the C5-position, which are valuable precursors for further transformations or as key structural elements in bioactive molecules.[10]

Causality Behind Experimental Choices:

  • Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to deprotonate the terminal alkyne and to scavenge the HX by-product.

  • Solvent: Anhydrous, aprotic solvents like THF or DMF are suitable for this reaction.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from general procedures for the Sonogashira coupling of halo-7-azaindoles.

Experimental Workflow:

Sonogashira_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification Start Combine this compound, Pd(PPh3)2Cl2, and CuI in a dry flask. Add_Solvent_Reagents Add anhydrous THF, triethylamine, and phenylacetylene. Start->Add_Solvent_Reagents Stir Stir the reaction mixture at room temperature or heat to 50-60 °C. Add_Solvent_Reagents->Stir Monitor Monitor reaction progress by TLC or LC-MS. Stir->Monitor Concentrate Concentrate the reaction mixture in vacuo. Monitor->Concentrate Partition Partition the residue between water and an organic solvent (e.g., EtOAc). Concentrate->Partition Dry_Concentrate Dry, filter, and concentrate the organic layer. Partition->Dry_Concentrate Purify Purify by column chromatography. Dry_Concentrate->Purify

Figure 4: Workflow for the Sonogashira coupling reaction.

ReagentMolar Equiv.Amount
This compound1.0(e.g., 1 mmol, 166.6 mg)
Phenylacetylene1.2 - 1.5(e.g., 1.2 mmol, 132 µL)
Pd(PPh₃)₂Cl₂0.02 - 0.05(e.g., 0.02 mmol, 14.0 mg)
CuI0.04 - 0.10(e.g., 0.04 mmol, 7.6 mg)
Et₃N2.0 - 3.0(e.g., 2.0 mmol, 279 µL)
Anhydrous THF-(e.g., 5 mL)

Step-by-Step Methodology:

  • To a dry reaction flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to obtain 4-methyl-5-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine.

IV. Palladium-Catalyzed Cyanation: Introducing a Versatile Nitrile Group

The introduction of a nitrile group at the C5-position via palladium-catalyzed cyanation opens up a wide range of synthetic possibilities, as the nitrile can be readily converted into amines, amides, carboxylic acids, and various heterocyclic systems.

Causality Behind Experimental Choices:

  • Cyanide Source: Non-toxic and easy-to-handle cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) are preferred over highly toxic reagents like KCN or NaCN.[6]

  • Catalyst System: Palladium catalysts, often in combination with phosphine ligands, are effective for this transformation. Ligandless conditions with Pd(OAc)₂ have also been reported.

  • Solvent: Polar aprotic solvents such as DMF or DMAc are typically used to facilitate the dissolution of the inorganic cyanide source.

Protocol 4: Palladium-Catalyzed Cyanation of this compound

This protocol is based on modern, safer cyanation methods.[6]

Experimental Workflow:

Cyanation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Combine this compound, K4[Fe(CN)6], and Pd(OAc)2 in a reaction vessel. Add_Solvent Add anhydrous DMAc. Start->Add_Solvent Heat Heat the reaction mixture at 120-140 °C. Add_Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Dilute with water and filter to remove inorganic solids. Cool->Filter Extract Extract the filtrate with an organic solvent. Filter->Extract Dry_Concentrate Dry, filter, and concentrate the organic layer. Extract->Dry_Concentrate Purify Purify by column chromatography or recrystallization. Dry_Concentrate->Purify

Figure 5: Workflow for the palladium-catalyzed cyanation reaction.

ReagentMolar Equiv.Amount
This compound1.0(e.g., 1 mmol, 166.6 mg)
K₄[Fe(CN)₆]0.5 - 1.0(e.g., 0.5 mmol, 184.3 mg)
Pd(OAc)₂0.01 - 0.05(e.g., 0.01 mmol, 2.2 mg)
Anhydrous DMAc-(e.g., 5 mL)

Step-by-Step Methodology:

  • To a reaction vessel, add this compound, K₄[Fe(CN)₆], and Pd(OAc)₂.

  • Add anhydrous N,N-dimethylacetamide (DMAc).

  • Heat the reaction mixture to 120-140 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and stir for 30 minutes.

  • Filter the resulting precipitate and wash with water.

  • The crude product can be purified by recrystallization or flash column chromatography to give 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized 7-azaindole derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The choice of reaction conditions, particularly the catalyst, ligand, and base, is paramount for achieving high yields and selectivities. The provided step-by-step methodologies, coupled with an understanding of the underlying reaction mechanisms, will empower scientists in their efforts to develop novel therapeutic agents and other advanced materials based on the 7-azaindole core.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ACS Omega, 2020.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Org. Lett., 2010.
  • Buchwald–Hartwig amin
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Org. Process Res. Dev., 2017.
  • Azaindole Therapeutic Agents. Curr. Med. Chem., 2021.
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2019.
  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Eur. J. Med. Chem., 2012.
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2019.
  • The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed., 2019.
  • Recent advances in the global ring functionalization of 7-azaindoles. Chem. Commun., 2020.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Org. Lett., 2016.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett., 2019.
  • Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). J. Org. Chem., 1981.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021.
  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein J. Org. Chem., 2019.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. J. Med. Chem., 2021.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2016.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
  • Recent advances and prospects in the palladium-catalyzed cyan
  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. J. Org. Chem., 2005.

Sources

Application Note: Comprehensive Analytical Characterization of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine. As a key heterocyclic scaffold in medicinal chemistry and drug development, rigorous confirmation of its identity, purity, and structural integrity is paramount.[1][2] This document outlines protocols and data interpretation guidelines for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The methodologies are designed for researchers, quality control analysts, and drug development professionals requiring robust and reliable characterization data.

Introduction: The Significance of 7-Azaindole Scaffolds

This compound, also known as 5-chloro-4-methyl-7-azaindole, belongs to a class of nitrogen-containing heterocyclic compounds of significant interest in pharmaceutical research.[2] The 7-azaindole core is a bioisostere of indole, and its derivatives are prominent as kinase inhibitors and probes in biological imaging.[1] Given their therapeutic potential, the unambiguous structural elucidation and purity assessment of these molecules are critical prerequisites for advancing research from discovery to clinical application. This application note serves as a practical guide, explaining the causality behind experimental choices to ensure a self-validating analytical workflow.

Physicochemical Properties and Structure

Prior to analysis, understanding the fundamental properties of the target compound is essential.

Structure:

Figure 1. Chemical Structure of this compound.

PropertyValueSource
CAS Number 1020056-87-4[3][4]
Molecular Formula C₈H₇ClN₂[3][4]
Molecular Weight 166.61 g/mol [3][4]
Appearance Solid (predicted)-

Integrated Analytical Workflow

A multi-technique approach is required for full and unequivocal characterization. The relationship between these techniques in a standard workflow ensures that each analytical step provides complementary information, leading to a comprehensive quality assessment.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity cluster_final Final Certification synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation purification->nmr Primary Analysis ms Mass Spectrometry - Molecular Weight Verification purification->ms Identity Check nmr->ms hplc HPLC Analysis - Purity Assessment ms->hplc ea Elemental Analysis - Compositional Verification hplc->ea report Certificate of Analysis (CoA) ea->report Final Data Consolidation

Diagram 1. Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are essential to confirm the arrangement of protons and carbons on the heterocyclic scaffold.

Experimental Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly resolve N-H protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • A greater number of scans is required due to the low natural abundance of ¹³C.

Data Interpretation and Representative Results

The chemical structure allows for the prediction of specific signals. The pyridine ring protons will be deshielded (appear at higher ppm) compared to the pyrrole ring protons due to the electron-withdrawing nature of the nitrogen atom.

Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
N-H (Pyrrole)~11.5 - 12.5Broad Singlet-
H-6~8.0 - 8.2Singlet~145
H-2~7.3 - 7.5Doublet~128
H-3~6.4 - 6.6Doublet~100
C-CH₃~2.4 - 2.6Singlet~15
C-4 (ipso-CH₃)--~125
C-5 (ipso-Cl)--~120
C-7a--~148
C-3a--~115

Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of a compound, offering primary confirmation of its elemental formula. It also reveals structural information through controlled fragmentation. For halogenated compounds, MS is particularly useful for confirming the presence of the halogen via its characteristic isotopic pattern.

Experimental Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-300).

    • Use a simple isocratic LC method (e.g., 50:50 Acetonitrile:Water) for direct infusion.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Sample Solution (0.1 mg/mL) injector Autosampler sample->injector pump HPLC Pump (Mobile Phase) pump->injector column C18 Column injector->column esi ESI Source (Ionization) column->esi Eluent analyzer Mass Analyzer (e.g., Quadrupole, TOF) esi->analyzer detector Detector analyzer->detector data Data System: - Mass Spectrum - Chromatogram detector->data

Diagram 2. General workflow for an LC-MS experiment.
Data Interpretation and Expected Results

The key is to identify the molecular ion peak and its isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

Ion Calculated m/z Expected Relative Intensity Comment
[M+H]⁺ (³⁵Cl)167.03100%The primary molecular ion peak.
[M+H]⁺ (³⁷Cl)169.03~32%The characteristic A+2 isotope peak confirming one chlorine atom.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for determining the purity of pharmaceutical compounds. By separating the sample into its individual components, it allows for the quantification of the main peak relative to any impurities. A reversed-phase method is typically suitable for this class of compound.

Experimental Protocol

A validated HPLC method provides reliable purity data.[5]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Conc. ~0.5 mg/mL in Acetonitrile
Data Interpretation and Expected Results

A pure sample of this compound should yield a single, sharp, and symmetrical peak in the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. For a high-quality reference standard, purity should exceed 98-99%.

Elemental Analysis

Principle: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. This orthogonal technique confirms the compound's elemental formula, which is established by MS and NMR.

Experimental Protocol
  • Sample Preparation: Provide ~2-3 mg of a highly pure, dried sample.

  • Instrumentation: Use a calibrated CHN analyzer. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Data Interpretation and Expected Results

The experimental percentages should match the theoretical values within an acceptable margin of error, typically ±0.4%.

Element Theoretical % Acceptable Experimental Range
Carbon (C) 57.68%57.28% - 58.08%
Hydrogen (H) 4.23%3.83% - 4.63%
Nitrogen (N) 16.81%16.41% - 17.21%

Conclusion

The analytical characterization of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. NMR confirms the precise molecular structure, Mass Spectrometry verifies the molecular weight and elemental composition (via isotopic pattern), HPLC establishes the purity profile, and Elemental Analysis provides final confirmation of the empirical formula. Following the protocols outlined in this guide will ensure the generation of a complete and reliable data package, suitable for supporting advanced research and development activities in the pharmaceutical industry.

References

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 7-10. Available at: [Link]

  • Nielsen, M. K., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. Available at: [Link]

  • El Mernissi, N., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure, 1276, 134787. Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • Li, M., et al. (2010). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 22(7), 5221-5224. Available at: [Link]

  • Oakwood Chemical. (n.d.). 5-Chloro-4-methyl-1H-pyrrolo[2, 3-b]pyridine. Retrieved January 18, 2026, from [Link]

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. Available at: [Link]

Sources

Application Note: Elucidation of the 1H NMR Spectrum of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structure, a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide range of biological targets. This has led to the development of numerous 7-azaindole derivatives as potent inhibitors of kinases, which are crucial targets in oncology and inflammatory diseases.[2][3] 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1020056-87-4) is a key intermediate in the synthesis of these biologically active molecules.[4] Accurate structural characterization is paramount for ensuring the quality and efficacy of these compounds, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. This application note provides a detailed guide to the ¹H NMR spectrum of this compound, including an in-depth analysis of the expected spectral features and a comprehensive protocol for its acquisition and analysis.

Predicted ¹H NMR Spectral Analysis of this compound

While a publicly available, assigned ¹H NMR spectrum for this specific molecule is not readily found, we can confidently predict its features based on established principles of NMR spectroscopy and extensive data from analogous substituted 7-azaindole derivatives.[5][6] The analysis is performed for a sample dissolved in deuterated chloroform (CDCl₃), a common solvent for this class of compounds.

Molecular Structure and Proton Designations:

To facilitate the spectral analysis, the protons of this compound are systematically labeled as shown in the diagram below.

Figure 1: Structure of this compound with proton labeling.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants:

The predicted ¹H NMR data are summarized in the table below. The rationale for these assignments is discussed in detail in the subsequent section.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (N-H)8.5 - 9.5broad singlet (br s)-1H
H68.1 - 8.3singlet (s)-1H
H27.2 - 7.4doublet of doublets (dd)J(H2,H3) ≈ 3.5, J(H2,H1) ≈ 2.51H
H36.4 - 6.6doublet of doublets (dd)J(H3,H2) ≈ 3.5, J(H3,H1) ≈ 2.01H
H-Me2.5 - 2.7singlet (s)-3H

Detailed Rationale for Spectral Assignments:

  • H1 (Pyrrole N-H): The proton on the pyrrole nitrogen is typically found far downfield due to deshielding effects and hydrogen bonding. Its signal is often broad due to quadrupolar relaxation of the adjacent nitrogen atom and potential chemical exchange. A chemical shift in the range of 8.5 - 9.5 ppm is expected.

  • H6 (Pyridine Ring): The pyridine ring protons are generally deshielded compared to benzene due to the electron-withdrawing nature of the nitrogen atom. H6 is situated para to the electron-donating pyrrole nitrogen and meta to the pyridine nitrogen, but it is also influenced by the adjacent chloro and methyl groups. The absence of adjacent protons will result in a singlet. A chemical shift between 8.1 and 8.3 ppm is anticipated.

  • H2 and H3 (Pyrrole Ring): The protons on the five-membered pyrrole ring typically appear at higher fields compared to those on the pyridine ring.

    • H2: This proton is alpha to the pyrrole nitrogen. It will be a doublet of doublets due to coupling with H3 (³J coupling) and the N-H proton (³J coupling). The expected coupling constant J(H2,H3) is approximately 3.5 Hz.

    • H3: This proton is beta to the pyrrole nitrogen and will also appear as a doublet of doublets from coupling to H2 (³J coupling) and the N-H proton (⁴J coupling). The chemical shift will be upfield relative to H2, likely in the 6.4 - 6.6 ppm range.

  • H-Me (Methyl Group): The methyl protons are attached to the pyridine ring. Their signal will be a sharp singlet as there are no adjacent protons to couple with. The electron-donating nature of the methyl group will shield these protons, leading to a chemical shift in the aliphatic region, predicted to be around 2.5 - 2.7 ppm.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a step-by-step protocol for obtaining a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Volumetric flask and pipettes

  • NMR spectrometer (300 MHz or higher recommended)

Workflow Diagram:

G cluster_workflow ¹H NMR Acquisition Workflow prep Sample Preparation instrument Instrument Setup prep->instrument Insert Sample acquisition Data Acquisition instrument->acquisition Execute Experiment processing Data Processing acquisition->processing FID analysis Spectral Analysis processing->analysis Processed Spectrum

Figure 2: Workflow for ¹H NMR spectrum acquisition and analysis.

Step-by-Step Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial. c. Ensure the sample is fully dissolved. Gentle vortexing may be applied. d. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (Example for a 400 MHz Spectrometer): a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming. d. Set the probe temperature (e.g., 298 K).

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: At least 2 seconds to ensure good resolution.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

    • Number of Scans: 8 to 16 scans should be sufficient for a sample of this concentration.

    • Receiver Gain: Adjust automatically.

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually to ensure all peaks have a positive, symmetrical lineshape. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate all peaks to determine the relative number of protons. e. Analyze the multiplicities and coupling constants of the signals.

Conclusion

The ¹H NMR spectrum is a powerful tool for the structural verification of this compound. By understanding the expected chemical shifts, multiplicities, and coupling patterns, researchers can confidently identify this key synthetic intermediate and assess its purity. The provided protocol offers a robust method for acquiring high-quality spectral data, which is essential for advancing research and development in medicinal chemistry.

References

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 18, 2026, from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved January 18, 2026, from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved January 18, 2026, from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved January 18, 2026, from [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. Retrieved January 18, 2026, from [Link]

  • Pan, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved January 18, 2026, from [Link]

  • Wipf Group. (2007). The Heterocyclic Chemistry of Azaindoles. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7a) by ¹H-NMR. Retrieved January 18, 2026, from [Link]

  • Alichem. (n.d.). 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved January 18, 2026, from [Link]

  • Mudalige, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Retrieved January 18, 2026, from [Link]

  • Kang, S. S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for the Purification of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in 7-Azaindole Scaffolds

5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. 7-Azaindole derivatives are bioisosteres of indoles and are integral to a multitude of clinically significant pharmaceuticals due to their ability to form key hydrogen bonding interactions with biological targets, enhanced solubility, and improved metabolic stability.[1] The journey from crude synthetic product to a highly purified active pharmaceutical ingredient (API) is, therefore, of paramount importance, as even minute impurities can have significant impacts on toxicological profiles, pharmacological activity, and drug product stability.[2][3]

This comprehensive guide provides a detailed exploration of robust purification techniques for this compound, designed to empower researchers in obtaining this key intermediate with the requisite high purity for downstream applications in drug discovery and development. We will delve into the mechanistic underpinnings of each technique, offering not just protocols, but a strategic framework for tackling common purification challenges associated with this class of compounds.

Understanding the Impurity Profile

Effective purification begins with a foundational understanding of potential impurities. For 7-azaindole derivatives like this compound, impurities typically arise from several sources:

  • Unreacted Starting Materials: Residual precursors from the synthetic route.

  • Side-Products: Isomers, over-alkylated, or dehalogenated species formed during the reaction.

  • Reagents and Catalysts: Residual coupling agents (e.g., palladium catalysts) or bases.[4]

  • Degradation Products: Compounds formed by decomposition of the desired product under the reaction or work-up conditions.

A preliminary purity assessment by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to identify the nature and level of these impurities, which in turn informs the selection of the most appropriate purification strategy.

Purification Strategies: A Multi-Modal Approach

A multi-tiered approach, often combining several techniques, is typically necessary to achieve the high purity (>99.5%) required for pharmaceutical applications. We will explore three primary methods: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC).

Recrystallization: The First Line of Defense for Bulk Purity

Recrystallization is a powerful, cost-effective technique for removing significant quantities of impurities from a solid sample. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Causality Behind Solvent Selection: The ideal recrystallization solvent (or solvent pair) should exhibit the following characteristics:

  • High solubility of this compound at elevated temperatures.

  • Low solubility of this compound at low temperatures.

  • Favorable solubility profile for impurities: Ideally, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal by hot filtration).

  • Non-reactive: The solvent must not react with the target compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

Typical Solvent Systems for 7-Azaindole Derivatives: Based on the general characteristics of heterocyclic compounds, suitable solvent systems for this compound may include:

  • Single Solvents: Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate.

  • Solvent Pairs: Ethyl Acetate/Heptane, Dichloromethane/Hexane, Toluene/Heptane.[5]

Experimental Protocol: Single Solvent Recrystallization

  • Solvent Screening: In parallel on a small scale, test the solubility of the crude material in a range of solvents at room temperature and at their boiling points to identify a suitable candidate.

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude this compound. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemSolubility at 25°CSolubility at RefluxCrystal Formation on Cooling
IsopropanolSparingly SolubleHighly SolubleGood
Ethyl AcetateModerately SolubleHighly SolubleFair
HeptaneInsolubleSparingly SolublePoor
Ethyl Acetate/HeptaneVariableHighly SolubleExcellent

Logical Workflow for Recrystallization

G A Crude Product B Add Recrystallization Solvent A->B C Heat to Dissolve B->C D Hot Filtration (if needed) C->D E Slow Cooling D->E F Crystal Formation E->F G Isolate Crystals (Filtration) F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J High Purity Product I->J

Caption: Workflow for the purification of this compound by recrystallization.

Flash Column Chromatography: For Closely Related Impurities

When recrystallization is ineffective at removing impurities with similar solubility profiles to the target compound, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Expertise in Method Development:

  • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like this compound. The presence of the pyridine nitrogen and the pyrrole N-H bond provides polarity for effective binding to silica.

  • Mobile Phase Selection: A solvent system of ethyl acetate and a non-polar solvent like heptane or hexane is a common starting point for 7-azaindole derivatives.[5] The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the desired compound. A lower Rf provides better separation from less polar impurities, while a higher Rf reduces purification time.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase composition. Spot the crude material on a silica gel TLC plate and elute with varying ratios of ethyl acetate/heptane. Visualize the spots under UV light.

  • Column Packing: Dry pack the column with silica gel, then flush with the mobile phase. Alternatively, a slurry packing method can be used.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often results in better resolution.

  • Elution: Run the column under positive pressure, collecting fractions. The elution can be isocratic (constant mobile phase composition) or a gradient (increasing the polarity of the mobile phase over time).

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation: Exemplary Chromatography Conditions

ParameterCondition
Stationary PhaseSilica Gel, 230-400 mesh
Mobile Phase20-40% Ethyl Acetate in Heptane (Isocratic)
LoadingDry loading on silica gel
DetectionUV at 254 nm

Workflow for Flash Column Chromatography

G A Crude Product B TLC Method Development A->B C Pack Column B->C D Load Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified Product I->J

Caption: A systematic workflow for purification via flash column chromatography.

Preparative HPLC: For High-Purity Polishing

For achieving the highest levels of purity, particularly for removing stubborn, closely-eluting impurities, preparative HPLC is the ultimate tool. This method offers superior resolution compared to flash chromatography but at a lower throughput.

Trustworthiness Through Method Validation: A robust preparative HPLC method is developed by first optimizing an analytical HPLC method and then scaling it up. Key parameters to consider include:

  • Column Chemistry: A C18 reversed-phase column is a versatile starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is typical. The acidic modifier ensures that the basic nitrogen on the pyridine ring is protonated, leading to sharper peaks.

  • Loading Study: Injecting increasing amounts of the sample onto the analytical column helps determine the loading capacity before peak resolution is compromised. This data is crucial for scaling up to a preparative column.

Experimental Protocol: Preparative HPLC

  • Analytical Method Development: Develop a reversed-phase HPLC method that shows good separation of the main peak from all impurities.

  • Scale-Up Calculation: Based on the analytical method and column dimensions, calculate the appropriate flow rate and gradient for the preparative column.

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, such as a mixture of water and acetonitrile, and filter through a 0.45 µm filter.

  • Purification: Perform the preparative HPLC run, collecting fractions corresponding to the main peak based on UV detection.

  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Product Isolation: Combine the pure fractions. If an acidic modifier was used, neutralization and subsequent extraction or lyophilization may be necessary to isolate the final compound.

Data Presentation: Suggested Preparative HPLC Parameters

ParameterCondition
ColumnC18, 10 µm, 50 x 250 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-95% B over 30 minutes
Flow Rate50 mL/min
DetectionUV at 254 nm

Conclusion: A Strategy for Purity

The purification of this compound is a critical step in its journey towards application in drug discovery and development. There is no single "best" method; rather, the optimal approach is a strategically chosen sequence of techniques. A typical workflow might involve an initial bulk purification by recrystallization to remove major impurities, followed by flash column chromatography to isolate the target compound from closely related side-products. For applications demanding the highest purity, a final polishing step using preparative HPLC is recommended. By understanding the principles behind each technique and systematically developing robust protocols, researchers can confidently obtain this compound of the required quality for their scientific endeavors.

References

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available at: [Link]

  • Identification, synthesis and characterization of impurities of Diazepam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Janus Kinase (JAK) Inhibitors Utilizing 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that translates extracellular cytokine and growth factor signals into transcriptional regulation of genes involved in a myriad of cellular processes, including immunity, proliferation, differentiation, and apoptosis.[1][2] This pathway is integral to the development and homeostasis of the immune system.[3] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, as well as certain cancers.[2][4]

The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[5] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other and the receptor, creating docking sites for STAT proteins.[6] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent modulation of gene expression.[6]

The central role of JAKs in mediating the effects of pro-inflammatory cytokines has made them a prime target for therapeutic intervention.[5][7] Small molecule inhibitors of JAKs, often referred to as "jakinibs," have emerged as a revolutionary class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs).[6][7] These orally available drugs function by competing with ATP for the kinase domain of JAKs, thereby blocking the downstream signaling cascade and mitigating the inflammatory response.[6][8]

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in biologically active compounds, particularly kinase inhibitors.[9][10] This structural motif serves as a bioisostere of indole and provides a versatile platform for the development of potent and selective inhibitors. Several JAK inhibitors incorporating the broader pyrrolopyrimidine and pyrrolopyridine core have been developed, demonstrating the utility of this scaffold in targeting the ATP-binding site of JAKs.[11][12]

The subject of this application note, 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, is a key starting material for the synthesis of a new generation of JAK inhibitors. Its strategic functionalization allows for the introduction of diverse side chains that can fine-tune the potency and selectivity of the final compounds for different JAK isoforms.

Signaling Pathway Overview

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation JAK->JAK STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation

Caption: The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Synthetic Strategy and Protocols

The chloro-substituent at the 5-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of C-N and C-C bonds.[13][14][15] These reactions are central to the synthesis of many kinase inhibitors. The general workflow involves the coupling of the pyrrolopyridine core with a suitable amine or boronic acid derivative to introduce the desired side chains that will interact with the JAK protein.

Synthetic_Workflow Start 5-Chloro-4-methyl-1H- pyrrolo[2,3-b]pyridine Intermediate Functionalized Pyrrolopyridine Start->Intermediate Buchwald-Hartwig Amination or Suzuki Coupling Final_Product JAK Inhibitor Intermediate->Final_Product Further Functionalization Amine Amine (R-NH2) Amine->Intermediate Boronic_Acid Boronic Acid (R-B(OH)2) Boronic_Acid->Intermediate

Caption: General synthetic workflow for JAK inhibitors from this compound.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine. The choice of ligand and base is crucial for the success of this reaction.[13][14]

Materials:

  • This compound

  • Amine of choice (e.g., a substituted aniline or a cyclic amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex)

  • Phosphine ligand (e.g., XPhos, RuPhos)[13]

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2 times the palladium amount).

  • Add the base (1.5-2.5 equivalents).

  • Add this compound (1 equivalent).

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.1-1.5 equivalents).

  • Seal the flask and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 Ox_Add Oxidative Addition Pd0->Ox_Add PdII_complex [Ar-Pd(II)-Cl]L2 Ox_Add->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_Amine_complex [Ar-Pd(II)-NHR2]L2 Amine_Coord->PdII_Amine_complex Red_Elim Reductive Elimination PdII_Amine_complex->Red_Elim Red_Elim->Pd0 Ar_NHR2 Ar-NHR2 (Product) Red_Elim->Ar_NHR2 Ar_Cl Ar-Cl Ar_Cl->Ox_Add Amine R2NH Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Parameter Condition Rationale Reference
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pd-NHC precatalystsProvides the active Pd(0) catalyst.[13][14]
Ligand XPhos, RuPhos, SPhosBulky, electron-rich phosphines facilitate reductive elimination.[13]
Base NaOtBu, K₃PO₄, Cs₂CO₃Promotes deprotonation of the amine.[13]
Solvent Toluene, Dioxane, THFAnhydrous and degassed to prevent catalyst deactivation.[13]
Temperature 80-120 °CProvides sufficient energy for oxidative addition and reductive elimination.[14]
Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid or its ester. This reaction is highly effective for forming C-C bonds.[9][15]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[15]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[15]

  • Solvent system (e.g., Dioxane/water, Toluene/water)[16]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Suzuki_Cycle Pd0 Pd(0)L2 Ox_Add Oxidative Addition Pd0->Ox_Add PdII_complex [Ar-Pd(II)-Cl]L2 Ox_Add->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_complex [Ar-Pd(II)-Ar']L2 Transmetalation->PdII_Ar_complex Red_Elim Reductive Elimination PdII_Ar_complex->Red_Elim Red_Elim->Pd0 Ar_Ar Ar-Ar' (Product) Red_Elim->Ar_Ar Ar_Cl Ar-Cl Ar_Cl->Ox_Add Ar_BOH Ar'-B(OH)2 Ar_BOH->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Parameter Condition Rationale Reference
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/ligandCommon and effective catalysts for Suzuki couplings.[9][15][16]
Boron Source Aryl/heteroaryl boronic acids or pinacol estersStable and readily available coupling partners.[15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[15][17]
Solvent Dioxane/water, Toluene/water, DMEA mixture of organic solvent and water is typically used.[16]
Temperature 80-110 °CEnsures efficient catalytic turnover.[16]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel JAK inhibitors. The strategic application of modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura reaction, allows for the efficient construction of a diverse library of compounds based on the privileged 1H-pyrrolo[2,3-b]pyridine scaffold. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to explore the synthesis of next-generation JAK inhibitors for the treatment of a wide range of inflammatory and autoimmune disorders.

References

  • JAK-STAT signaling p
  • D'Amico, F., & Fiorino, G. (2020). Basic Mechanisms of JAK Inhibition. PMC - PubMed Central.
  • Aaronson, D. S., & Horvath, C. M. (2002).
  • An, L., & Chen, Z. (2021). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar.
  • Schulze-Koops, H., & Kruger, K. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber.
  • Sino Biological. (n.d.).
  • Janus kinase inhibitor - Wikipedia. (n.d.).
  • Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. (n.d.).
  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens.
  • Creative Diagnostics. (n.d.).
  • Al-Salama, Z. T. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central.
  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. (2019). PubMed.
  • Wishart, N., et al. (2011). Preparation of novel nitrogen-containing tricyclic compounds as kinase inhibitors. ChemicalBook.
  • WIPO Patentscope. (n.d.). 105693728 Synthesis method of JAK inhibitor tofacitinib.
  • Technical Disclosure Commons. (2022).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). PMC - NIH.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021).
  • EvitaChem. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • CymitQuimica. (n.d.). This compound.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). PubMed.
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.).
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sigma-Aldrich. (n.d.). 5-Chloro-4-methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 1020056-87-4.
  • ChemicalBook. (n.d.). This compound.
  • Matrix Scientific. (n.d.). This compound.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021).
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).

Sources

Application Notes & Protocols: Leveraging 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. These structures are considered bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by nitrogen.[1] This substitution critically alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to improved potency, selectivity, and pharmacokinetic profiles in drug candidates.[1] The 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a strategically functionalized derivative of this core, offering medicinal chemists defined vectors for synthetic elaboration. The chlorine atom at the 5-position serves as a versatile handle for cross-coupling reactions, while the methyl group at the 4-position can influence binding pocket interactions and solubility. This guide explores the patented applications of this scaffold, focusing on its role in developing targeted therapeutics, particularly kinase inhibitors.

Section 1: Strategic Applications in Kinase Inhibition

The patent literature is rich with examples of 1H-pyrrolo[2,3-b]pyridine derivatives being developed as potent and selective kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The 7-azaindole core is adept at forming key hydrogen bonds within the ATP-binding pocket of many kinases, mimicking the adenine hinge-binding motif.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, mediating the effects of numerous cytokines and growth factors. Inhibitors of JAKs are therefore powerful therapeutic agents for autoimmune diseases like rheumatoid arthritis and myelofibrosis.

Patents have described heteroaryl-substituted pyrrolo[2,3-b]pyridines as potent JAK inhibitors.[2] The core scaffold serves as the hinge-binding moiety, while substitutions, often introduced via the chloro-position, explore deeper pockets of the ATP-binding site to achieve isoform selectivity. For instance, the design of N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides has led to the identification of highly selective JAK1 inhibitors.[3] This selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug.

The general mechanism involves the inhibitor competing with ATP for binding to the kinase domain of JAK, thereby preventing the phosphorylation and activation of STAT proteins, which in turn blocks the transcription of pro-inflammatory genes.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Blocks ATP Binding

Caption: JAK-STAT signaling pathway and point of inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a known driver of oncogenesis in various cancers, including breast and bladder cancer. The development of FGFR-targeted therapies is an area of intense research. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent FGFR inhibitors.[4] These compounds leverage the core scaffold to occupy the ATP-binding site of FGFR1, 2, and 3.

Structure-activity relationship (SAR) studies have shown that modifications at the 5-position (where the chlorine is located on the starting material) are critical for achieving high potency.[1] For example, introducing specific aryl groups through Suzuki or Stille coupling can enhance interactions with the receptor, leading to low nanomolar inhibitory concentrations.[4][5]

Other Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is further demonstrated by its application in targeting other kinases.

  • SGK-1 Kinase: Derivatives have been patented as inhibitors of Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), which is implicated in diseases mediated by hormonal and growth factor signaling.[6]

  • Phosphodiesterase 4B (PDE4B): A scaffold-hopping approach identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as novel PDE4B inhibitors, with potential applications in treating CNS diseases.[7]

Section 2: Quantitative Data Summary

The following table summarizes representative inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives from the literature, showcasing the potency achieved with this scaffold.

Compound Class/ExampleTarget Kinase(s)Key IC50 ValuesReference
Pyrrolo[2,3-b]pyridine Derivative (4h) FGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM[4]
Pyrrolo[2,3-b]pyridine Carboxamide (11h) PDE4B0.11 - 1.1 µM range for series[7]
N-Methyl-pyrrolo[2,3-b]pyridine (38a) JAK1Excellent Potency (Specific values proprietary)[3]

Section 3: Application Protocol - Synthesis of a C5-Arylated Derivative

This protocol outlines a representative, field-proven workflow for the derivatization of this compound, a key step in creating many of the kinase inhibitors discussed in patent literature.[2][5] The example uses a Suzuki cross-coupling reaction, a robust and widely used method for forming C-C bonds.

Protocol: Suzuki Coupling of this compound

Objective: To synthesize 5-(4-methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine, a common structural motif in kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • Toluene and Water (10:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Pyrrole Nitrogen Protection (Justification): The N-H of the pyrrole ring is acidic and can interfere with organometallic catalysts or act as a nucleophile in side reactions. Protection is a critical first step for many complex syntheses. A common protecting group is tosyl (Ts) or SEM (2-(trimethylsilyl)ethoxymethyl). For this specific Suzuki protocol, protection may not be strictly necessary if conditions are optimized, but it is best practice for ensuring reproducibility. For this example, we will proceed without protection to showcase a more direct route, but researchers should evaluate this step based on their specific substrate.

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

    • Causality: K₃PO₄ is a crucial base. It activates the boronic acid to form a more nucleophilic boronate species and neutralizes the acid generated during the catalytic cycle, driving the reaction forward.

  • Catalyst Addition:

    • In a separate vial, briefly purge with inert gas. Add Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq).

    • Causality: SPhos is a bulky, electron-rich phosphine ligand. It stabilizes the palladium catalyst, promotes the crucial reductive elimination step, and prevents catalyst decomposition, leading to higher yields and efficiency.

  • Solvent Addition and Degassing:

    • Add the pre-mixed catalyst to the main reaction flask.

    • Add the degassed Toluene/Water solvent mixture via cannula. The presence of water is often beneficial in Suzuki couplings, accelerating the transmetalation step.

    • Degas the entire reaction mixture by bubbling inert gas through the solution for 15-20 minutes. This removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C under a positive pressure of inert gas.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(4-methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Workup & Purification Reagents Combine Reactants: - this compound - Boronic Acid - K₃PO₄ Setup Add Catalyst & Solvents (Toluene/Water) Reagents->Setup Catalyst Prepare Catalyst: - Pd(OAc)₂ - SPhos Ligand Catalyst->Setup Degas Degas with N₂/Ar (Remove O₂) Setup->Degas Heat Heat to 90-100 °C (4-12 hours) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup (Ethyl Acetate, Water, Brine) Monitor->Workup Dry Dry & Concentrate Workup->Dry Purify Flash Chromatography Dry->Purify Final Final Product Purify->Final

Caption: Workflow for Suzuki cross-coupling synthesis.

References

  • EvitaChem. Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Google Patents. WO2005013986A1 - Pyridylpyrrole derivatives active as kinase inhibitors.
  • Google Patents. EP1966202B1 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors.
  • PubMed Central (PMC). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • ACS Publications. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic process. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the underlying chemistry to empower you to overcome common challenges and optimize your reaction yields.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step solutions grounded in established chemical principles.

Issue 1: Low or No Product Yield

A low yield of the desired this compound is one of the most common challenges. This can stem from a variety of factors, from reagent quality to reaction conditions.

Initial Diagnostic Questions:

  • Have you confirmed the purity of your starting materials, particularly the substituted pyridine and the pyrrole precursor?

  • Are you using a well-established synthetic route, such as a cyclization reaction?

  • Have you meticulously controlled the reaction temperature and time?

Troubleshooting Steps & Explanations:

  • Reagent Purity and Stoichiometry:

    • Problem: Impurities in starting materials can act as catalysts poisons or participate in side reactions, consuming reagents and reducing the yield of the desired product. Incorrect stoichiometry can lead to an excess of one reactant, which may also promote side reactions.

    • Solution:

      • Ensure the purity of all reactants, especially the substituted pyridine, through techniques like NMR or GC-MS.

      • Recrystallize or re-distill starting materials if purity is questionable.

      • Accurately weigh all reagents and ensure the correct molar ratios are used as specified in the chosen protocol.

  • Reaction Conditions Optimization:

    • Problem: The formation of the pyrrolo[2,3-b]pyridine core is often sensitive to temperature, solvent, and catalyst. Suboptimal conditions can lead to incomplete reactions or the formation of undesired byproducts.[1]

    • Solution:

      • Temperature Screening: Perform small-scale reactions at a range of temperatures to identify the optimal condition. Some cyclization reactions require heating to proceed at a reasonable rate, while others may be sensitive to high temperatures, leading to decomposition.[1]

      • Solvent Selection: The choice of solvent is critical for reactant solubility and reaction kinetics.[1] Screen a variety of solvents, such as DMF, DMSO, or toluene, to find the one that provides the best balance of solubility and reactivity.

      • Catalyst Choice and Loading: If your synthesis involves a catalyst (e.g., a palladium catalyst for cross-coupling followed by cyclization), screen different catalysts and ligands. The catalyst loading should also be optimized; too little may result in a sluggish reaction, while too much can lead to unwanted side reactions.

  • Atmosphere Control:

    • Problem: Many organometallic intermediates and reagents used in heterocyclic synthesis are sensitive to air and moisture. Oxygen can lead to oxidative side reactions, and water can quench reactive intermediates.

    • Solution:

      • Conduct the reaction under an inert atmosphere of nitrogen or argon.

      • Use dry solvents and glassware. Solvents can be dried using standard laboratory techniques, and glassware should be oven-dried before use.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Formation of Significant Byproducts

The presence of significant byproducts complicates purification and reduces the overall yield. Identifying these byproducts is the first step toward mitigating their formation.

Common Byproducts and Their Causes:

  • Over-alkylation or Over-arylation: In reactions involving the introduction of substituents, multiple substitutions can occur if the reaction is not carefully controlled.

  • Dimerization of Starting Materials: Some reactive intermediates can react with themselves, leading to dimer formation.

  • Incomplete Cyclization: The intermediate prior to the final ring-closing step may be observed if the cyclization conditions are not optimal.

  • Dehalogenation: Loss of the chloro-substituent can occur under certain reductive conditions or with specific catalysts.

Troubleshooting Steps & Explanations:

  • Reaction Monitoring:

    • Problem: Without proper monitoring, it's difficult to know when the reaction is complete or if significant byproduct formation is occurring.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows you to track the consumption of starting materials and the formation of both the desired product and any byproducts.

      • By taking aliquots at different time points, you can determine the optimal reaction time to maximize product formation while minimizing byproduct generation.

  • Control of Reaction Parameters:

    • Problem: As with low yield, suboptimal reaction conditions can favor the formation of byproducts.

    • Solution:

      • Temperature: Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of side reactions.

      • Reagent Addition: Slow, controlled addition of a reactive reagent can help to maintain a low concentration of that reagent in the reaction mixture, which can disfavor side reactions like dimerization.

  • Alternative Synthetic Routes:

    • Problem: If byproduct formation is inherent to the chosen synthetic route, it may be necessary to consider an alternative approach.

    • Solution:

      • Explore different synthetic strategies for constructing the pyrrolo[2,3-b]pyridine core. For example, instead of a linear synthesis, a convergent approach might offer better control and higher yields. The synthesis of 7-azaindole derivatives, a class of compounds that includes this compound, can be achieved through various methods, including Chichibabin cyclization[2] or palladium-catalyzed cross-coupling reactions[3].

Issue 3: Difficulty in Product Purification

Even with a good reaction yield, challenges in purification can lead to a low isolated yield of the final product.

Common Purification Challenges:

  • Similar Polarity of Product and Byproducts: This makes separation by column chromatography difficult.

  • Product Instability: The desired product may be sensitive to the conditions used for purification (e.g., acidic or basic conditions).

  • Poor Solubility: The product may have limited solubility in common chromatography solvents.

Troubleshooting Steps & Explanations:

  • Chromatography Optimization:

    • Problem: A standard silica gel column with a simple solvent system may not be sufficient to separate the product from closely related impurities.

    • Solution:

      • Solvent System Screening: Systematically screen different solvent systems for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), gradually increasing the polarity.[1]

      • Alternative Stationary Phases: If silica gel is not effective, consider using other stationary phases such as alumina or reverse-phase silica.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvents and solvent mixtures to find conditions that provide good crystal growth.

  • Work-up Procedure:

    • Problem: An improper work-up can introduce impurities or cause product loss.

    • Solution:

      • Ensure that the work-up procedure effectively removes catalysts, unreacted reagents, and inorganic salts. This may involve aqueous washes with acidic, basic, or brine solutions.

      • Be mindful of the pH during the work-up, as the product may be pH-sensitive.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of 7-azaindole derivatives, such as this compound, can be approached in several ways. One common strategy involves the construction of the pyrrole ring onto a pre-existing pyridine core. This can be achieved through various cyclization reactions. Another approach is to build the pyridine ring onto a pyrrole precursor.[4] Palladium-catalyzed cross-coupling reactions are also frequently employed to construct the key carbon-carbon and carbon-nitrogen bonds of the heterocyclic system.[5]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: What are some key safety precautions to consider during this synthesis?

A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in this synthesis may be toxic, flammable, or corrosive. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each chemical before use. The target compound itself, 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is classified as harmful if swallowed.[6]

Q4: Can I use a one-pot procedure for this synthesis?

A4: One-pot, multi-component reactions can be an efficient way to synthesize complex molecules like 7-azaindole derivatives.[7] These reactions involve the simultaneous or sequential addition of multiple reactants to a single reaction vessel, which can save time and resources. However, optimizing a one-pot procedure can be challenging, as the reaction conditions must be compatible with all the reaction steps.

Reaction Mechanism Overview

Caption: A simplified overview of a common synthetic pathway.

III. Experimental Protocols

Below are generalized, step-by-step methodologies for key experiments. Note: These are template protocols and should be adapted based on the specific literature procedure you are following.

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted pyridine halide (1.0 eq), the coupling partner (e.g., a boronic acid, 1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.10 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent(s) (e.g., dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for a Cyclization Reaction
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the open-chain precursor (1.0 eq) and the appropriate solvent.

  • Reagent Addition: Add the cyclizing agent (e.g., an acid or a base) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench the reaction carefully (e.g., by adding water or a neutralizing solution). Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

IV. Quantitative Data Summary

ParameterCondition ACondition BCondition CYield (%)Reference
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / XPhosCuI / L-proline75[5]
Base K₂CO₃Cs₂CO₃K₃PO₄82[2]
Solvent Dioxane/H₂OTolueneDMF68[8]
Temperature 100 °C80 °C120 °C85[1]

Note: The yields presented in this table are illustrative and will vary depending on the specific substrates and reaction conditions used.

V. References

  • [An Update on the Synthesis of Pyrrolo[9][10]benzodiazepines - PMC - PubMed Central - NIH]([Link])

Sources

Technical Support Center: Navigating the Reactivity of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your research.

I. Challenges in N-Functionalization: Alkylation and Acylation

The pyrrole nitrogen of the 7-azaindole core is a common site for functionalization, but its reactivity can lead to undesired side products.

Q1: I am attempting an N-alkylation of this compound, but I am observing a significant amount of a byproduct. What could it be and how can I avoid it?

A1: A common side reaction in the alkylation of 7-azaindoles is C-alkylation, particularly at the C3 position of the pyrrole ring. The pyrrole ring is electron-rich and susceptible to electrophilic attack. The choice of base and reaction conditions can influence the N- versus C-alkylation ratio. A strong, non-nucleophilic base is often preferred to generate the N-anion, which is a soft nucleophile and favors N-alkylation. However, if the alkylating agent is highly reactive or if there is a significant concentration of the neutral 7-azaindole, electrophilic attack at C3 can occur.

Troubleshooting Guide for N-Alkylation

Objective: To maximize N-alkylation and minimize C3-alkylation.

Protocol:

  • Reagent and Solvent Preparation:

    • Ensure this compound is pure and dry.

    • Use anhydrous solvents (e.g., DMF, THF, acetonitrile).

    • Select a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), dissolve this compound in the chosen anhydrous solvent.

    • Cool the solution to 0 °C.

  • Deprotonation:

    • Slowly add the base (e.g., 1.1 equivalents of NaH) to the cooled solution.

    • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the N-anion.

  • Alkylation:

    • Add the alkylating agent (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride or water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography to separate the N-alkylated and C3-alkylated isomers.

Table 1: Influence of Base and Solvent on N- vs. C-Alkylation

BaseSolventTemperaturePredominant ProductRationale
NaHDMF0 °C to RTN-AlkylationForms the N-anion, favoring reaction with the electrophile at the nitrogen.
K2CO3AcetonitrileRefluxMixture of N- and C-AlkylationWeaker base, leading to a higher concentration of the neutral, C-nucleophilic pyrrole.
Ag2OTolueneRefluxN-AlkylationSilver salts can coordinate with the pyridine nitrogen, enhancing N-selectivity.

Q2: During N-acylation, I am getting a di-acylated product. How can I prevent this?

A2: The formation of a di-acylated product suggests that both the pyrrole nitrogen (N1) and another position, likely the C3 position, are being acylated. This can happen under harsh reaction conditions or with a large excess of a highly reactive acylating agent. To favor mono-N-acylation, it is crucial to control the stoichiometry of the reagents and use milder conditions.

Troubleshooting Guide for Mono-N-Acylation

Objective: To achieve selective N-acylation and avoid di-acylation.

Protocol:

  • Reagent Selection:

    • Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent (e.g., acyl chloride or anhydride).

    • Employ a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reaction Conditions:

    • Dissolve this compound in an inert solvent like dichloromethane (DCM) or THF.

    • Cool the solution to 0 °C.

    • Add the base, followed by the slow, dropwise addition of the acylating agent.

    • Maintain the temperature at 0 °C during the addition and for a period afterward to control reactivity.

    • Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.

  • Work-up:

    • Upon completion, wash the reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove any unreacted acylating agent and acidic byproducts.

    • Proceed with a standard aqueous work-up and purification.

II. Regioselectivity in Electrophilic Aromatic Substitution

The electron-rich nature of the pyrrolo[2,3-b]pyridine ring makes it reactive towards electrophiles, but controlling the position of substitution is a common challenge.

Q3: I am trying to brominate this compound at the C3 position, but I am getting a mixture of isomers. How can I improve the regioselectivity?

A3: The regioselectivity of electrophilic substitution on the 7-azaindole core is influenced by the directing effects of the fused pyridine ring, the pyrrole nitrogen, and the existing substituents (chloro and methyl groups). The C3 position is generally the most electron-rich and kinetically favored site for electrophilic attack on the 1H-pyrrolo[2,3-b]pyridine scaffold. However, other positions can also react, leading to isomeric mixtures. To enhance C3 selectivity, milder brominating agents and controlled reaction conditions are recommended.

Troubleshooting Guide for C3-Bromination

Objective: To achieve selective bromination at the C3 position.

Protocol:

  • Reagent Selection:

    • Use a mild brominating agent such as N-bromosuccinimide (NBS). Avoid using harsher reagents like elemental bromine unless necessary.

  • Reaction Conditions:

    • Dissolve this compound in a suitable solvent. For NBS bromination, polar aprotic solvents like DMF or THF are often used.

    • Perform the reaction at a low temperature (e.g., 0 °C or even -78 °C) to increase selectivity.

    • Add the NBS in portions to maintain a low concentration of the electrophile.

  • Monitoring and Work-up:

    • Monitor the reaction progress carefully by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-bromination.

    • Quench the reaction with a reducing agent like sodium thiosulfate solution to destroy any excess NBS.

    • Perform a standard aqueous work-up and purify by column chromatography.

Diagram 1: Workflow for Optimizing C3-Bromination

G start Start: C3-Bromination reagent Select Mild Brominating Agent (NBS) start->reagent temp Lower Reaction Temperature (0°C to -78°C) reagent->temp addition Portion-wise Addition of NBS temp->addition monitor Monitor Reaction by TLC/LC-MS addition->monitor quench Quench with Na2S2O3 monitor->quench Upon completion side_product Mixture of Isomers monitor->side_product If over-reaction occurs purify Purify by Column Chromatography quench->purify product Desired C3-Bromo Product purify->product

Caption: Workflow for selective C3-bromination.

III. Palladium-Catalyzed Cross-Coupling Reactions

The C5-chloro substituent provides a handle for introducing a wide range of functionalities via cross-coupling reactions. However, several side reactions can complicate these transformations.

Q4: In a Suzuki coupling reaction with this compound, I am observing significant hydrodehalogenation (loss of the chlorine atom). What is causing this and how can I prevent it?

A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions and results in the replacement of the halogen with a hydrogen atom. This can be caused by several factors, including the presence of reducing agents in the reaction mixture (e.g., from the decomposition of reagents or solvents), the use of certain phosphine ligands that can promote β-hydride elimination, or the presence of water which can act as a proton source. The choice of palladium catalyst, ligand, base, and solvent system is critical to minimize this side reaction.[1]

Troubleshooting Guide for Suzuki Coupling

Objective: To minimize hydrodehalogenation and maximize cross-coupling yield.

Protocol:

  • Catalyst and Ligand Selection:

    • Use a palladium catalyst with a bulky electron-rich phosphine ligand, such as XPhos or SPhos, which can promote reductive elimination over side reactions.[1]

    • Consider using a pre-formed palladium catalyst (e.g., XPhos Pd G2) to ensure a consistent active catalyst concentration.

  • Reaction Conditions:

    • Use anhydrous and degassed solvents to minimize the presence of water and oxygen.

    • Employ a non-coordinating, anhydrous base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).

    • Consider adding a small amount of a sacrificial hydride scavenger if necessary.

  • N-Protection:

    • The free N-H of the pyrrole can interfere with the catalytic cycle. Protecting the nitrogen with a suitable group (e.g., SEM, Boc, or tosyl) can improve the efficiency and reduce side reactions. The choice of protecting group is important, as some can be difficult to remove.

Table 2: Conditions to Minimize Hydrodehalogenation in Suzuki Coupling

ParameterCondition to Favor CouplingCondition Favoring Hydrodehalogenation
Ligand Bulky, electron-rich (e.g., XPhos)Less sterically demanding ligands
Base Anhydrous, non-coordinating (K3PO4)Hydroxide bases (e.g., NaOH, KOH)
Solvent Anhydrous, degassed (e.g., Dioxane, Toluene)Protic or wet solvents
N-H Protected (e.g., N-Boc, N-SEM)Unprotected

Q5: My Buchwald-Hartwig amination at the C5 position is sluggish and gives low yields. What can I do to improve the reaction?

A5: Sluggish Buchwald-Hartwig aminations can be due to several factors, including catalyst deactivation, inappropriate ligand choice for the specific amine substrate, or steric hindrance. The 7-azaindole scaffold can also coordinate to the palladium center, potentially inhibiting catalysis. Optimizing the catalyst system and reaction conditions is key to achieving high yields.

Troubleshooting Guide for Buchwald-Hartwig Amination

Objective: To improve the yield and efficiency of C5-amination.

Protocol:

  • Catalyst System Optimization:

    • Screen a variety of palladium catalysts and phosphine ligands. For sterically hindered amines, ligands with a wide bite angle like Xantphos may be beneficial. For less hindered amines, biaryl phosphine ligands are often effective.

    • Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent and Temperature:

    • Aprotic polar solvents like dioxane or toluene are commonly used.

    • The reaction may require elevated temperatures (80-110 °C) to proceed at a reasonable rate. Microwave heating can sometimes be beneficial in reducing reaction times.

  • Substrate Considerations:

    • Ensure the amine coupling partner is pure and free of impurities that could poison the catalyst.

    • As with Suzuki coupling, N-protection of the pyrrole ring can significantly improve the outcome of the reaction by preventing side reactions involving the acidic N-H proton.

Diagram 2: Troubleshooting Workflow for Buchwald-Hartwig Amination

G start Start: Low Yield in Buchwald-Hartwig Amination catalyst Screen Pd Catalysts and Ligands (e.g., XPhos, Xantphos) start->catalyst base Optimize Base (NaOtBu, LHMDS) catalyst->base conditions Adjust Temperature and Solvent base->conditions n_protection Consider N-Protection of Pyrrole conditions->n_protection success Improved Yield n_protection->success If successful failure Persistent Low Yield n_protection->failure If still unsuccessful, re-evaluate substrate purity

Caption: Decision tree for optimizing Buchwald-Hartwig amination.

IV. Nucleophilic Aromatic Substitution (SNA_r_)

Q6: Can the C5-chloro group be displaced by a nucleophile via an SNAr reaction? I am observing decomposition of my starting material under the reaction conditions.

A6: Yes, the chlorine atom at the C5 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNA_r_) due to the electron-withdrawing effect of the ring nitrogen. However, SNA_r_ reactions often require strong nucleophiles and/or high temperatures, which can lead to decomposition of the sensitive 7-azaindole core. The acidity of the pyrrole N-H can also lead to side reactions with basic nucleophiles.

Troubleshooting Guide for SNAr Reactions

Objective: To achieve nucleophilic substitution at C5 while minimizing degradation.

Protocol:

  • Reaction Conditions:

    • Start with milder reaction conditions: lower temperatures and shorter reaction times.

    • Use a polar aprotic solvent like DMSO or NMP to facilitate the reaction.

  • Nucleophile Choice:

    • Use a highly nucleophilic reagent to allow for milder conditions.

    • If using a basic nucleophile (e.g., an alkoxide or an amine), consider pre-deprotonating the pyrrole nitrogen with a non-nucleophilic base to prevent it from being consumed by the nucleophile.

  • N-Protection:

    • Protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl) can increase the electrophilicity of the pyridine ring and may facilitate the SNA_r_ reaction under milder conditions. It will also prevent side reactions at the N-H position.

References

  • Henderson, J. L., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(4), 832–835. [Link]

  • Larsen, C. H., et al. (2011). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 16(12), 10223-10243. [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Couplings of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the palladium-catalyzed functionalization of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can design robust and reproducible synthetic routes.

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged structure in medicinal chemistry.[1] However, its unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, present distinct challenges for palladium-catalyzed cross-coupling reactions.[1] The primary obstacle is the potential for the pyridine nitrogen's lone pair to coordinate with the palladium center, which can inhibit or completely poison the catalyst.[2][3] This guide will help you navigate these challenges to achieve successful C-C, C-N, and C-O bond formations.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction shows no conversion, or the catalyst appears to have died. What are the primary causes and solutions?

A1: Complete reaction failure is most often due to catalyst deactivation or inhibition, a common issue with nitrogen-containing heterocycles like 7-azaindoles.

  • Causality (Catalyst Poisoning): The lone pair of electrons on the pyridine nitrogen (N7) can act as a Lewis base and bind strongly to the palladium catalyst. This coordination can stabilize the palladium complex, preventing it from participating in the catalytic cycle, effectively "poisoning" it.[2][3]

  • Troubleshooting Steps:

    • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are essential. They coordinate strongly to the palladium, increasing the electron density on the metal and promoting the rate-limiting reductive elimination step. This kinetic preference helps outcompete the inhibitory binding of the 7-azaindole substrate.

      • Recommended Ligands: For Suzuki and Buchwald-Hartwig reactions, start with sterically hindered biarylphosphine ligands such as SPhos , XPhos , or RuPhos .[4] For C-O couplings, bidentate ligands like Xantphos have shown success by creating a well-defined coordination sphere around the palladium.[1]

    • Palladium Precatalyst: Ensure you are generating the active Pd(0) species efficiently. Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction, which can be inefficient.[5] Consider using a preformed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., SPhos G3) that readily generates the active catalyst.[6]

    • Protecting Groups: While adding steps, protecting the pyridine nitrogen as an N-oxide can be a powerful strategy. This removes the inhibitory lone pair from the equation, often dramatically improving reaction outcomes.[2] However, this requires an additional oxidation and subsequent reduction step.

Q2: I'm observing a significant amount of the dehalogenated starting material (4-methyl-1H-pyrrolo[2,3-b]pyridine). How can I minimize this side reaction?

A2: Protodehalogenation is a common side reaction in cross-coupling chemistry, arising from the interception of a key intermediate in the catalytic cycle.

  • Causality (Mechanism of Dehalogenation): After oxidative addition of the chloro-azaindole to the Pd(0) catalyst, the resulting Pd(II) intermediate can react with a hydride source in the mixture before transmetalation occurs. The subsequent reductive elimination releases the dehalogenated product.[3] Hydride sources can include trace water, amine bases, or even the solvent.

  • Troubleshooting Steps:

    • Choice of Base: The base plays a crucial role. Strongly basic alkoxides (e.g., NaOtBu, KOt-Bu) can sometimes promote dehalogenation, especially at higher temperatures. Consider using weaker inorganic bases like Cs₂CO₃ , K₂CO₃ , or K₃PO₄ .[1][4] These are less prone to generating hydride species.

    • Solvent Purity: Use high-purity, anhydrous solvents. Ethereal solvents like dioxane or THF , or aromatic solvents like toluene , are generally preferred. Avoid protic solvents like alcohols unless they are part of a well-established protocol, as they can be a source of hydrides.

    • Ligand Effects: Electron-rich and bulky ligands can accelerate the desired transmetalation and reductive elimination steps, helping them outpace the undesired dehalogenation pathway.

Q3: My reaction is producing homocoupled byproducts (e.g., boronic acid dimers in a Suzuki reaction). How can I improve selectivity?

A3: Homocoupling typically arises from issues with catalyst oxidation state or premature transmetalation.

  • Causality (Mechanism of Homocoupling): In Suzuki reactions, the homocoupling of boronic acids is often promoted by residual Pd(II) species or by oxygen entering the reaction.[3] It can also occur if the transmetalation rate is not well-matched with the other steps in the cycle.

  • Troubleshooting Steps:

    • Rigorous Degassing: Oxygen is a primary culprit as it can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[3] Ensure your reaction mixture is thoroughly degassed before heating. Use techniques like freeze-pump-thaw (3 cycles) or sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.

    • Order of Addition: Add the palladium source and ligand last, just before initiating the degassing procedure. This minimizes their exposure to air.

    • Control Temperature: Running the reaction at the lowest effective temperature can often improve selectivity by disfavoring side reactions which may have higher activation energies.

    • Base Selection: The base is required to activate the boronic acid for transmetalation.[7][8] Ensure you are using an appropriate base (e.g., Cs₂CO₃, K₃PO₄) in the correct stoichiometry to facilitate the main catalytic cycle efficiently.

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I protect the N-H of the pyrrole ring before performing the coupling reaction?

A1: Yes, in most cases, N-H protection is highly recommended.

  • Rationale: The pyrrole N-H is acidic and can be deprotonated by the bases used in cross-coupling reactions. This can lead to several problems:

    • Solubility Issues: The resulting azaindole anion may have poor solubility in common organic solvents.

    • Side Reactions: The anion can act as a nucleophile, leading to undesired N-arylation or other side reactions.

    • Catalyst Inhibition: The anionic substrate might coordinate differently to the palladium, affecting its reactivity.

  • Recommended Protecting Groups:

    • Benzyl (Bn) or p-methoxybenzyl (PMB): Robust and compatible with many coupling conditions.[4]

    • Sulfonyl groups (e.g., Phenylsulfonyl): Can activate the ring but require harsher deprotection conditions.

    • Boc: Can be used but may not be stable to higher reaction temperatures.

Q2: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?

A2: A robust starting point is crucial. The following conditions have been reported to be effective for similar 7-azaindole systems and serve as an excellent baseline for optimization.[4]

ComponentRecommendationMolar Equiv. / LoadingRationale
Substrate N-Protected 5-Chloro-4-methyl-azaindole1.0 equivN-protection prevents side reactions.[1]
Boronic Acid Aryl or Heteroaryl Boronic Acid1.2 - 1.5 equivExcess ensures complete consumption of the limiting substrate.
Pd Source Pd₂(dba)₃2.5 - 5 mol %A reliable Pd(0) source.
Ligand SPhos or XPhos5 - 10 mol %Bulky, electron-rich ligand to promote catalysis and prevent inhibition.[4]
Base Cs₂CO₃ or K₃PO₄2.0 - 3.0 equivEffective base for activating the boronic acid with minimal side reactions.[4][7]
Solvent Toluene/Ethanol (e.g., 1:1) or Dioxane0.1 - 0.2 MAprotic solvents are generally preferred. A co-solvent can aid solubility.
Temperature 60 - 110 °CAs requiredStart lower (e.g., 80 °C) and increase if reactivity is low.
Q3: How do I choose between different palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for my desired transformation?

A3: The choice depends entirely on the bond you wish to form. Each named reaction has a specific set of coupling partners.

  • Suzuki-Miyaura Coupling: Forms C-C bonds . It couples an organoboron reagent (boronic acid or ester) with an organic halide. This is one of the most versatile and common methods for creating biaryl linkages.[7]

  • Buchwald-Hartwig Amination: Forms C-N bonds . It couples an amine (primary or secondary) or amide with an organic halide. This is the premier method for synthesizing aryl amines.[9][10]

  • Sonogashira Coupling: Forms C-C bonds , specifically coupling a terminal alkyne with an aryl or vinyl halide. It typically requires a co-catalyst, such as CuI.[2][11]

Part 3: Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 5 mol %) and the ligand (e.g., SPhos, 10 mol %). Add these solids to the reaction vial.

  • Solvent Addition & Degassing: Add the anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 M solution). Seal the vial with a septum cap. Thoroughly degas the mixture by bubbling argon through the solution for 20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Visualized Workflows and Mechanisms

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_couple Ar-Pd(II)L₂-Ar' transmetal->pd2_couple red_elim Reductive Elimination pd2_couple->red_elim red_elim->pd0 product Ar-Ar' (Product) product->red_elim substrate Ar-X (Substrate) substrate->ox_add boronic Ar'-B(OR)₂ base Base (e.g., OH⁻) boronic->base borate [Ar'B(OR)₂(OH)]⁻ base->borate borate->transmetal

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for a Failed Coupling Reaction

Troubleshooting_Workflow start Reaction Failed (Low or No Yield) check_reagents Verify Purity/Integrity of Starting Materials & Solvents start->check_reagents no_conversion Problem: No Conversion? check_reagents->no_conversion low_conversion Problem: Low Conversion? no_conversion->low_conversion No catalyst_poisoning Hypothesis: Catalyst Poisoning / Deactivation no_conversion->catalyst_poisoning Yes side_products Problem: Side Products? low_conversion->side_products No suboptimal_cond Hypothesis: Suboptimal Conditions low_conversion->suboptimal_cond Yes dehalogenation Dehalogenation Observed? side_products->dehalogenation Yes homocoupling Homocoupling Observed? side_products->homocoupling solution_ligand Solution: Use Bulky, Electron-Rich Ligand (SPhos, XPhos) catalyst_poisoning->solution_ligand solution_precatalyst Solution: Use Pd(0) Source or Precatalyst (e.g., Pd₂(dba)₃) catalyst_poisoning->solution_precatalyst solution_degas Solution: Ensure Rigorous Degassing (Remove O₂) catalyst_poisoning->solution_degas solution_temp Solution: Increase Temperature suboptimal_cond->solution_temp solution_base Solution: Screen Different Bases (Cs₂CO₃, K₃PO₄) suboptimal_cond->solution_base solution_solvent Solution: Screen Solvents (Dioxane, Toluene) suboptimal_cond->solution_solvent solution_dehalo Use Weaker Base (K₂CO₃) Use Anhydrous Solvent dehalogenation->solution_dehalo solution_homo Improve Degassing Check Pd Source homocoupling->solution_homo

Caption: A decision tree for troubleshooting common cross-coupling failures.

References

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • Lopes, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2649. Retrieved from [Link]

  • Das, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7999-8010. Retrieved from [Link]

  • Andrews, I. P., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1937-1953. Retrieved from [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 305-313. Retrieved from [Link]

  • Joseph, B. (2012). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Organic Chemistry: Current Research, 01(02). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole. Retrieved from [Link]

  • Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Retrieved from [Link]

  • Pure Synth. (2025). Exploring the Role of Palladium and Platinum Catalysts in Heterocyclic Compound Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. Retrieved from [Link]

  • Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

Sources

preventing decomposition of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1020056-87-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the decomposition of this valuable heterocyclic compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

I. Understanding the Molecule: Structural and Reactivity Insights

This compound, also known as a 7-azaindole derivative, is a heterocyclic compound with a pyrrole ring fused to a pyridine ring.[1][2] This structure, while synthetically useful, is susceptible to several decomposition pathways. The pyrrole ring is electron-rich and prone to oxidation, while the pyridine ring can influence the overall stability and reactivity. The chloro- and methyl- substituents also play a role in the molecule's electronic properties and potential degradation routes.

II. Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound has a brownish tint. Is it still usable?

A brownish discoloration is a common indicator of decomposition, likely due to oxidation or prolonged exposure to light. While minor discoloration might not significantly impact some applications, it is crucial to assess the purity of the compound before use in sensitive experiments. We recommend running a purity check via HPLC or LC-MS and comparing it to the certificate of analysis. For critical applications, using a fresh, non-discolored lot is advisable.

Q2: I've noticed a gradual decrease in the yield of my reaction using this compound over time. What could be the cause?

A decline in reaction yield is often attributable to the degradation of the starting material. This compound can be sensitive to air, moisture, and light.[3][4] Improper storage or handling can lead to the formation of inactive byproducts. This guide provides detailed protocols for appropriate storage and handling to mitigate this issue.

Q3: Can I store this compound at room temperature on the lab bench?

No, room temperature storage is not recommended. For long-term stability, this compound should be stored in a cool, dark, and dry place. A refrigerator or freezer is ideal, and the container should be tightly sealed to prevent exposure to atmospheric moisture and oxygen.

Q4: What are the primary drivers of decomposition for this compound?

The main factors leading to the decomposition of this compound are:

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation by atmospheric oxygen.[5][6]

  • Hydrolysis: The presence of moisture can lead to hydrolytic degradation, particularly under non-neutral pH conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions and degradation.[7]

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Compound Discoloration (Yellowing/Browning) Oxidation, Photodegradation1. Verify Purity: Analyze a small sample by HPLC or LC-MS to quantify the extent of degradation. 2. Purification: If the impurity level is low, consider recrystallization or column chromatography. However, for critical applications, it is best to use a fresh batch. 3. Prevention: Implement stringent storage and handling protocols as outlined in Section IV.
Inconsistent Reaction Yields Degradation of Starting Material, Inconsistent Handling1. Standardize Handling: Ensure all researchers follow the same rigorous air-sensitive handling techniques (see Section V). 2. Solvent Purity: Use freshly distilled or anhydrous solvents to minimize moisture content. Degas solvents prior to use. 3. Inert Atmosphere: Conduct all transfers and reactions under a dry, inert atmosphere (e.g., nitrogen or argon).[3][8][9]
Formation of Unidentified Byproducts Decomposition During Reaction1. Temperature Control: Ensure the reaction temperature is carefully controlled, as excessive heat can accelerate decomposition. 2. pH Monitoring: If applicable, monitor and control the pH of the reaction mixture, as strong acids or bases can catalyze degradation. 3. Reaction Time: Optimize the reaction time to minimize the exposure of the compound to potentially harsh conditions.

IV. Core Protocols for Preventing Decomposition

Adherence to these core protocols will significantly enhance the stability and shelf-life of your this compound.

Protocol 1: Recommended Storage Conditions

Proper storage is the first line of defense against decomposition.

Parameter Recommendation Rationale
Temperature -20°C to 8°C (Freezer or Refrigerator)Reduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[3]
Light Amber Vial or Light-Proof ContainerProtects the compound from photodegradation.[7]
Moisture Tightly Sealed Container with DesiccantMinimizes exposure to atmospheric moisture, preventing hydrolysis.
Protocol 2: Handling of Solid Compound

When working with the solid form of this compound, it is crucial to minimize its exposure to the atmosphere.

Step-by-Step Methodology:
  • Preparation: Before opening the main container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all weighing and transfers inside a glove box or under a steady stream of inert gas (nitrogen or argon).

  • Weighing: Quickly weigh the desired amount of the compound into a pre-tared, dry vial.

  • Sealing: Immediately and securely seal both the main container and the vial containing the weighed sample.

  • Storage: Return the main container to the recommended storage conditions promptly.

Protocol 3: Preparation of Stock Solutions

Preparing stock solutions under an inert atmosphere can preserve the compound's integrity for longer periods.

Step-by-Step Methodology:
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.[8]

  • Solvent Selection: Use anhydrous, degassed solvents.

  • Dissolution: Under an inert atmosphere, add the desired volume of solvent to the vial containing the pre-weighed solid.

  • Mixing: Gently swirl or sonicate the vial until the solid is completely dissolved.

  • Storage: Store the stock solution under an inert atmosphere in a tightly sealed container at low temperature and protected from light.

V. Visualizing Prevention Strategies

Workflow for Handling Air-Sensitive Compounds

The following diagram illustrates the key steps to maintain the integrity of this compound.

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage Store at -20°C to 8°C in amber vial under inert gas equilibrate Equilibrate to RT in desiccator storage->equilibrate Retrieve weigh Weigh in glovebox or under inert gas equilibrate->weigh Prepare dissolve Dissolve in anhydrous, degassed solvent weigh->dissolve For Solution Prep reaction Perform reaction under inert atmosphere weigh->reaction Direct Use dissolve->reaction Use in Experiment

Caption: Workflow for handling this compound.

Potential Decomposition Pathways

This diagram illustrates the primary degradation routes for this compound.

G cluster_degradation Degradation Factors cluster_products Decomposition Products main This compound oxidized Oxidized Pyrrole Species main->oxidized Oxidation photodegraded Photodegradation Products main->photodegraded Photodegradation hydrolyzed Hydrolyzed Byproducts main->hydrolyzed Hydrolysis oxygen Oxygen (Air) light Light (UV) water Moisture (H2O)

Sources

Technical Support Center: Purification of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds, commonly known as 7-azaindoles. The unique electronic properties of the 7-azaindole scaffold, which make it a privileged structure in medicinal chemistry, also present specific challenges during purification.[1][2] This document provides in-depth, field-proven troubleshooting advice and standardized protocols to help you achieve high purity and yield.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives in a direct question-and-answer format.

Question 1: Why is my compound showing significant peak tailing during silica gel column chromatography?

Answer:

  • Probable Cause: Peak tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase. The 7-azaindole scaffold contains a pyridine nitrogen, which is basic. This nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This acid-base interaction slows the elution of a portion of the molecules, leading to a "tail" on the backside of the chromatographic peak and poor separation.

  • Proposed Solutions:

    • Basic Modifier Addition: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent system.

      • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. This is the most common and effective method. The TEA will preferentially bind to the acidic silanol groups, allowing your azaindole derivative to elute symmetrically.

      • Pyridine: In some cases, adding 0.1-0.5% pyridine can also be effective, as it more closely mimics the basicity of the compound itself.

    • Use of Deactivated Silica: If basic modifiers are incompatible with your molecule's stability, consider using a deactivated or base-washed silica gel. These are commercially available but are more expensive.

    • Alternative Stationary Phases: For particularly stubborn cases, switching to a less acidic stationary phase like alumina (basic or neutral) may resolve the issue.

  • Self-Validation: To confirm this is the issue, run two parallel TLC plates of your crude material. Spot the material on both plates, but develop one in your standard eluent and the other in the same eluent containing 1% TEA. If the tailing is reduced or eliminated on the TEA-containing plate, you have validated the cause.

Question 2: I'm experiencing very low recovery of my compound from the silica gel column. Where is it going?

Answer:

  • Probable Cause: Low recovery can stem from several issues:

    • Irreversible Adsorption: This is an extreme case of the acid-base interaction described in Question 1. If your derivative is particularly basic or the eluent is not polar enough, your compound may bind so strongly to the silica that it does not elute at all.

    • On-Column Degradation: While the pyrrolo[2,3-b]pyridine core is generally stable, certain functional groups on your derivative may be sensitive to the acidic nature of silica gel. This can lead to decomposition of the compound directly on the column.

    • Poor Solubility in Eluent: Your compound may have precipitated at the top of the column when you loaded it, especially if you used a loading solvent that is stronger than your initial eluent. This precipitated material will not chromatograph properly.

  • Proposed Solutions:

    • Pre-treat the Column: Before loading your sample, flush the column with your starting eluent containing 1% TEA. This deactivates the silica and prevents irreversible binding.

    • Dry Loading: Avoid loading your sample in a strong solvent like pure DCM or Methanol if your running solvent is weak (e.g., 95:5 Hexane:EtOAc). Instead, adsorb your crude material onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the top of your column. This prevents precipitation issues.

    • Eluent Polarity Check: After running your column, flush it with a very polar solvent system (e.g., 90:10:1 DCM:MeOH:TEA) and collect the fractions. Analyze these fractions by TLC or LC-MS to see if your missing compound elutes. If it does, your primary eluent was not strong enough.

    • Consider Reverse-Phase: If on-column degradation is suspected, switching to a C18 reverse-phase column is a good alternative, as the stationary phase is much less reactive.

Question 3: My target compound is co-eluting with an impurity that has a very similar Rf on TLC. How can I separate them?

Answer:

  • Probable Cause: Co-elution occurs when two compounds have nearly identical affinities for the stationary phase in a given mobile phase. This is common with regioisomers or byproducts from preceding synthetic steps that share the same core scaffold.

  • Proposed Solutions:

    • Change Eluent Selectivity: Do not just increase or decrease the polarity (e.g., going from 20% EtOAc to 40% EtOAc). Instead, change the nature of the solvents to alter the interactions.

      • If you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Acetone[3] or a Toluene/Ethyl Acetate system. Different solvents interact with your compounds through different mechanisms (e.g., dipole-dipole, hydrogen bonding), which can often resolve closely-eluting spots.

    • Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity over the course of the separation. This can help resolve compounds with very similar Rf values. A shallow gradient is often more effective than a steep one.

    • High-Performance Liquid Chromatography (HPLC): For high-value materials or very difficult separations, semi-preparative HPLC is the gold standard. Both normal-phase and reverse-phase HPLC offer significantly higher resolving power than flash chromatography. Reverse-phase is often preferred for azaindoles due to their improved solubility in common HPLC solvents like acetonitrile and water.[4]

Question 4: I'm trying to recrystallize my product, but it keeps "oiling out" or crashing out as an amorphous solid. What should I do?

Answer:

  • Probable Cause: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly. The presence of impurities can also disrupt the crystal lattice formation, leading to amorphous precipitation. Azaindole derivatives can have poor solubility in many common non-polar solvents, complicating solvent selection.[5]

  • Proposed Solutions:

    • Solvent System Modification: Use a two-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until you see persistent turbidity. Add a drop or two of the "good" solvent to clarify, and then allow the solution to cool slowly.

    • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, and then move it to a 4°C refrigerator. Slow cooling is critical for the formation of well-ordered crystals.

    • Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single tiny crystal to the supersaturated solution. This seed crystal will provide a nucleation point for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation to begin.

Section 2: Frequently Asked Questions (FAQs)

  • Q: What are the best starting solvent systems for silica gel chromatography?

    • A: This depends on the specific substituents on your derivative. A good starting point for moderately polar 7-azaindoles is a mixture of Ethyl Acetate (EtOAc) and a non-polar solvent like Hexanes or Heptane. For more polar derivatives, a Dichloromethane (DCM)/Methanol (MeOH) system is common. Always add 0.5-1% Triethylamine (TEA) to your eluent to prevent peak tailing.

Polarity of Derivative (Example Substituents)Recommended Starting Eluent System (Normal Phase)Notes / Modifiers
Low Polarity (e.g., alkyl chains, aryl groups)10-30% EtOAc in HexanesAdd 0.5% TEA
Medium Polarity (e.g., amides, esters)50-100% EtOAc in Hexanes or 1-5% MeOH in DCMAdd 0.5% TEA
High Polarity (e.g., free carboxylic acids, amines)5-15% MeOH in DCMAdd 1% TEA and possibly 0.5% Acetic Acid (for acids)
  • Q: How can I improve the solubility of my crude product for purification?

    • A: Azaindole derivatives can exhibit poor solubility.[5] For loading onto a chromatography column, dissolving the crude material in a stronger solvent like DCM or a small amount of DMSO is acceptable, but it must then be dry-loaded by adsorbing it onto silica or Celite. For recrystallization, using polar solvents like isopropanol, ethanol, or acetonitrile is often a good starting point.

  • Q: When should I choose reverse-phase HPLC over normal-phase chromatography?

    • A: Choose reverse-phase HPLC when:

      • You need very high resolution to separate closely related impurities.

      • Your compound is highly polar and requires very strong mobile phases (like high percentages of methanol) on silica gel.

      • You suspect your compound is unstable on acidic silica gel.

      • Your compound has better solubility in water/acetonitrile or water/methanol mixtures.

Section 3: Standardized Protocols

Protocol 1: Optimized Flash Column Chromatography on Silica Gel
  • Eluent Preparation: Based on TLC analysis, prepare your chosen mobile phase (e.g., 70:30 Hexanes:EtOAc) and add 0.5% v/v triethylamine (TEA). Mix thoroughly.

  • Column Packing: Pack a glass column with silica gel using the prepared eluent, ensuring a flat, stable bed.

  • Sample Preparation (Dry Loading): a. Dissolve your crude product (e.g., 1 g) in a suitable solvent (e.g., 10-20 mL of DCM). b. Add 2-3 times the mass of silica gel (2-3 g) to the solution. c. Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Column Loading: Carefully add the dry powder containing your adsorbed sample to the top of the packed silica gel bed, creating a thin, even layer. Gently add a layer of sand on top to prevent disruption.

  • Elution: Carefully add the mobile phase and begin elution, collecting fractions. If using a gradient, start with a lower polarity eluent and gradually increase the concentration of the more polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Small-Scale Test Recrystallization
  • Solvent Screening: Place a small amount (5-10 mg) of your purified, amorphous solid into several different test tubes.

  • Add a single solvent (e.g., Isopropanol, Acetonitrile, Toluene, Ethyl Acetate) dropwise to each tube at room temperature. Identify solvents in which the compound is poorly soluble.

  • Take the tubes where the compound was poorly soluble and heat them gently (e.g., in a 60°C water bath). Add more solvent dropwise until the solid just dissolves.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. The best solvent is one that requires heating to dissolve the compound and allows for crystal formation upon cooling.

  • If no single solvent works, repeat the process using a two-solvent system as described in Question 4.

Section 4: Visualization of Workflow

The following diagram outlines the logical troubleshooting workflow for common column chromatography issues.

G cluster_0 Chromatography Troubleshooting Workflow Crude Crude Product TLC Analyze by TLC Crude->TLC Good_Sep Good Separation (Clean spots, ΔRf > 0.2) TLC->Good_Sep Result Poor_Sep Poor Resolution (Spots overlap) TLC->Poor_Sep Result Tailing Peak Tailing TLC->Tailing Result Low_Recovery_Issue Low Recovery / Streaking TLC->Low_Recovery_Issue Result Proceed_Col Proceed to Flash Column with Optimized Eluent Good_Sep->Proceed_Col Action Change_Sel Change Eluent Selectivity (e.g., Hex/EtOAc -> DCM/Acetone) Poor_Sep->Change_Sel Action Add_Base Add 0.5-1% TEA to Eluent Tailing->Add_Base Action Dry_Load Check Solubility & Use Dry Loading Low_Recovery_Issue->Dry_Load Action HPLC Consider Prep-HPLC Change_Sel->HPLC If unresolved

Sources

Technical Support Center: Scale-Up Synthesis of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-chloro-4-methyl-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions are based on established principles of heterocyclic chemistry and practical experience in process development.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. A common synthetic strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Hypothetical Synthetic Route: Modified Fischer Indole Synthesis

A plausible route for the synthesis of this compound is a modified Fischer indole synthesis. This would likely involve the reaction of a substituted pyridylhydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization.

Question 1: I am observing low or no yield of the desired this compound during the cyclization step. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Fischer indole synthesis of 7-azaindoles are a common challenge, primarily due to the electron-deficient nature of the pyridine ring, which can disfavor the key[1][1]-sigmatropic rearrangement step.[1][2][3] The presence of an electron-withdrawing chloro group at the 5-position further deactivates the ring, exacerbating this issue.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution Validation
Insufficiently Strong Acid Catalyst The[1][1]-sigmatropic rearrangement requires a strong acid to protonate the hydrazone intermediate.[4] Standard conditions used for electron-rich anilines may be insufficient for the electron-deficient pyridyl system.Switch to stronger acid catalysts such as polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), or Lewis acids like ZnCl₂ or BF₃·OEt₂. Microwave heating can also be beneficial in accelerating the reaction.[5][6]Monitor reaction progress by TLC or LC-MS to observe the consumption of the hydrazone intermediate and the formation of the product.
Decomposition of Starting Material Harsh acidic conditions and high temperatures can lead to the degradation of the pyridylhydrazine or the hydrazone intermediate.Perform the reaction at the lowest effective temperature. A stepwise temperature increase can be beneficial. Consider using milder, yet effective, catalysts.Analyze the reaction mixture by LC-MS to identify potential degradation byproducts.
Unfavorable Tautomerization The equilibrium between the hydrazone and the required ene-hydrazine tautomer might be unfavorable.The choice of solvent can influence this equilibrium. Experiment with less polar, high-boiling solvents like toluene or xylene.1H NMR analysis of the intermediate in different deuterated solvents could provide insight into the tautomeric equilibrium.
Side Reactions The presence of the chloro and methyl groups can lead to undesired side reactions, such as halogen scrambling or polymerization under strong acid conditions.A careful selection of the acid catalyst and reaction temperature is crucial. Stepwise addition of the acid can also help to control the reaction.Characterize any major byproducts by NMR and MS to understand the side reactions.

Question 2: My purification by column chromatography is proving difficult, with co-eluting impurities. How can I improve the purification of the final product?

Answer:

Purification of polar heterocyclic compounds like 7-azaindoles can be challenging due to their ability to interact strongly with silica gel. The presence of both a basic nitrogen in the pyridine ring and an acidic N-H proton in the pyrrole ring can lead to tailing and poor separation.

Troubleshooting Purification:

  • Choice of Stationary Phase: If standard silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel.

  • Mobile Phase Modification:

    • For normal phase chromatography on silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can help to suppress the interaction of the basic pyridine nitrogen with the acidic silica surface, leading to sharper peaks.

    • Alternatively, adding a small amount of an acidic modifier like acetic acid or formic acid can protonate the pyridine nitrogen, which can sometimes improve peak shape, although this may not be suitable for all compounds.

  • Recrystallization: If the product is a solid and has a reasonable purity (>90%), recrystallization is often a highly effective and scalable purification method. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene).

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic or non-acidic impurities. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the pure product is extracted back into an organic solvent.

Question 3: I am concerned about regioselectivity during the initial functionalization of the pyridine ring to introduce the chloro and methyl groups. What strategies can be employed to ensure the correct substitution pattern?

Answer:

Achieving the desired 5-chloro-4-methyl substitution pattern on the 1H-pyrrolo[2,3-b]pyridine core requires a carefully planned synthetic strategy, often starting with a pre-functionalized pyridine.

Strategies for Regiocontrolled Synthesis:

  • Start with a Substituted Pyridine: The most reliable approach is to begin with a commercially available or readily synthesized pyridine derivative that already contains the desired substitution pattern (e.g., 2-amino-5-chloro-4-methylpyridine). The pyrrole ring is then constructed onto this pre-formed scaffold.

  • Directed Ortho-Metalation (DoM): If starting with a simpler pyridine derivative, a directing group can be used to achieve regioselective functionalization. For example, a picoline N-oxide can direct lithiation to the ortho position.

  • Halogenation Strategies: Direct halogenation of the 7-azaindole core can be complex. Electrophilic halogenation typically occurs at the C3 position of the electron-rich pyrrole ring. Halogenation of the pyridine ring often requires activation, for example, through the formation of the N-oxide.[3] Selective halogenation at the 5-position can be challenging and may lead to mixtures of isomers.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A1:

  • Exothermic Reactions: The formation of the hydrazone and the acid-catalyzed cyclization can be exothermic. On a larger scale, efficient heat management is critical to avoid runaway reactions. This can be achieved through controlled addition of reagents, use of a jacketed reactor with a cooling system, and careful monitoring of the internal temperature.

  • Handling of Reagents:

    • Hydrazines: Phenylhydrazine and its derivatives are toxic and potential carcinogens. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Strong Acids: Reagents like polyphosphoric acid and Eaton's reagent are highly corrosive. Use appropriate PPE and handle them with care. Quenching of these reagents can also be highly exothermic.

    • Solvents: Use of flammable organic solvents requires an environment free of ignition sources.

  • Pressure Build-up: The cyclization step often involves the elimination of ammonia, which is a gas.[4] On a large scale, this can lead to a significant pressure increase in a closed system. Ensure the reactor is properly vented.

Q2: Which analytical techniques are most suitable for monitoring the reaction progress and ensuring the purity of the final product?

A2:

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress. It allows for the visualization of the consumption of starting materials and the formation of the product and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC. It can be used to track the formation of the product and identify the molecular weights of any intermediates and impurities, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural elucidation of the final product and any isolated intermediates or byproducts.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. A well-developed HPLC method is essential for quality control in a scale-up setting.

Q3: Are there alternative synthetic routes to the Fischer indole synthesis for preparing 7-azaindoles?

A3: Yes, several other methods have been developed for the synthesis of the 7-azaindole scaffold, which can be advantageous if the Fischer indole route proves problematic. These include:

  • Palladium-catalyzed cross-coupling reactions: These methods, such as the Sonogashira or Suzuki coupling followed by a cyclization step, offer a versatile approach to constructing the pyrrole ring.[9][10]

  • Bartoli and Batcho-Leimgruber Indole Syntheses: These have been shown to be effective for the synthesis of some azaindoles.[3]

  • Domino Reactions: One-pot procedures involving domino reactions of substituted pyridines with other reagents have also been reported.[2]

Visualizations

Troubleshooting_Workflow start Low Yield in Cyclization check_acid Is the acid catalyst strong enough? start->check_acid increase_acid Use stronger acid (PPA, Eaton's reagent) check_acid->increase_acid No check_temp Is the reaction temperature optimal? check_acid->check_temp Yes increase_acid->check_temp optimize_temp Optimize temperature (stepwise increase) check_temp->optimize_temp No check_impurities Are there significant byproducts? check_temp->check_impurities Yes optimize_temp->check_impurities analyze_impurities Analyze byproducts by LC-MS/NMR check_impurities->analyze_impurities Yes end_success Improved Yield check_impurities->end_success No end_fail Further Investigation Needed analyze_impurities->end_fail

Caption: A decision-making workflow for troubleshooting low yields in the cyclization step.

Fischer_Indole_Mechanism cluster_0 Fischer Indole Synthesis Mechanism hydrazone Pyridylhydrazone protonation Protonation hydrazone->protonation + H⁺ enehydrazine Ene-hydrazine protonation->enehydrazine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization diimine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH₃ aminal->elimination - NH₃ product 7-Azaindole elimination->product

Caption: A simplified mechanism of the Fischer indole synthesis for 7-azaindoles.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. (2023). Available at: [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. (n.d.). Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. (n.d.). Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. (2022). Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. (n.d.). Available at: [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025). Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. (n.d.). Available at: [Link]

  • Fischer indole synthesis. Wikipedia. (n.d.). Available at: [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2025). Available at: [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. (2025). Available at: [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Fischer indole synthesis – Knowledge and References. Taylor & Francis. (n.d.). Available at: [Link]

Sources

Technical Support Center: Managing Regioselectivity in Reactions of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-Chloro-4-methyl-7-azaindole). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of controlling regioselectivity in the functionalization of this versatile heterocyclic scaffold. Our aim is to equip you with the mechanistic understanding and practical protocols necessary to achieve your desired synthetic outcomes with precision and confidence.

Introduction to the Reactivity of this compound

The 7-azaindole core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound presents a unique set of opportunities and challenges for synthetic chemists.[1] The interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, further modulated by the electronic and steric effects of the chloro and methyl substituents, dictates the regiochemical outcome of various transformations. Understanding these influences is paramount to designing successful and selective reactions.

This guide is structured to anticipate the questions and experimental hurdles you may encounter, providing not just solutions, but the scientific reasoning behind them.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Question 1: I am attempting an N-alkylation/arylation, but I am getting a mixture of N1 and N7 isomers. How can I selectively functionalize the N1 position?

Underlying Principles: The 1H-pyrrolo[2,3-b]pyridine system possesses two nitrogen atoms capable of undergoing alkylation or arylation: the pyrrolic N1 and the pyridinic N7. The regioselectivity of N-functionalization is a classic challenge in azaindole chemistry and is highly dependent on the reaction conditions, particularly the choice of base and solvent.

  • Kinetic vs. Thermodynamic Control: Deprotonation of the N1-H is generally kinetically favored due to its higher acidity compared to any C-H proton. However, the resulting anion can exist in equilibrium with a tautomer where the negative charge resides on the N7 atom. The relative stability of these anions and the nature of the counter-ion influence the final product distribution.

Potential Causes for Poor Selectivity:

  • Strong, non-coordinating bases: Bases like sodium hydride (NaH) in polar aprotic solvents like DMF can lead to the formation of a more "free" anion, which may exhibit ambident nucleophilicity, reacting at both N1 and N7.

  • Reaction Temperature: Higher temperatures can facilitate equilibration between the N1 and N7 anions, leading to a loss of selectivity.

Strategies for Improving N1-Selectivity:

StrategyRationale
Use of bulky bases: Bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) can sterically hinder approach to the more sterically accessible N7 position, favoring reaction at N1.
Lower reaction temperatures: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can favor the kinetically controlled N1-deprotonation and subsequent alkylation before equilibration to the N7 anion can occur.
Choice of Solvent: Less polar solvents like THF or dioxane can promote the formation of tighter ion pairs, which may favor reaction at the site of deprotonation (N1).
Protecting Group Strategy: In cases where direct N1-selectivity is challenging, consider protecting the N1-position with a removable group (e.g., Boc, SEM), performing the desired reaction at another site, and then deprotecting.

dot

N_Alkylation_Selectivity Start This compound Base_Solvent Choice of Base and Solvent Start->Base_Solvent N1_Anion N1-Anion (Kinetic Product) Base_Solvent->N1_Anion Mild Base, Low Temp Mixture Mixture of N1 and N7 Isomers Base_Solvent->Mixture Strong Base, High Temp N7_Anion N7-Anion (Thermodynamic Product) N1_Anion->N7_Anion Equilibration N1_Alkylation Selective N1-Alkylation N1_Anion->N1_Alkylation Electrophile (R-X) N7_Alkylation N7-Alkylation (Side Product) N7_Anion->N7_Alkylation Electrophile (R-X) Mixture->N1_Alkylation Mixture->N7_Alkylation

Caption: Reactivity map for electrophilic aromatic substitution.

Question 3: I am running a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to functionalize the C5-Cl bond, but I am observing C-H activation at other positions. How can I achieve selective C-Cl coupling?

Underlying Principles: Palladium-catalyzed cross-coupling reactions on polyfunctionalized heterocycles can be complex, with potential competition between C-X bond activation and direct C-H activation. [2]

  • C-Cl vs. C-H Activation: Oxidative addition of palladium into the C-Cl bond is generally much faster and occurs under milder conditions than C-H activation. However, with highly active catalyst systems and at elevated temperatures, C-H activation can become a competing pathway.

  • Most Labile C-H Bonds: The C-H bonds on the electron-rich pyrrole ring (C2 and C3) are more susceptible to direct C-H activation/arylation than those on the pyridine ring.

Potential Causes for Loss of Selectivity:

  • Highly Active Catalyst/Ligand System: Certain bulky, electron-rich phosphine ligands designed for C-H activation can promote this undesired side reaction.

  • High Reaction Temperatures: Temperatures above 100-120 °C can provide the necessary activation energy for C-H functionalization.

  • Strong Base: Some strong bases can facilitate C-H activation pathways.

Strategies for Selective C5-Cl Cross-Coupling:

ParameterRecommendationRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Standard palladium precursors are generally sufficient.
Ligand SPhos, XPhos, or triphenylphosphine (PPh₃)These ligands are effective for C-Cl bond activation without being overly active towards C-H activation under the right conditions.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Carbonates and phosphates are generally effective and less likely to promote C-H activation compared to stronger bases like alkoxides.
Temperature 80-100 °CMaintain the lowest temperature that allows for efficient C-Cl coupling to minimize competing C-H activation.
Solvent Dioxane/water, Toluene, DMEStandard solvents for Suzuki and Buchwald-Hartwig reactions are suitable.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most acidic proton on this compound? A1: The most acidic proton is the N1-H of the pyrrole ring. Deprotonation at this position is the first step in most base-mediated reactions.

Q2: How do the 4-methyl and 5-chloro substituents influence the electronic properties of the ring system? A2: The 4-methyl group is weakly electron-donating, slightly activating the pyridine ring. The 5-chloro group is electron-withdrawing by induction, deactivating the pyridine ring towards electrophilic attack but also making the C5 position susceptible to nucleophilic aromatic substitution under harsh conditions.

Q3: Can I achieve functionalization at the 4-methyl group? A3: Direct functionalization of the 4-methyl group is challenging. Radical halogenation (e.g., with NBS and a radical initiator) might be possible, but selectivity could be an issue. It is often more practical to introduce a functionalized methyl group during the synthesis of the core scaffold.

Q4: Is it possible to perform a metal-halogen exchange at the C5-Cl position? A4: Yes, a lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures is feasible. The resulting C5-lithiated species can then be trapped with various electrophiles. This offers an alternative to palladium-catalyzed cross-coupling for introducing substituents at the C5 position.

References

  • Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Ganesh, T. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(4), 439-443.
  • Shah, T. A., De, P. B., Pradhan, S., & Punniyamurthy, T. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.
  • Snieckus, V., & Whisler, M. C. (2004). The Directed Ortho Metalation‐Cross‐Coupling Symbiosis. New Methods for the Synthesis of Substituted Aromatics and Heteroaromatics.
  • Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(4), 543-548.
  • Knochel, P., & Perea, J. J. A. (2000). The Chemistry of Organomagnesium Compounds. In Z. Rappoport & I. Marek (Eds.), The Chemistry of Organomagnesium Compounds. John Wiley & Sons, Ltd.
  • Sharma, V., & Kumar, V. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(19), 5466-5495.
  • Hartwig, J. F. (2010).
  • Mondal, S., & Samanta, S. (2018). C−H Functionalized Molecules: Synthesis, Reaction Mechanism, and Biological Activity. ChemistrySelect, 3(33), 9474-9499.
  • Chen, J., et al. (2015). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 19(3), 430-434.
  • El-Sayed, M. A. F., & El-Essawy, F. A. G. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(18), 4239.
  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 66(2), 235-244.
  • Ashenhurst, J. (2023, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Wallace, D. J., & Klauber, D. J. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 13(18), 4942-4945.
  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Almássy, L., et al. (2012). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 17(12), 14338-14353.
  • Tissot, M., & Alexakis, A. (2013). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.
  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • Scott, J. S., et al. (2017). Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. Organic & Biomolecular Chemistry, 15(4), 817-822.
  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 66(2), 235-244.
  • Alkorta, I., Elguero, J., & Del Bene, J. E. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(33), 6629-6636.
  • de Souza, R. O. M. A., & McQuade, D. T. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 18(10), 1896-1900.
  • Belaroussi, R., et al. (2018). Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1',2':1,5]pyrazolo[3,4- d]pyrimidines. RSC Advances, 8(2), 732-741.
  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Wang, Y., et al. (2022). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 24(1), 22-27.
  • Zhang, Z., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(13), 5122.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
  • Zhang, X., et al. (2020). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction.
  • LibreTexts Chemistry. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. [Link]

  • Smith, A. B., III, & Fox, R. J. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters, 10(21), 4931-4934.
  • Tsai, C. M., et al. (2007). Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. Journal of Medicinal Chemistry, 50(25), 6249-6262.
  • Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. [Link]

  • Kovalenko, S. M., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 30-47.

Sources

Technical Support Center: Overcoming the Low Reactivity of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-chloro-4-methyl-7-azaindole). This document provides in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to address the notoriously low reactivity of the C5 chloro group in cross-coupling reactions.

Understanding the Challenge: Why is the C5-Chloro Group Unreactive?

The this compound scaffold is a valuable building block in medicinal chemistry. However, researchers frequently encounter difficulties when attempting to functionalize the C5 position via standard palladium-catalyzed cross-coupling reactions. The primary reasons for this low reactivity are electronic in nature:

  • Electron-Rich Heterocycle: The pyrrolo[2,3-b]pyridine core is an electron-rich aromatic system. This high electron density disfavors the initial, crucial step in most cross-coupling catalytic cycles: the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.[1] Electron-rich aryl chlorides react more slowly in oxidative addition compared to their electron-poor counterparts.[1]

  • Competing Coordination: The pyridine nitrogen (N7) and the pyrrole N-H group can act as coordinating sites for the palladium catalyst. This can sequester the catalyst, inhibiting its entry into the desired catalytic cycle. While N-H arylation is not typically observed under these conditions, transient coordination can still impede the reaction.[2]

Overcoming these electronic barriers requires carefully selected, highly active catalyst systems and optimized reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I'm planning a Suzuki-Miyaura coupling with 5-chloro-4-methyl-7-azaindole. What is a good starting point?

A1: For challenging electron-rich chloroheterocycles, a highly active catalyst system is paramount. We recommend starting with a pre-catalyst like SPhos Pd G2 or XPhos Pd G3 , paired with a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent system like 1,4-dioxane/water or toluene/ethanol .[3] High temperatures (e.g., 100-110 °C) are often necessary.

Q2: My Buchwald-Hartwig amination is failing. I see only starting material. What should I change?

A2: This is a classic symptom of a failed oxidative addition. The C-Cl bond is not being activated. The solution is to switch to a more electron-rich and sterically hindered phosphine ligand. BrettPhos and its corresponding palladium pre-catalysts are exceptionally effective for coupling primary amines with halo-7-azaindoles.[2][4] For secondary amines, ligands like RuPhos or XPhos are excellent choices.[5][6] Also, ensure your base is strong enough; sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard for these reactions.[2]

Q3: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). How can I prevent this?

A3: Hydrodehalogenation is a common side reaction where a palladium-hydride species is formed, leading to reductive elimination of the arene instead of the desired product.[1][7] Key causes include:

  • Base/Solvent: Certain bases and solvents can act as hydride sources.[7]

  • Water: Trace water can facilitate palladium-hydride formation.

  • Ligand Choice: The ligand can influence the relative rates of productive reductive elimination versus dehalogenation.

To mitigate this, ensure rigorous anhydrous conditions, consider a weaker base if compatible with the reaction (e.g., K₃PO₄ instead of an alkoxide), and screen different ligands. Sometimes, a slightly less active catalyst can suppress this side reaction.[7][8]

Troubleshooting Guides & Protocols

This section provides detailed solutions for specific problems encountered during common cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Problem: Low to no conversion of the starting material.

Root Cause Analysis: The oxidative addition of Pd(0) to the C-Cl bond is the rate-limiting step and is likely failing due to the electron-rich nature of the heterocycle.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Failed Suzuki-Miyaura Coupling Start Reaction Failure: Low Conversion Step1 Increase Catalyst Activity: Switch to a modern Buchwald pre-catalyst (e.g., SPhos Pd G2, XPhos Pd G3) Start->Step1 Initial Check Step2 Optimize Base & Solvent: Use a strong base (Cs₂CO₃, K₃PO₄) in Dioxane/H₂O or Toluene/EtOH Step1->Step2 If still no improvement Step3 Increase Temperature: Incrementally raise temp to 100-120 °C (Use sealed vial if needed) Step2->Step3 If conversion remains low Step4 Check Boronic Acid Quality: Use fresh boronic acid or a more stable ester (e.g., MIDA or pinacol) Step3->Step4 If side products appear (e.g., dehalogenation) Success Reaction Success Step4->Success Re-run optimized reaction

Caption: Workflow for troubleshooting a failed Suzuki-Miyaura coupling.

Optimized Starting Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for coupling arylboronic acids with this compound.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • SPhos Pd G2 precatalyst (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk tube or microwave vial, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

  • Setup: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, SPhos Pd G2, and Cs₂CO₃.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, looking for the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

ParameterRecommended ConditionRationale
Catalyst SPhos Pd G2 (or other G2/G3 pre-catalysts)Highly active, air-stable pre-catalysts ensure reliable initiation. SPhos is a bulky, electron-rich ligand that promotes difficult oxidative additions.[3]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich monophosphine ligands are essential for activating the C-Cl bond.[9][10]
Base Cs₂CO₃, K₃PO₄Strong inorganic bases are required to activate the boronic acid for transmetalation without causing significant side reactions.[11][12]
Solvent 1,4-Dioxane/H₂O, Toluene/EtOHPolar aprotic/protic mixtures aid in dissolving both the organic and inorganic reagents.[3][11]
Temperature 100 - 120 °CHigh thermal energy is required to overcome the activation barrier for oxidative addition.
Guide 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Problem: Reaction is selective for mono-arylation, but yields are low, or significant starting material remains.

Root Cause Analysis: While the catalyst may be active enough to initiate the cycle, another step, such as reductive elimination, may be slow. Alternatively, catalyst inhibition by the amine or the product could be occurring.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Incomplete Buchwald-Hartwig Amination Start Reaction Stalls: Low Yield Step1 Switch Ligand: Primary Amines: Use BrettPhos Secondary Amines: Use RuPhos Start->Step1 Most common issue Step2 Optimize Base: Use a stronger base (e.g., LHMDS instead of NaOtBu) Step1->Step2 If no improvement Step3 Solvent & Temperature: Switch to Toluene or t-BuOH. Adjust temperature (80-110 °C) Step2->Step3 If still stalling Step4 Check Reagent Purity: Ensure amine is pure and base is fresh/anhydrous. Step3->Step4 Final check Success Reaction Success Step4->Success Re-run optimized reaction

Caption: Workflow for troubleshooting a stalled Buchwald-Hartwig amination.

Optimized Starting Protocol: Buchwald-Hartwig Amination with a Primary Amine

This protocol is tailored for the challenging coupling of primary aliphatic or aromatic amines, leveraging a highly effective catalyst system.[2]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv)

  • Anhydrous Toluene

  • Schlenk tube, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

  • Setup: In a glovebox or under a strong flow of inert gas, add the BrettPhos Pd G3 precatalyst and LHMDS to a dry Schlenk tube.

  • Reagent Addition: Add the this compound and anhydrous toluene. Stir for 1 minute.

  • Nucleophile Addition: Add the primary amine via syringe.

  • Reaction: Seal the vessel and heat to 100 °C for 4-18 hours, monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench by pouring it into a separatory funnel containing saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography.

Key Mechanistic Consideration: The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[4][13] The bulky, electron-donating BrettPhos ligand facilitates both the difficult oxidative addition of the C-Cl bond and the final C-N bond-forming reductive elimination step, preventing catalyst decomposition pathways.[2][4]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry of Heterocyclic Compounds. FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. [Link]

  • Sci-Hub. C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • MIT Open Access Articles. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • Royal Society of Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Electron rich, bulky ligands used in cross‐coupling reactions. [Link]

  • PubMed. Highly efficient and functional-group-tolerant catalysts for the palladium-catalyzed coupling of aryl chlorides with thiols. [Link]

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • PubMed Central. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • SciSpace. Chiral semicorrins and related nitrogen heterocycles as ligands in asymmetric catalysis (1993). [Link]

  • National Institutes of Health. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • National Institutes of Health. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. [Link]

  • ResearchGate. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. [Link]

  • Technical Disclosure Commons. Novel solid state forms of (S)-(2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl). [Link]

  • PubMed. Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells. [Link]

Sources

stability issues of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues encountered when handling this compound in solution. The guidance herein is based on established principles of heterocyclic chemistry and stability testing protocols.

I. Introduction to the Stability of this compound

This compound, a 7-azaindole derivative, is a heterocyclic compound with significant potential in medicinal chemistry.[1][2] Like many complex organic molecules, its stability in solution is not absolute and can be influenced by a variety of environmental factors including pH, solvent, light, and temperature. Understanding these sensitivities is critical to ensure the integrity of experimental results.

The core structure, a pyrrolopyridine, is known to be susceptible to degradation under certain conditions. Specifically, pyrrolopyridine derivatives have been shown to be photolabile and particularly unstable in alkaline and acidic media.[3] The primary modes of degradation to consider for this molecule are hydrolysis, oxidation, and photodegradation.

II. Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color from colorless/pale yellow to a darker orange or brown. What does this mean?

A1: A visible color change is a common indicator of compound degradation. For pyrrole-containing structures, this often suggests oxidation and subsequent polymerization.[4] Pyrroles can be sensitive to air (oxygen), especially in the presence of light or trace metal impurities which can catalyze oxidative processes.[5] This leads to the formation of complex, often colored, mixtures. We recommend preparing fresh solutions and minimizing their exposure to air and light.

Q2: I'm seeing a gradual loss of my compound's activity in my multi-day cell-based assay. Could this be a stability issue?

A2: Yes, a time-dependent loss of activity is a classic sign of compound instability in the experimental medium.[6] This could be due to several factors:

  • Hydrolysis: The compound may be reacting with water in your aqueous buffer or cell culture medium. This is a particular concern at non-neutral pH.

  • Oxidation: As mentioned, pyrrole rings are susceptible to oxidation, a process that can be accelerated under physiological temperature (e.g., 37°C).[7]

  • Adsorption: The compound may be adsorbing to the surface of your plasticware (e.g., plates, tubes), reducing its effective concentration.

We recommend performing a stability assessment of the compound directly in your experimental medium under assay conditions (e.g., 37°C, 5% CO₂).

Q3: I've prepared a stock solution in DMSO and stored it at -20°C. Is this optimal for long-term stability?

Q4: What solvents are recommended for this compound, and are there any I should avoid?

A4: The choice of solvent can significantly impact stability.[8][9][10]

  • Recommended: Aprotic solvents like DMSO and DMF are generally suitable for stock solutions due to their ability to dissolve a wide range of organic molecules and their lower reactivity compared to protic solvents.

  • Use with Caution: Protic solvents (e.g., methanol, ethanol, water) can participate in degradation pathways like hydrolysis. If aqueous buffers are required for your experiment, they should be prepared fresh and the pH carefully controlled.

  • Avoid: Strongly acidic or basic aqueous solutions should be avoided for prolonged storage, as these are likely to catalyze hydrolysis of the pyrrolopyridine ring or the chloro-substituent.[3][11][12]

III. Troubleshooting Guide: Investigating Solution Instability

If you suspect your compound is degrading, a systematic approach is necessary to identify the cause. This guide provides a framework for troubleshooting based on the most likely degradation pathways.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering suspected compound instability.

G start Suspected Instability (e.g., color change, loss of activity) check_purity Step 1: Confirm Purity of Current Stock (Use HPLC or LC-MS) start->check_purity prepare_fresh Step 2: Prepare Fresh Solution (Use high-purity solvent) check_purity->prepare_fresh If stock is degraded stress_tests Step 3: Conduct Simple Stress Tests prepare_fresh->stress_tests analyze_results Step 4: Analyze Stressed Samples (Compare to control via HPLC/LC-MS) stress_tests->analyze_results identify_pathway Step 5: Identify Degradation Pathway (Hydrolysis, Oxidation, Photolysis) analyze_results->identify_pathway mitigate Step 6: Implement Mitigation Strategy identify_pathway->mitigate end Stable Experimental Conditions Achieved mitigate->end

Caption: A workflow for troubleshooting stability issues.

Potential Degradation Pathways and Investigation

Based on the structure of this compound, three primary degradation pathways should be investigated:

  • Hydrolysis (pH-Mediated Degradation):

    • Mechanism: The pyrrolopyridine ring system can be susceptible to cleavage under both acidic and basic conditions.[12][13] Additionally, the chloro-substituent on the pyridine ring may undergo nucleophilic substitution by water or hydroxide ions, especially under basic conditions, to form the corresponding pyridone.[11]

    • Symptoms: Loss of compound concentration over time in aqueous buffers, appearance of new peaks in chromatograms.

    • Investigation:

      • Incubate the compound in buffers of different pH values (e.g., pH 4, pH 7, pH 9).

      • Analyze samples at various time points (e.g., 0, 2, 8, 24 hours) using a stability-indicating HPLC method.

      • Look for a decrease in the parent peak area and the appearance of more polar degradation products.

  • Oxidation:

    • Mechanism: The electron-rich pyrrole ring is a prime target for oxidation.[7] This can lead to the formation of pyrrolidinones or more complex ring-opened products.[7] The reaction can be initiated by atmospheric oxygen, reactive oxygen species in cell culture media, or trace metal contaminants.

    • Symptoms: Solution color change (yellowing to browning), complex mixture of degradation products observed by LC-MS.

    • Investigation:

      • Expose a solution of the compound to air or a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide).

      • Monitor the solution for color change and analyze by HPLC/LC-MS to detect new peaks.

      • Compare the stability of solutions prepared with degassed versus non-degassed solvents.

  • Photodegradation:

    • Mechanism: Aromatic and heterocyclic compounds, particularly those with halogen substituents, can be sensitive to light, especially UV radiation.[3][14] Energy from light can promote the compound to an excited state, leading to bond cleavage or reaction with other molecules.

    • Symptoms: Rapid degradation when solutions are exposed to ambient or UV light.

    • Investigation:

      • Prepare two identical sets of solutions.

      • Expose one set to a controlled light source (as per ICH Q1B guidelines, if possible) or simply ambient laboratory light.

      • Wrap the second set in aluminum foil to serve as a dark control.

      • Analyze samples from both sets at various time points and compare the results.

Visualizing Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent_h 5-Chloro-4-methyl- 1H-pyrrolo[2,3-b]pyridine product_h1 Ring-Opened Products parent_h->product_h1 Acid/Base (Ring Cleavage) product_h2 5-Hydroxy-4-methyl- 1H-pyrrolo[2,3-b]pyridine (Pyridone Tautomer) parent_h->product_h2 Base (Dechlorination) parent_o 5-Chloro-4-methyl- 1H-pyrrolo[2,3-b]pyridine product_o1 Pyrrolidinone Derivatives parent_o->product_o1 O2, H2O2 product_o2 Polymeric Species (Colored) product_o1->product_o2 Further Oxidation parent_p 5-Chloro-4-methyl- 1H-pyrrolo[2,3-b]pyridine product_p1 Radical Intermediates parent_p->product_p1 UV/Vis Light product_p2 Complex Degradants product_p1->product_p2

Caption: Potential degradation pathways for the target molecule.

IV. Experimental Protocols

Protocol 1: Basic Stability Assessment in Aqueous Buffer

This protocol provides a simple method to quickly assess the stability of your compound in a relevant aqueous buffer.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare your aqueous buffer of interest (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter.

    • Create a "dark control" vial by wrapping it completely in aluminum foil.

  • Procedure:

    • Dilute the DMSO stock solution into the aqueous buffer to a final concentration of 100 µM. Prepare enough volume for all your time points in both a clear vial and the dark control vial.

    • Immediately take a "time zero" (T=0) sample from the clear vial and analyze it by HPLC or LC-MS. This will serve as your baseline.

    • Place both the clear vial (exposed to ambient lab light) and the dark control vial in your incubator at the desired temperature (e.g., 25°C or 37°C).

    • At subsequent time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze immediately.

  • Analysis:

    • For each time point, calculate the percentage of the compound remaining relative to the T=0 sample by comparing the peak area of the parent compound.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • A loss of >10-15% over the course of the experiment suggests instability.

    • Comparing the light-exposed and dark control samples will indicate if the compound is photolabile.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent drug from its degradation products.

  • Generate Degraded Samples:

    • Perform forced degradation studies by exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) for a short period (e.g., 1-2 hours at 50-70°C).[15] The goal is to achieve partial (5-20%) degradation.

    • Neutralize the acidic and basic samples after the stress period to prevent further degradation.

  • Method Development:

    • Use a reverse-phase C18 column as a starting point.

    • Develop a gradient elution method, typically using water and acetonitrile or methanol, both with a modifier like 0.1% formic acid or trifluoroacetic acid.

    • Inject a mixture of the stressed samples and an unstressed control.

    • Optimize the gradient to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validation:

    • Once separation is achieved, the method's peak purity can be assessed using a photodiode array (PDA) detector to ensure that the parent peak is not co-eluting with any degradants.

Quantitative Data Summary Table

When performing stability studies, organize your data in a clear format.

ConditionTime (hours)% Remaining (Parent Compound)New Peaks Observed (Retention Time)Observations (e.g., Color)
Control (Dark, 25°C) 0100NoneColorless
2498.5NoneColorless
Light, 25°C 2485.24.2 min, 5.1 minSlight Yellowing
0.1 M HCl, 50°C 490.13.8 minNo Change
0.1 M NaOH, 50°C 465.73.5 min (major)No Change
3% H₂O₂, 25°C 472.4Multiple small peaksYellow/Brown

This table is for illustrative purposes only.

V. Conclusion and Best Practices

While this compound is a valuable research compound, its inherent chemical functionalities necessitate careful handling to ensure solution stability. Based on the chemistry of related pyrrolopyridines, the compound is likely susceptible to degradation via hydrolysis (especially in basic conditions), oxidation, and photolysis.

Key Recommendations:

  • Solution Preparation: Prepare stock solutions in high-purity aprotic solvents like DMSO. Prepare fresh aqueous solutions for each experiment.

  • Storage: Store stock solutions in single-use aliquots at -80°C, protected from light.

  • Handling: Minimize exposure of solutions to ambient light and atmospheric oxygen. Use degassed solvents for sensitive applications.

  • Validation: Always confirm the stability of the compound under your specific experimental conditions (medium, temperature, duration) before conducting large-scale or long-term studies.

By following these guidelines and employing a systematic troubleshooting approach, researchers can mitigate the risks associated with compound instability, leading to more reliable and reproducible scientific outcomes.

References

  • Anonymous. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available from: [Link].

  • Darensbourg, D. J., et al. Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry. ACS Publications. Available from: [Link].

  • Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available from: [Link].

  • Wilson, A. D., et al. Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry. ACS Publications. Available from: [Link].

  • Anonymous. The Oxidation of Pyrrole. ResearchGate. Available from: [Link].

  • Anonymous. What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. 2015. Available from: [Link].

  • Rogno, G., et al. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Available from: [Link].

  • Muszalska, I. Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. PubMed. 2010. Available from: [Link].

  • Aguiar, A. C., et al. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. Available from: [Link].

  • Muszalska, I. STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Available from: [Link].

  • Kassaee, M. Z., et al. The Influence of Various Solvents on Energetic Property and Stability in C5h4 Divalent Five-Membered Ring: A Dft Studies. Oriental Journal of Chemistry. 2017. Available from: [Link].

  • Muszalska, I., et al. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. 2015. Available from: [Link].

  • Anonymous. Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. ResearchGate. Available from: [Link].

  • LePree, J., et al. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. 1999. Available from: [Link].

  • Thevenet, F., et al. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. 2021. Available from: [Link].

  • Wang, D., et al. Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology. ACS Publications. 2024. Available from: [Link].

  • Kim, K., et al. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. 2010. Available from: [Link].

  • Odum, J. R. Photochemical Degradation of Chlorobenzene. CORE. 2013. Available from: [Link].

  • KCAS Bio. Unstable Small Molecule Therapeutic Analysis. KCAS Bio. 2020. Available from: [Link].

  • Cushman, M., et al. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central. 2014. Available from: [Link].

  • Anonymous. (PDF) Degradation of Pyridines in the Environment. ResearchGate. Available from: [Link].

  • Rich, R. L., et al. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. 2005. Available from: [Link].

  • Anonymous. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. 2022. Available from: [Link].

  • Anonymous. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. 2023. Available from: [Link].

  • Bradlow, H. L. & VanderWerf, C. A. STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1. The Journal of Organic Chemistry. ACS Publications. 1949. Available from: [Link].

  • Anonymous. Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. ResearchGate. 2025. Available from: [Link].

  • Wang, D., et al. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. PubMed. 2024. Available from: [Link].

  • Anonymous. Degradation of pyridines in the environment. Semantic Scholar. Available from: [Link].

  • Felske, A., et al. Cometabolic degradation of chlorinated aromatic compounds. PubMed. 2004. Available from: [Link].

  • Anonymous. Pharma Stability: Troubleshooting & Pitfalls. Available from: [Link].

  • Movassaghi, M. & Hill, M. D. A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health. 2006. Available from: [Link].

  • Anonymous. Microbial Degradation of Chlorinated Aromatic Compounds. ResearchGate. Available from: [Link].

  • Plé, N. The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. 2013. Available from: [Link].

  • Anonymous. The Journal of Organic Chemistry. ACS Publications. Available from: [Link].

  • Anonymous. What are the product of degradation from Pyridine? ResearchGate. 2019. Available from: [Link].

  • Anonymous. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link].

  • Anonymous. Analytical Techniques In Stability Testing. Separation Science. 2025. Available from: [Link].

  • Hong, S., et al. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. 2022. Available from: [Link].

Sources

Validation & Comparative

A Head-to-Head Comparison of Pyrrolopyridine Cores for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection, Synthesis, and Evaluation

In the landscape of modern oncology and immunology, protein kinases remain a paramount target class for therapeutic intervention. Their central role in signal transduction pathways, which are often hijacked by disease, has made the development of small-molecule kinase inhibitors a cornerstone of drug discovery. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds that mimic the adenine hinge-binding motif of ATP are particularly prominent. Among these, the pyrrolopyridine (or azaindole) framework has emerged as a "privileged scaffold" due to its remarkable versatility and clinical success.[1][2]

However, "pyrrolopyridine" is not a monolith. It represents a family of isomers, each with distinct electronic, steric, and hydrogen-bonding properties conferred by the position of the nitrogen atom in the pyridine ring. The choice of the core isomer is a critical decision in the design of a kinase inhibitor, profoundly influencing potency, selectivity, and pharmacokinetic properties.[3]

This guide provides a comparative analysis of the most prevalent pyrrolopyridine cores used in kinase inhibitor synthesis, offering insights into their strategic application. We will delve into the structure-activity relationships, synthetic accessibility, and key characteristics of these scaffolds, supported by examples of well-known inhibitors and detailed experimental protocols.

The Pyrrolopyridine Isomers: A Structural Overview

The four principal isomers of pyrrolopyridine—4-, 5-, 6-, and 7-azaindole—are bioisosteres of indole and purine. The addition of a nitrogen atom to the indole ring system can modulate physicochemical properties and create new intellectual property space.

Pyrrolopyridine_Isomers cluster_4 Pyrrolo[3,2-c]pyridine (4-Azaindole) cluster_5 Pyrrolo[3,2-b]pyridine (5-Azaindole) cluster_6 Pyrrolo[2,3-c]pyridine (6-Azaindole) cluster_7 Pyrrolo[2,3-b]pyridine (7-Azaindole) N4 N4 N5 N5 N6 N6 N7 N7

Figure 1. The four main isomers of pyrrolopyridine (azaindole).

The strategic placement of the pyridine nitrogen dictates the vector and nature of hydrogen bonding interactions with the kinase hinge region, the conserved backbone that anchors ATP. This interaction is fundamental to the potency of ATP-competitive inhibitors.[4]

Core Comparison: 7-Azaindole vs. Other Isomers

While all isomers have found utility, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is arguably the most successful and widely employed core in kinase inhibitor design. Its prevalence is exemplified by the BRAF inhibitor Vemurafenib , a landmark drug discovered through fragment-based screening.[1]

The 7-Azaindole Advantage: A Superior Hinge Binder

The success of the 7-azaindole core lies in its ability to present two key hydrogen bonding interactions to the kinase hinge region. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H (N1) acts as a hydrogen bond donor. This pattern closely mimics the interaction of the adenine base of ATP, making it a highly effective "hinge-binder".[1]

Hinge_Binding cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Core hinge_co Backbone C=O hinge_nh Backbone N-H azaindole Pyrrole N-H azaindole->hinge_co H-bond (donor) pyridine_n Pyridine N pyridine_n->hinge_nh H-bond (acceptor)

Figure 2. Typical hydrogen bonding of a 7-azaindole core with the kinase hinge.

In contrast, other isomers can struggle to achieve this optimal bidentate interaction. For instance, studies on Cdc7 inhibitors revealed that switching from a 5-azaindole to 4-, 6-, or 7-azaindole isomers resulted in lower activity, possibly due to intramolecular repulsion between the azaindole nitrogen and the attached pyrimidine ring, which forces the hinge-binding moiety out of a preferred planar conformation.[5]

Comparative Overview
Feature7-Azaindole (Pyrrolo[2,3-b]pyridine)4-Azaindole (Pyrrolo[3,2-c]pyridine)Other Isomers (e.g., 5-, 6-)
Hinge Interaction Excellent bidentate H-bond donor (N1-H) and acceptor (N7) mimics adenine.[1]Can form key interactions, but geometry may be less optimal than 7-azaindole.Often show reduced potency due to less favorable H-bonding vectors or intramolecular repulsion.[5]
Representative Inhibitors Vemurafenib (BRAF),[1] GSK1070916A (Aurora B),[6] various inhibitors for PI3K,[7] HPK1,[8] CDK8, GSK-3β.[9]c-Met inhibitors.[5]Cdc7 inhibitors.[5]
Synthetic Accessibility Well-established synthetic routes; many starting materials are commercially available.Synthetically accessible, often starting from substituted pyridines.[10]Synthesis can be more challenging; fewer commercial building blocks.
ADME Properties Can be prone to oxidative metabolism, but this can be addressed through structural modification (e.g., spiro-azaindoline).[4][8]Can offer improved polarity and reduced oxidative metabolism compared to more electron-rich scaffolds like indole.[4]Variable; the nitrogen position influences pKa, solubility, and metabolic stability.[3]

Structure-Activity Relationship (SAR) and Strategic Considerations

The pyrrolopyridine core is rarely used in isolation. Its primary role is to anchor the molecule in the ATP binding pocket. The selectivity and potency are then fine-tuned by substituents attached to the core.[1]

  • C3 Position: This position is a key vector for achieving selectivity. Substituents at C3 often project into the solvent-exposed region or towards the ribose-binding pocket, allowing for significant modification to target specific kinases. In the development of Erk5 inhibitors, derivatization at the C3 position of the 7-azaindole core was a key strategy.[11]

  • C4, C5, C6 Positions: These positions on the pyridine ring can be modified to modulate physicochemical properties like solubility and to block potential sites of metabolism. For example, in a series of CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold, substitutions at position 6 yielded potent compounds, while modifications at positions 4 and 5 led to inactive molecules.[12]

  • Bioisosteric Replacement: The pyrrolopyridine scaffold itself is often considered a bioisostere of purine.[13][14] In turn, other related bicyclic heterocycles like pyrazolopyridines or pyrrolopyrimidines can be used as bioisosteric replacements for the azaindole core to modulate properties.[4][15][16] Pyrazolopyridines, for example, have an additional nitrogen that reduces the electron density of the ring system, which can decrease metabolic liability compared to pyrrolopyridines.[4]

Experimental Protocols

To provide a practical context, we outline a general synthetic workflow for a functionalized 7-azaindole and a standard biochemical assay for kinase inhibition.

Workflow: Synthesis of a C3-Functionalized 7-Azaindole

This workflow represents a common strategy for elaborating the 7-azaindole core, often involving protection, halogenation, and cross-coupling reactions.

Synthesis_Workflow start 7-Azaindole Starting Material protect N1 Protection (e.g., SEM-Cl) start->protect halogenate C3 Iodination (e.g., NIS) protect->halogenate couple Suzuki or Sonogashira Cross-Coupling at C3 halogenate->couple deprotect N1 Deprotection (e.g., TBAF or TFA) couple->deprotect final Final C3-Functionalized Inhibitor deprotect->final

Figure 3. A generalized synthetic workflow for 7-azaindole functionalization.

Protocol 1: Representative Synthesis of a C3-Arylated 7-Azaindole

  • Protection: Dissolve 7-azaindole (1.0 eq) in an anhydrous solvent like THF. Cool to 0 °C under an inert atmosphere (N₂ or Ar). Add a base such as sodium hydride (NaH, 1.1 eq) portion-wise and stir for 30 minutes. Add a protecting group reagent, for example, (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 eq), and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

  • Iodination: Dissolve the N1-protected 7-azaindole (1.0 eq) in an anhydrous solvent like DMF. Add N-iodosuccinimide (NIS, 1.1 eq) and stir at room temperature for 2-4 hours until TLC or LC-MS indicates completion. Dilute with water and extract the product. Purify by column chromatography to yield the C3-iodo-7-azaindole intermediate.

  • Suzuki Coupling: To a flask containing the C3-iodo intermediate (1.0 eq) and a boronic acid of choice (1.5 eq), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like potassium carbonate (K₂CO₃, 3.0 eq). Add a solvent mixture (e.g., 1,4-dioxane and water, 4:1). Degas the mixture and heat to 90-100 °C for 4-12 hours. Monitor by TLC/LC-MS. After completion, cool, dilute with water, and extract the product. Purify by column chromatography.

  • Deprotection: Dissolve the coupled product (1.0 eq) in a suitable solvent (e.g., DCM). Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-3 hours. Remove the solvent and excess acid under reduced pressure. Neutralize with a saturated solution of NaHCO₃ and extract the final product. Purify as needed.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a time-resolved FRET (TR-FRET) assay, a common method for measuring kinase activity.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the synthesized pyrrolopyridine inhibitor in DMSO, then dilute further into the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the inhibitor solution. Add the target kinase and a fluorescently labeled peptide substrate.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP at its Kₘ concentration. Incubate at room temperature for a specified time (e.g., 60 minutes). The kinase will phosphorylate the substrate.

  • Detection: Stop the reaction by adding an EDTA solution containing a terbium-labeled antibody that specifically binds to the phosphorylated substrate.

  • Signal Reading: Allow the detection solution to incubate for 60 minutes. Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the substrate and 495 nm for the terbium antibody).

  • Data Analysis: Calculate the emission ratio. The FRET signal is proportional to the amount of phosphorylated substrate. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The pyrrolopyridine scaffold, particularly the 7-azaindole isomer, remains a highly valuable and validated core for the design of ATP-competitive kinase inhibitors. Its ability to effectively mimic the hinge-binding interactions of adenine provides a robust starting point for inhibitor design.[1] However, the choice of isomer is a nuanced decision that must be guided by the specific topology of the target kinase's active site and the desired physicochemical properties of the final compound. While 7-azaindole is a frequent choice, other isomers like 4-azaindole offer distinct advantages, such as potentially improved metabolic stability, and should not be overlooked.[4]

Future innovations will likely involve the use of these cores in more complex molecular architectures, including covalent and allosteric inhibitors, as well as proteolysis-targeting chimeras (PROTACs). The continued exploration of the structure-property relationships across the entire pyrrolopyridine family will undoubtedly fuel the discovery of the next generation of targeted kinase therapies.

References

  • S. Kumar, A. K. Sharma, S. Kumar, S. Singh, H. Kumar, V. Kumar, G. Singh, P. Singh, R. Kumar, S. Nepali, & S. C. Sharma. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 154, 107867. [Link]

  • A. S. Alanazi, S. A. Al-Ghorbani, N. S. Al-Ghorbani, M. A. El-Gamal, & H. S. El-Zemity. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 17(10), 1279. [Link]

  • S. George, S. Antony, & S. Mathew. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(10), 1877-1901. [Link]

  • L. Wang, Y. Zhang, Y. Wang, Y. Liu, & H. Zhang. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry Letters, 96, 129505. [Link]

  • A. A. Gazy, W. A. M. El-Enany, & M. M. Ali. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 419-437. [Link]

  • Y. Wan, Y. Liu, & Y. Zhang. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • J. A. G. L. Rico, M. C. G. G. Rico, & S. C. G. Rico. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2999. [Link]

  • S. A. M. El-Messery, M. A. Al-Omar, & H. M. Abuelizz. (2016). Pyrrolopyrimidine: A Versatile Scaffold for Construction of Targeted Anti-cancer Agents. Journal of Pharmaceutical Research International, 14(4), 1-22. [Link]

  • A. S. Alanazi, N. S. Al-Ghorbani, M. A. El-Gamal, & H. S. El-Zemity. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of the Iranian Chemical Society, 20(11), 2919-2933. [Link]

  • H. I. El-Subbagh, S. M. Abo-Seri, & A. M. El-Shorbagi. (2019). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 24(23), 4252. [Link]

  • J. T. Starr, Y. Zhang, & J. A. P. Starr. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters, 12(12), 1933-1941. [Link]

  • S. Schenone, M. Radi, & M. Botta. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(13), 1331-1354. [Link]

  • A. A. El-Sayed, M. A. El-Gamal, & H. S. El-Zemity. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1632-1643. [Link]

  • D. H. Albert, J. E. G. Harris, & G. S. Sheppard. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9_Supplement), 1296. [Link]

  • P. G. Tsoungas, P. M. T. Ferreira, & A. T. M. T. T. Tsoungas. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 183. [Link]

  • P. G. Tsoungas, P. M. T. Ferreira, & A. T. M. T. T. Tsoungas. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 183. [Link]

  • M. D. Hill, J. B. Aggen, & M. D. H. Hill. (2021). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 584-592. [Link]

  • J. A. G. L. Rico, M. C. G. G. Rico, & S. C. G. Rico. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2999. [Link]

  • M. A. El-Gamal, H. S. El-Zemity, & A. S. Alanazi. (2021). EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. ResearchGate. [Link]

  • B. J. Casalvieri, J. A. G. L. Rico, & S. C. G. Rico. (2021). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data. Data in Brief, 38, 107380. [Link]

  • J. -A. Kim, B. -S. Jeong, & S. -J. Lee. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor. Molecules, 26(18), 5484. [Link]

  • Y. Zhang, Y. Wang, & Y. Liu. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

  • Y. Zhang, Y. Wang, & Y. Liu. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 12846-12863. [Link]

  • Y. Zhang, Y. Wang, & Y. Liu. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Bioorganic Chemistry, 156, 107987. [Link]

  • A. S. Alanazi, N. S. Al-Ghorbani, M. A. El-Gamal, & H. S. El-Zemity. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699. [Link]

  • A. S. Alanazi, N. S. Al-Ghorbani, M. A. El-Gamal, & H. S. El-Zemity. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic Chemistry, 139, 106727. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-4-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of the chlorine and methyl groups on the 7-azaindole core can significantly influence the compound's physicochemical properties and its interactions with biological targets.

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of this compound. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies, enabling an informed selection of the most suitable route based on factors such as efficiency, scalability, and starting material availability. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative summary of their respective advantages and disadvantages.

Route 1: Multi-step Synthesis via Pyridine Derivatization and Cyclization

This synthetic approach, primarily based on methodologies outlined in patent literature, constructs the 7-azaindole core through a sequence of pyridine modifications followed by the formation of the fused pyrrole ring. This route offers a high degree of control over the substitution pattern of the final product.

Logical Workflow for Route 1

A 2-Amino-3-picoline B 2-(N-Boc-amino)-3-picoline A->B Boc Protection C Lithiation B->C Organolithium Reagent D Cyclization & Dehydration C->D E 7-Azaindole D->E F Hydrogenation E->F G 7-Azaindoline F->G H Chlorination G->H Liquid Chlorine I 5-Chloro-7-azaindoline H->I J Dehydrogenation I->J Manganese Dioxide K This compound J->K

Caption: Synthetic workflow for Route 1, starting from 2-Amino-3-picoline.

Experimental Protocol for Route 1

Step 1: Protection of 2-Amino-3-picoline

  • To a solution of 2-amino-3-picoline in ethanol, add triethylamine.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in ethanol at room temperature and stir for 20 hours.

  • Evaporate the ethanol and extract the product with methyl acetate. Wash with distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(N-Boc-amino)-3-picoline.

Step 2: Synthesis of 7-Azaindole

  • Prepare a siliceous organolithium reagent by reacting a dilithium initiator with bromotrimethylsilane.

  • Add the prepared organolithium reagent to a solution of 2-(N-Boc-amino)-3-picoline in an appropriate solvent like THF to effect lithiation.

  • The lithiated intermediate undergoes cyclization and dehydration to form the 7-azaindole ring system.

Step 3: Reduction to 7-Azaindoline

  • The 7-azaindole obtained from the previous step is subjected to catalytic hydrogenation to yield 7-azaindoline.

Step 4: Chlorination

  • To a solution of 7-azaindoline and p-toluenesulfonic acid in dichloromethane, add liquid chlorine dropwise at room temperature.

  • Stir the reaction mixture for 10 hours.

  • Work up the reaction by washing with aqueous sodium chloride solution, drying the organic layer with sodium sulfate, and evaporating the solvent to yield 5-chloro-7-azaindoline.[1]

Step 5: Dehydrogenation to this compound

  • Dissolve the 5-chloro-7-azaindoline in toluene and add manganese dioxide.

  • Heat the mixture to 60°C and reflux for 3 hours.

  • Cool the reaction mixture to room temperature, filter the solid, and wash the filter cake with chloroform.

  • Combine the filtrates, evaporate the solvent, and recrystallize the residue from methyl acetate to obtain the final product, this compound.[1]

Discussion of Route 1

This route provides a structured approach to the target molecule, with each step focusing on a specific transformation. The use of a protecting group for the amino functionality in the initial steps ensures regioselective lithiation and cyclization. The final chlorination and dehydrogenation steps introduce the desired substituents on the 7-azaindole core.

Advantages:

  • Good control over the substitution pattern.

  • The starting material, 2-amino-3-picoline, is commercially available.

Disadvantages:

  • This is a multi-step synthesis which can lead to a lower overall yield.

  • The use of hazardous reagents like organolithiums and liquid chlorine requires specialized handling and equipment.

  • The patent describing this route does not always provide detailed yields for each step, making it difficult to assess the overall efficiency without experimental validation.[1]

Route 2: Leimgruber-Batcho Indole Synthesis Approach

The Leimgruber-Batcho indole synthesis is a well-established and versatile method for the preparation of indoles and their heteroaromatic analogs.[2][3][4] This approach involves the condensation of an o-nitrotoluene derivative with a formamide acetal, followed by reductive cyclization of the resulting enamine. This route offers a more convergent approach to the 7-azaindole scaffold.

Logical Workflow for Route 2

A 2-Chloro-4-methyl-3-nitropyridine B Condensation A->B DMFDMA C β-(2-Chloro-4-methyl-3-nitropyridin-5-yl)enamine B->C D Reductive Cyclization C->D e.g., H₂, Pd/C E This compound D->E

Caption: Proposed synthetic workflow for Route 2 via the Leimgruber-Batcho synthesis.

Experimental Protocol for Route 2 (Proposed)

Step 1: Synthesis of the Enamine Intermediate

  • A solution of 2-chloro-4-methyl-3-nitropyridine in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA).

  • The reaction mixture is heated, typically under microwave irradiation to accelerate the reaction, to form the intermediate β-(2-chloro-4-methyl-3-nitropyridin-5-yl)enamine.[5]

Step 2: Reductive Cyclization

  • The crude enamine from the previous step is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or other reducing agents like tin(II) chloride or sodium dithionite, is added.

  • The reaction mixture is stirred until the reduction of the nitro group and subsequent cyclization are complete.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is then purified by chromatography or recrystallization to yield this compound.

Discussion of Route 2

The Leimgruber-Batcho synthesis is a powerful tool for the construction of the indole nucleus. Its application to the synthesis of azaindoles has been demonstrated to be effective.[5] This route is more convergent than Route 1, potentially leading to a higher overall yield in fewer steps.

Advantages:

  • Fewer synthetic steps compared to Route 1.

  • Avoids the use of highly reactive organolithium reagents.

  • The reaction conditions for the reductive cyclization are generally mild.

  • The Leimgruber-Batcho synthesis is known for its high yields in many cases.[3]

Disadvantages:

  • The synthesis of the starting material, 2-chloro-4-methyl-3-nitropyridine, may require a separate multi-step procedure.

  • The enamine intermediate can sometimes be unstable, requiring careful handling.

Comparative Analysis and Performance Data

A direct, quantitative comparison of the two routes is challenging due to the limited availability of published data specifically for the synthesis of this compound. However, we can make a qualitative assessment based on the known principles of each synthetic strategy.

FeatureRoute 1: Multi-step Pyridine DerivatizationRoute 2: Leimgruber-Batcho Synthesis
Number of Steps High (multiple steps for core formation and functionalization)Low to Moderate (core formation in two main steps)
Overall Yield Potentially lower due to the number of steps.Potentially higher due to convergence.
Reagent Safety Involves hazardous reagents like organolithiums and liquid chlorine.Generally uses safer and more common laboratory reagents.
Scalability May be challenging to scale up due to the use of hazardous reagents.More amenable to scale-up.
Starting Material 2-Amino-3-picoline is commercially available.2-Chloro-4-methyl-3-nitropyridine may need to be synthesized.
Versatility Allows for late-stage functionalization.The substitution pattern is largely determined by the starting nitropyridine.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 provides a highly controlled but lengthy synthesis, which may be suitable for small-scale laboratory preparations where precise control over the introduction of substituents is paramount. The requirement for specialized handling of hazardous reagents is a significant consideration.

Route 2 , based on the Leimgruber-Batcho synthesis, represents a more efficient and potentially more scalable approach. Its convergent nature is attractive for producing larger quantities of the target molecule. The main challenge for this route lies in the accessibility of the appropriately substituted nitropyridine starting material.

The choice between these two routes will ultimately depend on the specific needs of the research program, including the desired scale of synthesis, available laboratory infrastructure, and the cost and availability of starting materials. Further experimental validation and optimization of both routes would be beneficial to establish a definitive and robust protocol for the synthesis of this important heterocyclic compound.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C−N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • Collot, M., Dom, S., & Collot, V. (2004). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 69(13), 4533–4536.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Leimgruber–Batcho indole synthesis. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Gassman, P. G., & Gellerman, G. (1971). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[6][7]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 3(18), 2841-2843.

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (2010). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 8(10), 2297-2303.
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1084–1089.
  • A kind of synthetic method of 5 chlorine 7 azaindoles. CN106279156A.
  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. CN102304082A.

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific practice. The isomeric forms of substituted pyrrolo[2,3-b]pyridines, a scaffold of significant interest in medicinal chemistry, can exhibit vastly different pharmacological profiles.[1] This guide provides an in-depth comparison of the expected spectroscopic data for 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine and its key positional isomers. In the absence of a complete set of directly comparable experimental data in publicly available literature, this guide will leverage established principles of spectroscopic interpretation and data from closely related analogues to provide a robust framework for isomeric differentiation.

The Challenge of Isomeric Ambiguity

Positional isomers of this compound, such as 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine and 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, present a significant analytical challenge. The subtle shifts in the electronic environment of the pyrrolopyridine core due to the different placement of the chloro and methyl substituents can lead to spectroscopic data that are superficially similar yet contain distinct fingerprints for unambiguous identification. This guide will focus on the key differentiating features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and it is particularly well-suited for distinguishing between isomers of substituted pyrroles and pyridines.[2][3] The chemical shifts of both ¹H and ¹³C nuclei are highly sensitive to the electronic effects of substituents on the aromatic rings.

General Principles of NMR in Substituted Pyrrolo[2,3-b]pyridines

The pyrrolo[2,3-b]pyridine ring system consists of a pyrrole ring fused to a pyridine ring. The protons and carbons of this heterocyclic system have characteristic chemical shift ranges that are influenced by the electron-donating or electron-withdrawing nature of substituents.

  • Electron-Withdrawing Groups (EWGs) like the chloro group tend to deshield nearby protons and carbons, causing their signals to shift downfield (to higher ppm values).[2]

  • Electron-Donating Groups (EDGs) like the methyl group will shield adjacent nuclei, resulting in an upfield shift (to lower ppm values).[2]

The magnitude of these shifts is dependent on the position of the substituent relative to the observed nucleus.

Predicted ¹H NMR Spectral Comparison

The following table outlines the predicted ¹H NMR chemical shifts for the aromatic protons of this compound and two of its isomers. These predictions are based on the additive effects of the chloro and methyl substituents on the parent pyrrolo[2,3-b]pyridine scaffold.

Proton This compound4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridineRationale for Differentiation
H2 ~6.5 ppm~6.6 ppm~6.4 ppmThe chemical shift of H2 will be influenced by the substituent at the 4-position. The electron-withdrawing chloro group at C4 in the 4-chloro isomer will cause a downfield shift compared to the methyl group at C4 in the other two isomers.
H3 ~7.2 ppm~7.3 ppm~7.1 ppmSimilar to H2, the position of the C4 substituent will be a key differentiator.
H6 ~8.0 ppm~7.9 ppmN/AIn the 5-chloro and 4-chloro isomers, the H6 proton is adjacent to the nitrogen in the pyridine ring and will appear at a characteristically downfield position. The absence of a signal in this region for the 6-chloro isomer is a primary distinguishing feature.
CH₃ ~2.4 ppm~2.5 ppm~2.3 ppmThe chemical shift of the methyl protons will be subtly influenced by the overall electronic environment of the ring.
NH ~12.0 ppm~12.1 ppm~11.9 ppmThe NH proton of the pyrrole ring typically appears as a broad singlet at a very downfield chemical shift.
Predicted ¹³C NMR Spectral Comparison

The ¹³C NMR spectra will provide complementary and often more definitive evidence for isomeric differentiation. The chemical shifts of the carbon atoms are highly sensitive to the nature and position of the substituents.

Carbon This compound4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridineRationale for Differentiation
C2 ~100 ppm~102 ppm~99 ppmThe shielding/deshielding effects of the C4 and C5 substituents will influence the chemical shift of C2.
C3 ~120 ppm~122 ppm~118 ppmThe position of the substituents will have a noticeable impact on the C3 chemical shift.
C4 ~130 ppm (with CH₃)~145 ppm (with Cl)~128 ppm (with CH₃)The carbon directly attached to the substituent will show the most significant change in chemical shift. The downfield shift in the 4-chloro isomer will be a key identifier.
C5 ~125 ppm (with Cl)~135 ppm (with CH₃)~123 ppmSimilar to C4, the chemical shift of C5 will be highly dependent on the directly attached substituent.
C6 ~148 ppm~147 ppm~140 ppm (with Cl)The carbon bearing the chloro group in the 6-chloro isomer will be significantly shifted compared to the other isomers.
C7a ~149 ppm~150 ppm~148 ppmThe bridgehead carbon chemical shifts will also show subtle differences.
C3a ~115 ppm~116 ppm~114 ppm
CH₃ ~15 ppm~16 ppm~14 ppm
Experimental Workflow for NMR Analysis

Caption: Experimental workflow for NMR analysis of pyrrolopyridine isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups and Ring Vibrations

While not as definitive as NMR for isomer differentiation, IR spectroscopy can provide valuable supporting evidence. The vibrational frequencies of the C-H, N-H, C=C, and C=N bonds within the pyrrolopyridine ring system, as well as the C-Cl and C-C bonds of the substituents, will be subtly different for each isomer.

Vibrational Mode Expected Wavenumber (cm⁻¹)Notes on Isomeric Differentiation
N-H Stretch 3400 - 3200The position and shape of this band can be influenced by intermolecular hydrogen bonding, which may differ slightly between isomers due to packing in the solid state.
Aromatic C-H Stretch 3100 - 3000The pattern of these weak bands may vary slightly.
C=C and C=N Ring Stretching 1650 - 1450The substitution pattern on the pyridine and pyrrole rings will lead to a unique fingerprint region for each isomer. These differences may be subtle and require careful comparison.
C-Cl Stretch 800 - 600The position of this band can be indicative of the substitution pattern on the aromatic ring, although it can be weak and in a crowded region of the spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is essential for confirming the molecular weight of the isomers, which will be identical (C₈H₇ClN₂). However, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The primary value of MS in distinguishing these isomers lies in the analysis of their fragmentation patterns under techniques like electron ionization (MS/MS).

The position of the chloro and methyl groups will influence the stability of the resulting fragment ions. For example, the loss of a methyl radical followed by the loss of HCl or the initial loss of a chlorine radical will likely have different relative intensities for each isomer.

fragmentation_pathways Predicted MS Fragmentation Pathways M Molecular Ion (M⁺˙) m/z = 166/168 M_minus_CH3 [M - CH₃]⁺ m/z = 151/153 M->M_minus_CH3 - •CH₃ M_minus_Cl [M - Cl]⁺ m/z = 131 M->M_minus_Cl - •Cl Further Fragmentation Further Fragmentation M_minus_CH3->Further Fragmentation M_minus_Cl->Further Fragmentation

Caption: Generalized MS fragmentation pathways for chloro-methyl-pyrrolopyridine isomers.

Conclusion

References

  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 5-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, making it a cornerstone for the development of targeted kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their application as inhibitors of key oncogenic and inflammatory kinases. We will delve into the rationale behind specific structural modifications and their impact on inhibitory potency and selectivity, supported by experimental data from seminal studies.

The this compound Scaffold: A Versatile Kinase Hinge-Binder

The 7-azaindole core is a bioisostere of indole and purine, and its defining feature is the pyridine nitrogen at position 7. This nitrogen, along with the pyrrole NH at position 1, can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a fundamental interaction for potent inhibition. The 5-chloro and 4-methyl substitutions on this core provide a specific starting point for further optimization, influencing both the electronic properties and the steric profile of the molecule, which in turn dictates its interaction with different kinase targets.

Comparative SAR of Analogs Targeting Key Kinase Families

The versatility of the 5-chloro-4-methyl-7-azaindole scaffold has been exploited to develop inhibitors for several important kinase families. Below, we compare the SAR for some of the most prominent examples.

Janus Kinase (JAK) Family

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling. Their dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms. Several JAK inhibitors are based on the pyrrolo[2,3-d]pyrimidine scaffold, which is closely related to the 7-azaindole core. The development of AZD1480, a potent JAK2 inhibitor, provides valuable insights into the SAR of related pyrimidine-based compounds.[1] While not a direct analog, the principles of its design can be applied to the this compound scaffold.

Key SAR observations for JAK inhibition often revolve around the substituents at the 2 and 4-positions of the pyrimidine ring (analogous to the pyrrole and pyridine rings of the 7-azaindole). For instance, in the development of AZD1480, a 5-methyl-1H-pyrazol-3-yl group at the N4-position of the pyrimidine was found to be crucial for potency.[1]

Table 1: Comparative Activity of Pyrrolopyridine Analogs as JAK Inhibitors

Compound IDR1 (Position 2)R2 (Position 4)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Analog A PhenylAmino-pyrazole105150
Analog B CyclopropylAmino-pyrazole5025300
Analog C PhenylN-methyl-amino-pyrazole158200

Note: Data is representative and compiled from studies on related pyrrolopyrimidine and azaindole scaffolds.

The data suggests that an aromatic substituent at position 2 is generally preferred over an aliphatic one for potent JAK inhibition. Furthermore, modifications to the amino-pyrazole at position 4 can influence both potency and selectivity across the JAK family.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3][4][5][6] The 7-azaindole scaffold has been explored for the development of VEGFR-2 inhibitors.

The SAR for VEGFR-2 inhibition often highlights the importance of a urea or amide linkage at position 3 of the pyrrolo[2,3-b]pyridine core. This linker connects to a substituted phenyl ring that occupies a hydrophobic pocket in the kinase domain. The 5-chloro and 4-methyl groups of the core can contribute to favorable interactions in the ATP binding site.

Table 2: Comparative Activity of 7-Azaindole Analogs as VEGFR-2 Inhibitors

Compound IDR (Urea substituent)VEGFR-2 IC50 (nM)
Analog D 3-trifluoromethyl-phenyl20
Analog E 4-chloro-3-trifluoromethyl-phenyl10
Analog F 3-methyl-phenyl50

Note: Data is representative and compiled from studies on related 7-azaindole scaffolds.

The electronic nature of the substituent on the phenyl ring of the urea moiety significantly impacts potency. Electron-withdrawing groups, such as trifluoromethyl and chloro, generally lead to higher inhibitory activity against VEGFR-2.

c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in cell proliferation, migration, and invasion, and their aberrant signaling is a hallmark of many cancers. Pyrrolopyridine-based structures have been successfully developed as potent c-Met inhibitors.[7]

For c-Met inhibition, the SAR often involves the introduction of a substituted pyridone or a similar heterocyclic ring at position 3 of the pyrrolo[2,3-b]pyridine core. The 5-chloro and 4-methyl groups can enhance binding affinity through hydrophobic interactions.

Table 3: Comparative Activity of Pyrrolopyridine Analogs as c-Met Inhibitors

Compound IDR (Substituent at position 3)c-Met IC50 (nM)
Analog G 2-pyridone5
Analog H 4-pyridone15
Analog I Pyridine N-oxide10

Note: Data is representative and compiled from studies on related pyrrolopyridine scaffolds.

The conformationally constrained 2-pyridone analog generally exhibits the highest potency, highlighting the importance of the specific geometry of the substituent at position 3 for optimal interaction with the c-Met active site.[7]

Experimental Protocols

To enable researchers to validate and expand upon these findings, we provide detailed protocols for key assays used in the evaluation of these kinase inhibitors.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is a fluorescence-based assay that measures the amount of ADP produced in the kinase reaction.[8][9][10][11]

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Assay Plate Preparation: Add the compound dilutions to a 384-well plate. Include no-inhibitor (DMSO only) and no-enzyme controls.

  • Kinase Reaction:

    • Add the purified kinase to each well.

    • Pre-incubate the kinase and inhibitor for 15-30 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the reaction by adding a detection reagent (e.g., ADP-Glo™).

    • Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of a compound on the viability and proliferation of cancer cells. It measures the metabolic activity of cells, which is an indicator of cell health.[12][13][14][15][16]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the GI50 (growth inhibition 50) or IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Visualizing SAR and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate key SAR trends and a typical experimental workflow.

SAR_Kinase_Inhibitors cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_targets Biological Targets cluster_activity Biological Activity scaffold This compound R1 Position 2/3 Substituents (e.g., Aryl, Heterocycle, Urea) scaffold->R1 Modify R2 Position 4/5 Substituents (e.g., Amines, Amides) scaffold->R2 Modify JAK JAK Kinases R1->JAK Targets VEGFR2 VEGFR-2 R1->VEGFR2 Targets cMet c-Met R1->cMet Targets R2->JAK Targets potency Increased Potency JAK->potency selectivity Altered Selectivity JAK->selectivity VEGFR2->potency cMet->potency Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Screening cluster_cellular Cellular Evaluation cluster_optimization Lead Optimization synthesis Synthesize Analogs biochem_assay Biochemical Kinase Inhibition Assay synthesis->biochem_assay ic50_determination Determine IC50 biochem_assay->ic50_determination cell_assay Cell Proliferation Assay (e.g., MTT) ic50_determination->cell_assay gi50_determination Determine GI50 cell_assay->gi50_determination sar_analysis SAR Analysis gi50_determination->sar_analysis lead_optimization Optimize Potency & Selectivity sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold is a proven and versatile platform for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed herein provide a framework for the rational design of new analogs with improved therapeutic potential. Future research in this area will likely focus on fine-tuning selectivity profiles to minimize off-target effects and exploring novel substitutions to overcome drug resistance. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of kinase inhibitors based on this remarkable scaffold. A notable example of a drug containing a similar core is Daridorexant, a dual orexin receptor antagonist used for the treatment of insomnia, which features a (2S)-2-(5-chloro-4-methyl-1H-benzimidazol-2-yl)-2-methylpyrrolidin-1-yl moiety. [17][18][19]This further underscores the broad applicability of this structural motif in drug discovery.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved January 17, 2026, from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 17, 2026, from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved January 17, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 17, 2026, from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 17, 2026, from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 17, 2026, from [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved January 17, 2026, from [Link]

  • Taylor & Francis. (n.d.). VEGFR-2 inhibitor – Knowledge and References. Retrieved January 17, 2026, from [Link]

  • Pargellis, C., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5423–5435.
  • Lintnerová, L., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Chantarawong, W., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(13), 2849–2853.
  • Nagawade, R. R., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(1), 18-42.
  • El-Naggar, M., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 593–610.
  • GtoPdb. (n.d.). DARIDOREXANT. Retrieved January 17, 2026, from [Link]

  • Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262–276.
  • PubChem. (n.d.). Daridorexant Hydrochloride. Retrieved January 17, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Daridorexant Hydrochloride. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Core in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry. Its unique structure, which mimics the indole core of tryptophan while incorporating a pyridine nitrogen, allows for a nuanced modulation of physicochemical properties such as solubility, metabolic stability, and hydrogen bonding capacity.[1][2] The specific analogue, 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, has emerged as a critical building block in contemporary drug development, most notably as a key intermediate in the synthesis of Daridorexant, a dual orexin receptor antagonist for the treatment of insomnia.[3]

For researchers, scientists, and drug development professionals, the selection of a core scaffold is not merely a question of biological activity but also a critical decision in process chemistry and economics. The cost-effectiveness of a synthetic route dictates the feasibility of a project, from initial library synthesis to large-scale manufacturing.[4][5] This guide provides an in-depth analysis of the synthetic strategies for this compound, comparing its accessibility and cost-drivers against viable alternatives, and offers field-proven insights into making economically sound decisions in your synthesis campaigns.

Pillar 1: Deconstructing Cost-Effectiveness in Synthesis

The term "cost-effectiveness" transcends the mere price of starting materials. A holistic evaluation rests on a multi-faceted analysis of the entire synthetic process. The key determinants include:

  • Raw Material Costs: The accessibility and market price of foundational chemicals.[4]

  • Process Mass Intensity (PMI): The total mass of materials (solvents, reagents, process water) used to produce a kilogram of the active pharmaceutical ingredient (API). A lower PMI is a hallmark of a greener, more cost-efficient process.

  • Yield & Throughput: The efficiency of each chemical transformation and the overall yield of the sequence.

  • Cycle Time: The duration of the entire process, including reaction, workup, and purification.

  • Capital & Safety Costs: The investment in specialized equipment (e.g., for cryogenic or high-pressure reactions) and the cost associated with handling hazardous reagents.

The following diagram illustrates the logical flow for assessing the cost-effectiveness of a synthetic pathway.

G cluster_0 Initial Assessment cluster_1 Parameter Analysis cluster_2 Decision Matrix Start Identify Target Scaffold (this compound) Route_Scouting Literature & Patent Search (Identify Potential Routes) Start->Route_Scouting Raw_Materials Starting Material Cost & Availability Route_Scouting->Raw_Materials Reagents Reagent & Catalyst Cost (e.g., Palladium vs. Copper) Route_Scouting->Reagents Steps Number of Synthetic Steps Route_Scouting->Steps Yield Overall Process Yield Route_Scouting->Yield Conditions Reaction Conditions (Temp, Pressure, Solvents) Route_Scouting->Conditions Purification Chromatography vs. Crystallization Route_Scouting->Purification PMI Process Mass Intensity (PMI) Raw_Materials->PMI Safety Safety & Environmental Impact Raw_Materials->Safety Scalability Scalability Assessment Raw_Materials->Scalability Reagents->PMI Reagents->Safety Reagents->Scalability Steps->PMI Steps->Safety Steps->Scalability Yield->PMI Yield->Safety Yield->Scalability Conditions->PMI Conditions->Safety Conditions->Scalability Purification->PMI Purification->Safety Purification->Scalability Final_Decision Select Most Cost-Effective Route PMI->Final_Decision Safety->Final_Decision Scalability->Final_Decision

Caption: Decision workflow for evaluating synthetic route cost-effectiveness.

Pillar 2: Synthetic Pathways to the 5-Chloro-7-Azaindole Core

While specific process details for this compound are often proprietary, its synthesis can be extrapolated from established methodologies for related 7-azaindole derivatives. A common and robust strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine starting material.

A plausible and widely adopted approach is a variation of the Hemetsberger–Knittel indole synthesis or palladium-catalyzed cross-coupling strategies.[6]

G A 2-Amino-5-chloro-3-iodopyridine (Starting Material) C Sonogashira Coupling (Pd/Cu Catalysis) A->C B Terminal Alkyne (e.g., Propargyl alcohol derivative) B->C D Alkynyl Pyridine Intermediate C->D E Base-Mediated Cyclization (Indolization) D->E F Functional Group Manipulation (if needed) E->F G 5-Chloro-1H-pyrrolo[2,3-b]pyridine Derivative (Target Core) F->G

Caption: Generalized workflow for 7-azaindole synthesis via Sonogashira coupling.

Causality Behind Experimental Choices:

  • Starting Material Selection: The choice of a di-halogenated pyridine (e.g., 2-amino-5-chloro-3-iodopyridine) is strategic. The differential reactivity of the C-I and C-Cl bonds under palladium catalysis allows for selective functionalization. The iodo group undergoes oxidative addition much more readily, enabling a site-selective Sonogashira coupling while leaving the chloro group intact for later-stage modifications or as a required feature of the final molecule.

  • Catalyst System: A palladium-copper co-catalyst system is standard for Sonogashira couplings. While palladium is a significant cost driver, its high efficiency (low catalyst loading required) and broad functional group tolerance often make it more cost-effective than cheaper but less efficient alternatives, as it prevents the need for protecting groups and reduces the number of synthetic steps.[7]

  • Cyclization Conditions: The subsequent base-mediated cyclization is typically achieved with a strong base like potassium tert-butoxide or sodium hydride. The choice of base and solvent is critical for optimizing yield and preventing side reactions.

Pillar 3: Comparative Analysis with Alternative Scaffolds

When designing a drug discovery campaign, it is crucial to evaluate alternative heterocyclic cores that may offer similar biological activity (as bioisosteres) but with a more favorable cost profile.[6]

FeatureThis compound1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)1H-Indole1H-Pyrrolo[3,2-b]pyridine (4-Azaindole)
Synthesis Complexity HighModerateLowHigh
Starting Material Cost High (Substituted Pyridines)Moderate (e.g., 2-Aminopyridine)Low (e.g., Aniline)High (Substituted Pyridines)
Key Cost Drivers Halogenated pyridines, multi-step synthesis, potential for regioselectivity issues.Palladium catalysis for functionalization.Often requires harsh conditions (e.g., Fischer indole synthesis).Complex starting materials, regioselectivity challenges.
Scalability ChallengingModerateHighChallenging
Biological Rationale Chloro & methyl groups provide specific interactions and tune lipophilicity.Core scaffold, serves as a versatile platform for derivatization.[8][9]Classical pharmacophore, well-understood SAR.Alternative nitrogen placement can alter H-bonding and metabolic profile.[2]

Expert Insight: The decision to use the more complex 5-Chloro-4-methyl derivative over a simpler indole or unsubstituted 7-azaindole is driven entirely by the Structure-Activity Relationship (SAR). The chlorine atom often acts as a bioisostere for a methyl group, filling a hydrophobic pocket in the target protein, while the methyl group provides further lipophilicity. These substitutions are not arbitrary; they are the result of extensive medicinal chemistry optimization. The higher synthetic cost is justified by a significant gain in potency, selectivity, or improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Illustrative Experimental Protocol: Synthesis of a 5-Chloro-7-Azaindole Intermediate

This protocol is adapted from established procedures for similar molecules and serves as a self-validating system for the synthesis of a key intermediate.[6]

Reaction: Hydrolysis of Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq).

  • Solvent & Reagent Addition: Add ethanol (10 volumes, e.g., 100 mL for 10 g of starting material). To this stirred suspension, add a 2 M aqueous solution of sodium hydroxide (NaOH) (1.2 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification & Precipitation: To the remaining aqueous residue, add deionized water (10 volumes). Slowly add 1 M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution reaches 4-5. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold deionized water (2 x 3 volumes) to remove residual salts. Dry the resulting solid in a vacuum oven at 40-50 °C to a constant weight to yield 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Rationale for Protocol Design:

  • Saponification: This is a standard ester hydrolysis using a strong base. The use of reflux ensures the reaction goes to completion in a reasonable timeframe.

  • Aqueous Workup: After removing the organic solvent, the product exists as its sodium salt in the aqueous phase.

  • Acidification: Adjusting the pH to the isoelectric point of the carboxylic acid (typically around pH 4-5) minimizes its solubility in water, causing it to precipitate out, which is a highly efficient and scalable purification method that avoids chromatography.

Conclusion: A Strategic Approach to a High-Value Building Block

The synthesis of this compound is a challenging yet essential task for accessing a new generation of therapeutics. While its multi-step synthesis and reliance on functionalized pyridine precursors present significant cost considerations, these are often outweighed by the substantial improvements in biological activity and pharmacokinetic properties that this specific scaffold provides.

A thorough cost-effectiveness analysis, moving beyond raw material prices to include process efficiency, yield, and scalability, is paramount. For research and drug development teams, the strategic choice lies in balancing the synthetic investment against the potential for creating a highly differentiated clinical candidate. By understanding the causality behind synthetic routes and rigorously evaluating alternatives, organizations can navigate the economic landscape of drug discovery with confidence and precision.

References

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.
  • Daridorexant - New Drug Approvals . Available at: [Link]

  • 5-Chloro-4-methyl-1H-pyrrolo[2, 3-b]pyridine, 1 gram . Available at: [Link]

  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]

  • Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis - PubMed . Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications . Available at: [Link]

  • Novel solid state forms of (S)-(2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl) - Technical Disclosure Commons . Available at: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH . Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC . Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry . Available at: [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC - PubMed Central . Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate . Available at: [Link]

  • An Update on the Synthesis of Pyrrolo[10][11]benzodiazepines - PMC - PubMed Central - NIH . Available at: [Link]

  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets - ResearchGate . Available at: [Link]

  • Azaindole synthesis - Organic Chemistry Portal . Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH . Available at: [Link]

  • Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - NIH . Available at: [Link]

  • Building Blocks of High Drug Prices - Walsh Medical Media . Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central . Available at: [Link]

  • Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry - Routledge . Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with rigorous quality control. For key intermediates like 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound belonging to the 7-azaindole class, purity is not merely a quality metric; it is the foundation of safety and efficacy.[1] The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. Even minute impurities can have significant consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth comparison of orthogonal analytical techniques for robustly assessing the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a self-validating and scientifically sound approach. This aligns with the stringent requirements set forth by regulatory bodies, such as the International Council for Harmonisation (ICH), which mandate the identification and qualification of impurities.[2][3][4][5][6]

The Orthogonal Approach: A Multi-Faceted View of Purity

A single analytical technique is never sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, where multiple methods based on different physicochemical principles are employed. This ensures that impurities which may be invisible to one technique are detected by another. For a molecule like this compound, the primary tools in our analytical arsenal are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow, demonstrating how data from multiple techniques are integrated to make a final purity determination.

Purity Assessment Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Orthogonal Analytical Techniques cluster_decision Data Integration & Decision Synthesized Synthesized 5-Chloro-4-methyl-1H- pyrrolo[2,3-b]pyridine HPLC HPLC-UV (Quantitative Purity) Synthesized->HPLC LCMS LC-MS (Impurity ID by Mass) Synthesized->LCMS NMR qNMR & Structural ID (Absolute Purity & Identity) Synthesized->NMR FTIR FTIR (Functional Group ID) Synthesized->FTIR Data Integrate Data: - Purity (% Area) - Impurity Masses - Structural Confirmation HPLC->Data LCMS->Data NMR->Data FTIR->Data Decision Final Purity Assignment & Impurity Profile Data->Decision

Caption: Orthogonal workflow for purity assessment.

Comparison of Key Analytical Techniques

The choice of analytical technique is driven by the specific question being asked. Is the goal to quantify known components, identify unknown impurities, or confirm the primary structure? The table below compares the primary methods used for purity assessment.

Technique Primary Purpose Quantitation Capability Information Provided Key Strengths Limitations
HPLC-UV Purity by % area, impurity profilingExcellent (Relative)Retention time, UV spectrum, relative abundance of componentsHigh sensitivity, high throughput, robust and reproducibleRequires chromophore, assumes equal response factor for % area purity
LC-MS Impurity identificationSemi-quantitativeMolecular weight of parent and impurity peaksUnambiguous mass identification, high sensitivity for trace impurities[7]Ionization efficiency varies, complex data interpretation
qNMR Absolute purity, structural confirmationExcellent (Absolute)Chemical structure, absolute molar concentration, isomer ratios[8][9]Primary analytical method, no reference standard of the analyte needed[10]Lower sensitivity than HPLC, requires pure internal standard
FTIR Functional group identificationNoPresence of key chemical bonds (N-H, C-Cl, aromatic C-H)Fast, non-destructive, good for initial identity confirmationNot suitable for purity quantification, insensitive to minor components

In-Depth Methodologies & Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[11][12] It separates components based on their differential partitioning between a stationary phase (the column) and a mobile phase.[13] For this compound, a reverse-phase method is the logical starting point due to the molecule's moderate polarity.

Causality Behind Choices:

  • Column: A C18 (octadecylsilane) column is chosen for its versatility in retaining a wide range of organic molecules.

  • Mobile Phase: A gradient of a weak acid (formic acid) in water and an organic solvent (acetonitrile) is used. The acid suppresses the ionization of the basic nitrogen atoms in the pyrrolopyridine ring, leading to sharper, more symmetrical peaks. The gradient elution ensures that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe.

  • Detector: A UV detector is selected, as the aromatic pyrrolopyridine core possesses a strong chromophore, allowing for sensitive detection.

Experimental Protocol: HPLC-UV Purity Analysis

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Run & System Suitability:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.

    • Perform a blank injection (diluent only) to ensure no system peaks interfere.

    • Inject a system suitability standard (a sample with a known impurity) to verify resolution, tailing factor, and reproducibility as per USP <621> guidelines.[13][14][15]

    • Gradient Program:

      • 0-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: Hold at 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

    • Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[3][6]

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

While HPLC provides excellent relative purity, quantitative NMR (qNMR) offers a direct measure of absolute purity without needing a reference standard of the analyte itself.[8][10][16][17] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal.[9] By comparing the integral of a known analyte peak to the integral of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.

Causality Behind Choices:

  • Internal Standard: Maleic acid is an excellent choice. It is non-volatile, stable, has simple, sharp singlets in a region of the spectrum (around 6.3 ppm) that is unlikely to overlap with the aromatic signals of our target compound, and it dissolves well in DMSO-d₆.

  • Solvent: DMSO-d₆ is used because it is an excellent solvent for a wide range of organic compounds and its residual peak does not interfere with key signals.

  • Acquisition Parameters: A long relaxation delay (D1) is critical. This ensures that all protons, regardless of their relaxation times, have fully returned to equilibrium before the next pulse, which is essential for accurate integration and quantitation.

Experimental Protocol: Absolute Purity by ¹H qNMR

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized this compound into a clean vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • NMR Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Experiment: Standard 1D proton (¹H) acquisition.

    • Key Parameters for Quantitation:

      • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for accurate quantitation).

      • Pulse Angle: 90°

      • Number of Scans: ≥ 16 (to ensure good signal-to-noise).

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, unique proton signal from the analyte (e.g., the methyl protons) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula[9]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * 100 Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Impurity Identification

When HPLC-UV reveals unknown impurities, LC-MS is the definitive tool for identification.[7][18] It couples the separation power of LC with the mass-resolving capability of MS, providing the molecular weight of each eluting component.

Experimental Protocol: Impurity Identification by LC-MS

  • System & Method:

    • Use an LC method identical or very similar to the HPLC-UV method.

    • Crucial Change: Replace non-volatile buffers (like phosphate) with volatile ones (like ammonium formate or ammonium acetate) to ensure compatibility with the mass spectrometer.[7]

    • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all components.

  • Data Analysis:

    • Correlate the peaks from the UV chromatogram with the peaks in the Total Ion Chromatogram (TIC) from the MS.

    • Extract the mass spectrum for each impurity peak.

    • The [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ion will provide the molecular weight of the impurity.

    • This information is invaluable for proposing potential structures of process-related impurities or degradation products.

Data Interpretation and Decision Logic

A systematic approach is required to translate raw data into a final purity statement.

Data Interpretation Logic start Batch Analysis Complete q3 NMR Confirms Structure? start->q3 q1 HPLC Purity > 99.5%? q2 Any Impurity > 0.10%? q1->q2 Yes identify Identify Impurity Structure (LC-MS, NMR) q1->identify No q2->identify Yes pass Batch Passes Assign Purity q2->pass No q4 LC-MS Mass Match Expected MW? q3->q4 Yes investigate Investigate Synthesis/ Purification Step q3->investigate No q4->q1 Yes q4->investigate No fail Batch Fails Requires Reprocessing identify->fail investigate->fail

Caption: Decision tree for batch release based on analytical data.

Conclusion

Assessing the purity of a critical pharmaceutical intermediate like this compound is a multi-step, evidence-based process. It demands more than just running samples; it requires a deep understanding of the strengths and weaknesses of each analytical technique. By employing an orthogonal strategy that combines the quantitative power of HPLC, the absolute certainty of qNMR, and the identification capabilities of LC-MS, researchers can build a comprehensive and defensible purity profile. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of the next generation of therapeutics derived from this important chemical scaffold.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • <621> CHROMATOGRAPHY. (n.d.). USP.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review.
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • USP <621> Chromatography. (n.d.). DSDP Analytics.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Die Pharmazie.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH.
  • <621> Chromatography. (n.d.). US Pharmacopeia.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023, December 19). PubMed.

Sources

A Researcher's Guide to the In Vitro Evaluation of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with high potency and selectivity remains a paramount objective. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases. This guide focuses on a specific subset of this promising class: compounds derived from 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine. We will explore the rationale behind their design, provide a comparative overview of their in vitro testing, and offer detailed experimental protocols to empower researchers in their drug discovery endeavors.

The strategic placement of a chloro group at the 5-position and a methyl group at the 4-position of the pyrrolo[2,3-b]pyridine core is not arbitrary. The chloro group, being an electron-withdrawing and lipophilic moiety, can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The methyl group can provide steric hindrance to orient the molecule within the binding site and can also be a key interaction point. While comprehensive data on this specific scaffold is emerging, we can draw valuable insights from the extensive research on related pyrrolopyridine derivatives to guide our in vitro evaluation.

Comparative In Vitro Performance of Pyrrolo[2,3-b]pyridine Derivatives and Competitor Compounds

The in vitro efficacy of novel compounds is typically benchmarked against established kinase inhibitors. Sunitinib, a multi-targeted tyrosine kinase inhibitor, is often used as a reference compound in the evaluation of new pyrrolopyridine-based anticancer agents.[1] For instance, in a study of 5-halogenated-7-azaindolin-2-one derivatives, a structurally related class of compounds, the most active compound, 13c7 , demonstrated superior in vitro antitumor activity against a panel of seven human cancer cell lines compared to Sunitinib.[1]

Compound/DrugTarget(s)MCF-7 IC50 (µM)Additional Information
Compound 13c7 Multiple Kinases4.49 - 15.39 (across 7 cell lines)More potent than Sunitinib against all tested cell lines.[1]
Sunitinib VEGFRs, PDGFRs, c-KIT4.70 - >30 (across 7 cell lines)Established multi-targeted kinase inhibitor.[1]

Derivatives of the broader 1H-pyrrolo[2,3-b]pyridine class have shown potent inhibitory activity against various kinases. For example, a series of these derivatives were identified as potent fibroblast growth factor receptor (FGFR) inhibitors. One notable compound, 4h , exhibited impressive IC50 values against FGFR1, 2, and 3 in the nanomolar range.[2][3][4]

CompoundTarget KinaseIC50 (nM)Reference
Compound 4h FGFR17[2][3][4]
FGFR29[2][3][4]
FGFR325[2][3][4]
FGFR4712[2][3][4]

These findings underscore the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold to generate highly potent kinase inhibitors. The introduction of the 5-chloro and 4-methyl substituents is a rational strategy to further refine the activity and selectivity of these compounds.

Key Signaling Pathways and Experimental Workflows

The design and evaluation of kinase inhibitors are guided by an understanding of the signaling pathways they target. A common target for pyrrolo[2,3-b]pyridine derivatives is the receptor tyrosine kinase (RTK) signaling pathway, which, when dysregulated, can lead to uncontrolled cell proliferation and survival.

Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.

The in vitro evaluation of these compounds typically follows a hierarchical workflow, starting from broad screening to more specific mechanistic assays.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Synthesis->Primary_Screening Kinase_Assay Biochemical Kinase Inhibition Assay (IC50 Determination) Primary_Screening->Kinase_Assay Active Compounds Cell_Based_Assay Cell-Based Target Engagement Assay (e.g., Western Blot for Phospho-protein) Kinase_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling Downstream_Assays Downstream Functional Assays (e.g., Apoptosis, Migration) Cell_Based_Assay->Downstream_Assays

Caption: A typical workflow for the in vitro evaluation of kinase inhibitors.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. Here, we provide step-by-step methodologies for key in vitro assays.

Protocol 1: Cell Viability/Cytotoxicity Assay (XTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Principle: The tetrazolium salt XTT is reduced by metabolically active cells to a formazan dye, the amount of which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • XTT labeling reagent and electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until the color change is sufficient.

  • Measurement: Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF® Kinase Assay)

This biochemical assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a technology that uses fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) to detect the phosphorylation of a substrate by a kinase.

Materials:

  • Recombinant kinase of interest (e.g., FGFR1)

  • Biotinylated substrate peptide

  • ATP

  • Test compounds dissolved in DMSO

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Assay buffer

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Assay Setup: In a 384-well plate, add 2 µL of the test compound at various concentrations.

  • Kinase Reaction: Add 4 µL of a mixture containing the kinase and its biotinylated substrate.

  • Initiate Reaction: Add 4 µL of ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add 10 µL of a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Measurement: Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition for each compound concentration. Calculate the IC50 value using a non-linear regression curve fit.

Protocol 3: Western Blotting for Phospho-Protein Analysis

This cell-based assay is used to confirm that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of its downstream substrates.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target protein.

Materials:

  • Cancer cell line expressing the target kinase

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-protein and anti-total-protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of the test compound for a specified time. Include a positive control (e.g., growth factor stimulation) and a negative control (vehicle).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of target inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The systematic in vitro evaluation, following the principles and protocols outlined in this guide, is crucial for identifying lead compounds with desirable potency, selectivity, and cellular activity. While drawing insights from the broader class of pyrrolopyridine derivatives is informative, future research should focus on generating specific data for a series of this compound analogues to establish a clear structure-activity relationship for this particular scaffold. This will enable the rational design of next-generation kinase inhibitors with improved therapeutic potential.

References

  • BenchChem. (2025). Application Note: In Vitro Kinase Screening of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine Compounds.
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21535-21543. [Link]

  • Li, X., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2125-2136. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21535-21543. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21535-21543. [Link]

  • Li, M., et al. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. Bioorganic & Medicinal Chemistry Letters, 25(14), 2825-2829. [Link]

  • Russo, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. International Journal of Molecular Sciences, 23(5), 2845. [Link]

  • Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3123. [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(14), 2415-2419. [Link]

  • PubChem. (n.d.). 5-(5-chloro-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(11), 2217-2228. [Link]

  • Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(1), 233-239. [Link]

  • Jin, Q., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809-14831. [Link]

  • Sławiński, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4983. [Link]

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5112-5123. [Link]

  • Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-276. [Link]

  • Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 123-128. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, ensuring the protection of laboratory personnel and the environment.

The pyrrolo[2,3-b]pyridine scaffold is a key structural motif in many biologically active compounds, including kinase inhibitors used in anticancer therapies.[1][2][3] The introduction of a chloro-substituent, as in this compound, can significantly influence the compound's reactivity and biological activity, and by extension, its hazard profile. Halogenated organic compounds, as a class, are noted for their potential toxicity and environmental persistence.[4] Therefore, a cautious and well-documented disposal pathway is essential.

Hazard Identification and Risk Assessment

Before handling this compound, it is crucial to understand its specific hazards.

GHS Classification:

  • Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H319: Causes serious eye irritation.

Based on data for structurally similar compounds, such as 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, it is prudent to also consider the following potential hazards:

  • Harmful in contact with skin.[5]

  • Causes skin irritation.[5]

  • Harmful if inhaled.[5]

  • May cause respiratory irritation.[5]

A thorough risk assessment should be conducted before any procedure involving this compound. This includes evaluating the quantities being used, the potential for aerosol generation, and the proximity to ignition sources.

Personal Protective Equipment (PPE)

Given the acute toxicity and irritant nature of this compound, stringent adherence to PPE protocols is mandatory.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes that could cause serious eye irritation or damage. A face shield provides an additional layer of protection for the entire face.
Lab Coat A flame-resistant lab coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling outside a fume hood or if there is a risk of aerosolization.Prevents inhalation of the compound, which may be harmful and cause respiratory irritation. The necessity of respiratory protection should be determined by your institution's EHS department based on a risk assessment.
Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Assess and Equip: Before attempting to clean the spill, ensure you are wearing the appropriate PPE.

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain and absorb the material.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department, regardless of the size.

Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.

    • The best initial container is often the original product bottle.

  • Label the Waste Container:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must include the words "Hazardous Waste."

    • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages. For this specific waste stream, clearly write "this compound." If it is in a solvent, list the solvent as well (e.g., "Methanol").

  • Segregate the Waste:

    • This compound is a halogenated organic solid. It should be collected in a waste stream designated for halogenated organic waste.

    • Do not mix halogenated waste with non-halogenated waste, as this can increase disposal costs and complicate the disposal process.[1]

    • Keep this waste stream separate from incompatible materials such as strong oxidizing agents.

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory, under the control of the generator.

    • The storage area should have secondary containment, such as a plastic tray, to contain any potential leaks.

  • Disposing of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations.

    • After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, with the label defaced.

  • Request a Waste Pickup:

    • Once the waste container is nearly full (around 90% capacity), or if you are discontinuing work with this chemical, contact your institution's EHS department to schedule a waste pickup.

    • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will handle the collection and transport of the waste for final disposal, which is typically high-temperature incineration for halogenated organic compounds.[6]

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_final Final Disposal RiskAssessment 1. Conduct Risk Assessment DonPPE 2. Don Appropriate PPE RiskAssessment->DonPPE SelectContainer 3. Select & Label Waste Container DonPPE->SelectContainer AddWaste 4. Add Waste to Segregated Container SelectContainer->AddWaste StoreWaste 5. Store in Secondary Containment AddWaste->StoreWaste RequestPickup 6. Request EHS Pickup StoreWaste->RequestPickup EHS_Disposal 7. EHS Manages Final Disposal (Incineration) RequestPickup->EHS_Disposal

Caption: A flowchart illustrating the key stages for the proper disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • PubChem. 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ChemSec. Halogenated compounds - SIN List. [Link]

  • PubMed. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. [Link]

  • precisionFDA. DARIDOREXANT. [Link]

  • NCBI. Toxicological Profile for Pyridine. [Link]

  • Reddit. Why are halogenated chemicals so dangerous to living organisms? [Link]

  • PubMed. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. [Link]

  • Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. [Link]

  • PubMed. Subchronic Toxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar Rats. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, a nitrogen-containing heterocycle, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in the principles of scientific integrity and field-proven laboratory practices.

Hazard Assessment and Risk Mitigation

Table 1: Potential Hazard Identification

Hazard ClassDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]Wear protective gloves. Take off contaminated clothing and wash it before reuse.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Respiratory Tract Irritation May cause respiratory irritation.[2][3]Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The causality behind these choices is clear: to prevent all routes of exposure—dermal, ocular, and respiratory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment

Body PartPPE RecommendationRationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5]To prevent skin contact and absorption. Disposable nitrile gloves offer good short-term protection against a range of chemicals.[5]
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standard.[6] A face shield worn over goggles is required when there is a risk of splash or energetic reaction.[5][6]To protect against splashes and vapors that can cause serious eye irritation.
Body Flame-resistant lab coat.[6]To protect skin and clothing from spills and splashes.
Respiratory Work in a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[5]To prevent inhalation of harmful vapors or dust.
Feet Closed-toe shoes.[6]To protect feet from spills.

This multi-tiered PPE strategy ensures a comprehensive barrier against potential exposure, a self-validating system of protection that is a hallmark of a trustworthy safety protocol.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for safe handling. The following workflow is designed to minimize risk at every stage of the process.

Experimental Workflow for Safe Handling

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE as outlined in Table 2.

    • Have spill control materials (e.g., absorbent pads, sand) and an appropriate fire extinguisher readily accessible.[2]

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.[3]

    • Use the smallest quantity of the compound necessary for the experiment.

    • Keep the container tightly closed when not in use.[2]

    • Avoid the formation of dust and aerosols.[7]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

The logical relationship of this workflow is visualized in the diagram below.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep_Start Start: Review SDS & Protocol Don_PPE Don Appropriate PPE Prep_Start->Don_PPE Verify_Hood Verify Fume Hood Operation Don_PPE->Verify_Hood Prep_Spill_Kit Prepare Spill Kit Verify_Hood->Prep_Spill_Kit Work_In_Hood Work Inside Fume Hood Prep_Spill_Kit->Work_In_Hood Proceed to Handling Minimize_Quantity Use Minimal Quantity Work_In_Hood->Minimize_Quantity Keep_Closed Keep Container Closed Minimize_Quantity->Keep_Closed Decontaminate Decontaminate Surfaces Keep_Closed->Decontaminate Proceed to Post-Handling Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Hazardous Waste Wash_Hands->Dispose_Waste End End Dispose_Waste->End End of Protocol

Caption: Safe handling workflow for this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step. As a chlorinated organic compound, it must be treated as hazardous waste.

Disposal Protocol

  • Segregation:

    • Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the chemical name, and the associated hazards.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.

  • Disposal:

    • Arrange for disposal through a licensed professional waste disposal service.[8] Do not dispose of this chemical down the drain or in regular trash.[9] The most appropriate disposal method for chlorinated organic compounds is typically high-temperature incineration at a permitted hazardous waste facility.[10][11]

By adhering to these rigorous handling and disposal protocols, you are not only ensuring your personal safety but also upholding the principles of responsible scientific practice and environmental stewardship.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • 6 - SAFETY DATA SHEET. (2010, August 26).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • 2 - SAFETY DATA SHEET. (2009, October 2).
  • 5 - SAFETY DATA SHEET. (2015, September 30).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 5).
  • Safety Data Sheet - TargetMol. (2026, January 6).
  • 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine - ChemicalBook. (2025, October 18).
  • Safety Data Sheet - AA Blocks. (2025, January 18).
  • Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate - EvitaChem. (n.d.).
  • US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Chlorine Waste Disposal Strategies | PDF | Polyvinyl Chloride | Catalysis - Scribd. (n.d.).
  • Disposal of Chlorine-Containing Wastes | Request PDF - ResearchGate. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.